L-hydroxylysine dihydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C6H16Cl2N2O3 |
|---|---|
分子量 |
235.11 g/mol |
IUPAC 名称 |
(2S,5S)-2,6-diamino-5-hydroxyhexanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H14N2O3.2ClH/c7-3-4(9)1-2-5(8)6(10)11;;/h4-5,9H,1-3,7-8H2,(H,10,11);2*1H/t4-,5-;;/m0../s1 |
InChI 键 |
WUHHWACUVRCFHE-RSLHMRQOSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Pivotal Role of L-Hydroxylysine in Collagen Cross-Linking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Collagen, the most abundant protein in mammals, provides the essential structural framework for all connective tissues. Its remarkable tensile strength and stability are fundamentally dependent on a series of post-translational modifications, culminating in the formation of covalent intermolecular cross-links. Central to this process is the hydroxylation of lysine (B10760008) residues to form L-hydroxylysine, a critical precursor for the predominant and most stable cross-linking pathways in collagen. This in-depth technical guide delineates the core role of L-hydroxylysine dihydrochloride (B599025) in both enzymatic and non-enzymatic collagen cross-linking. It provides a comprehensive overview of the biochemical pathways, the key enzymes involved, detailed experimental protocols for analysis, and quantitative data on cross-link distribution. Furthermore, this guide explores the regulatory signaling pathways that govern this crucial biological process, offering insights for researchers in tissue engineering, fibrosis, and the development of novel therapeutics targeting collagen metabolism.
Introduction: The Significance of Hydroxylysine in Collagen Biology
The structural integrity of tissues such as bone, skin, tendons, and cartilage is largely conferred by the intricate network of collagen fibrils.[1] The journey from individual procollagen (B1174764) chains to a robust, functional collagen matrix is a multi-step process, with the formation of intermolecular cross-links being the final and critical determinant of its mechanical properties. L-hydroxylysine, formed by the enzymatic hydroxylation of lysine residues on the procollagen chains, is a key player in this process.[2][3] Its presence dictates the type of cross-links formed, influencing tissue-specific biomechanical properties and resistance to degradation.[4][5] Dysregulation of hydroxylysine formation and subsequent cross-linking is implicated in a host of pathologies, including fibrosis, skeletal disorders, and age-related tissue dysfunction.[4][6] L-hydroxylysine dihydrochloride is a stable, water-soluble form of this amino acid, making it a crucial reagent for in vitro studies and as a standard in analytical biochemistry.[7][8]
The Enzymatic Cross-Linking Pathway: A Symphony of Enzymes
The formation of stable, mature collagen cross-links is a highly regulated enzymatic cascade that begins in the endoplasmic reticulum and concludes in the extracellular matrix. This pathway can be broadly divided into two key stages: hydroxylation and oxidative deamination, followed by spontaneous condensation reactions.
Lysyl Hydroxylases: The Initiating Step
The first committed step in the hydroxylysine-dependent cross-linking pathway is the hydroxylation of specific lysine residues within the collagen triple helix and in the telopeptide regions.[2] This reaction is catalyzed by a family of enzymes known as lysyl hydroxylases (LHs), or procollagen-lysine, 2-oxoglutarate 5-dioxygenases (PLODs).[9][10]
There are three main isoforms of lysyl hydroxylase (LH1, LH2, and LH3) in humans, encoded by the PLOD1, PLOD2, and PLOD3 genes, respectively.[9] LH1 and LH3 primarily hydroxylate lysine residues within the helical domains of collagen, which are important for glycosylation, while LH2b, a splice variant of PLOD2, is crucial for hydroxylating lysine residues in the telopeptides.[9][11] Telopeptidyl hydroxylysine is the essential precursor for the formation of the most stable, mature cross-links.[4] These enzymes require Fe²⁺ and vitamin C (ascorbic acid) as co-factors.[3][9]
Lysyl Oxidase: The Catalyst for Cross-Link Formation
Following secretion of procollagen into the extracellular space and its processing into tropocollagen, the enzyme lysyl oxidase (LOX) catalyzes the oxidative deamination of the ε-amino group of specific lysine and hydroxylysine residues in the telopeptides.[12][13] This reaction forms highly reactive aldehyde residues, known as allysine (B42369) (from lysine) and hydroxyallysine (from hydroxylysine).[13]
Formation of Divalent and Trivalent Cross-Links
The newly formed aldehydes on one collagen molecule spontaneously react with the ε-amino group of a lysine or hydroxylysine residue on an adjacent collagen molecule to form immature, divalent cross-links.[13] The specific type of divalent cross-link depends on the reacting residues:
-
Dihydroxylysinonorleucine (DHLNL): Formed from the reaction of a hydroxyallysine with a hydroxylysine.[14]
-
Hydroxylysinonorleucine (HLNL): Formed from the reaction of an allysine with a hydroxylysine.[14]
-
Lysinonorleucine (LNL): Formed from the reaction of an allysine with a lysine.[14]
Over time, these immature divalent cross-links can mature into stable, trivalent cross-links. The most prominent of these are the 3-hydroxypyridinium (B1257355) cross-links:
-
Hydroxylysylpyridinoline (HP or Pyridinoline): A fluorescent trivalent cross-link formed from three hydroxylysine residues.[2][15]
-
Lysylpyridinoline (LP or Deoxypyridinoline): A fluorescent trivalent cross-link formed from two hydroxylysine residues and one lysine residue.[2][15]
The presence of hydroxylysine is a prerequisite for the formation of the more stable HP and LP cross-links.[4] Tissues with a high degree of lysine hydroxylation, such as cartilage and bone, are rich in these mature cross-links.[15]
Non-Enzymatic Cross-Linking: The Role of Glycation
In addition to the highly regulated enzymatic pathway, collagen can undergo non-enzymatic cross-linking through a process known as glycation, or the Maillard reaction.[6][16] This process is particularly relevant in the context of aging and diabetes, where elevated and prolonged exposure to reducing sugars leads to the formation of Advanced Glycation End-products (AGEs).[1][6]
The initial reaction occurs between the carbonyl group of a reducing sugar (like glucose or ribose) and the free amino group of a lysine or hydroxylysine residue in collagen, forming a Schiff base, which then rearranges to a more stable Amadori product.[6] Over time, these early glycation products undergo a series of complex reactions, including oxidation, dehydration, and condensation, to form irreversible, fluorescent, and often cross-linking AGEs.[6][17]
One of the most well-characterized AGE cross-links found in collagen is pentosidine (B29645) , which forms a fluorescent, intermolecular cross-link between a lysine and an arginine residue.[17][18] Research has shown that glycation can selectively target the same helical domain lysine sites that are involved in normal lysyl oxidase-mediated cross-linking, potentially interfering with the formation of physiological cross-links and altering tissue mechanics.[19][20]
Quantitative Data on Hydroxylysine-Derived Cross-Links
The type and abundance of hydroxylysine-derived cross-links vary significantly between different tissues, reflecting their unique functional demands. The following tables summarize quantitative data on the distribution of key collagen cross-links.
Table 1: Divalent Collagen Cross-Link Ratios in Different Tissues
| Tissue/Condition | Species | DHLNL/HLNL Ratio (Mean ± SEM) | Significance |
| Lung - Control | Human | 0.6 ± 0.1 | Baseline for healthy lung tissue. |
| Lung - Interstitial Lung Disease (ILD) | Human | 0.7 ± 0.1 | Slight, non-significant increase compared to control. |
| Lung - Adult Respiratory Distress Syndrome (ARDS) | Human | 1.4 ± 0.2 | Significantly elevated, indicating an acute fibrotic episode.[19] |
| Bone - Wistar Rats (8 weeks) | Rat | ~0.8 | Represents a baseline for young, healthy bone.[19] |
| Bone - Diabetic WBN/Kob Rats (8 weeks) | Rat | ~1.0 | Suggests altered collagen metabolism in diabetic bone.[19] |
Table 2: Trivalent Collagen Cross-Link Content in Various Tissues
| Tissue | Species | HP (mol/mol of collagen) | LP (mol/mol of collagen) | Reference |
| Cartilage (Articular) | Bovine | 2.5 - 3.5 | 0.1 - 0.2 | [15] |
| Bone (Cortical) | Human (Adult) | 0.3 - 0.8 | 0.1 - 0.3 | [15] |
| Tendon (Flexor) | Bovine | 0.6 - 1.2 | < 0.1 | [15] |
| Skin | Human (Adult) | Essentially absent | Essentially absent | [15] |
| Lung | Human (Adult) | 0.4 - 0.7 | < 0.1 | [15] |
Table 3: Pentosidine Levels in Human Cortical Bone with Age
| Age of Donor (years) | Pentosidine (pmol/mg collagen) |
| 20-29 | ~10-20 |
| 40-49 | ~30-50 |
| 60-69 | ~60-90 |
| 80-89 | ~100-150 |
(Note: The provided values are approximate and intended for comparative purposes. Researchers should refer to the original publications for precise data and experimental context.)
Experimental Protocols for the Analysis of Collagen Cross-Linking
The accurate quantification of hydroxylysine-derived cross-links is essential for understanding collagen biology in health and disease. The following sections provide detailed methodologies for key experiments.
Sample Preparation: Acid Hydrolysis of Tissues
Objective: To hydrolyze collagen from tissue samples into its constituent amino acids and cross-links for subsequent analysis.
Methodology:
-
Tissue Preparation: Freeze the tissue sample in liquid nitrogen and pulverize to a fine powder. For mineralized tissues like bone, demineralization with EDTA may be performed, though direct hydrolysis is also possible.[15]
-
Reduction (for Divalent Cross-links): Resuspend the powdered tissue in a solution of sodium borohydride (B1222165) (NaBH₄) in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 7.4) to stabilize the immature Schiff base cross-links.[14][19] Incubate for 1-2 hours at room temperature.
-
Hydrolysis: Wash the reduced tissue powder to remove excess borohydride. Add 6 M HCl to the sample and hydrolyze at 110°C for 18-24 hours in a sealed, nitrogen-flushed tube.[2][21]
-
Drying and Reconstitution: Dry the hydrolysate under vacuum to remove the acid. Reconstitute the dried sample in a suitable solvent for HPLC-MS analysis (e.g., 1% n-heptafluorobutyric acid).[2]
Enzymatic Activity Assays
Objective: To measure the activity of lysyl hydroxylase in cell or tissue extracts.
Methodology (based on a tritiated substrate):
-
Substrate Preparation: Prepare a [³H]-lysine-labeled protocollagen substrate.
-
Enzyme Extraction: Homogenize cells or tissues in a suitable buffer and obtain a crude enzyme extract through centrifugation.
-
Reaction Mixture: Combine the enzyme extract with the [³H]-protocollagen substrate, FeSO₄, α-ketoglutarate, ascorbic acid, and a suitable buffer (e.g., Tris-HCl, pH 7.8).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Termination and Measurement: Stop the reaction and measure the formation of [³H]-hydroxylysine, which is typically achieved by separating the tritiated water released during the hydroxylation reaction.[8][22]
Objective: To measure the activity of lysyl oxidase in biological samples.
Methodology (based on a commercial kit):
-
Sample Preparation: Prepare cell lysates, tissue homogenates, or conditioned cell culture media.[23]
-
Reaction Mixture: A working solution containing a LOX substrate, horseradish peroxidase (HRP), and a fluorogenic HRP substrate (e.g., Amplex Red) is prepared.[23][24] The LOX-mediated oxidation of its substrate produces H₂O₂, which is then detected in the HRP-coupled reaction.
-
Measurement: Add the sample to the reaction mixture in a 96-well black plate. Measure the increase in fluorescence (e.g., Ex/Em = 540/590 nm) in kinetic mode at 37°C.[25] The rate of fluorescence increase is proportional to the LOX activity.
-
Controls: Include a blank (buffer only), a positive control (purified LOX), and a negative control (sample with a LOX inhibitor like β-aminopropionitrile, βAPN) to ensure the specificity of the assay.[4][25]
Quantification of Collagen Cross-Links by HPLC-MS/MS
Objective: To separate and quantify divalent and trivalent collagen cross-links from hydrolyzed tissue samples.
Methodology:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).[7][19]
-
Mobile Phase: A gradient of water and acetonitrile, both typically containing an ion-pairing agent like n-heptafluorobutyric acid (for trivalent cross-links) or a modifier like formic acid (for divalent cross-links) to improve separation and ionization.[2][15][19]
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification of specific cross-links. This involves selecting the precursor ion for a specific cross-link and then monitoring for a specific product ion after fragmentation.
-
-
Quantification: Generate a standard curve using purified or synthetic standards for each cross-link (e.g., DHLNL, HLNL, HP, LP).[19] The concentration of each cross-link in the sample is determined from this curve and is typically normalized to the total collagen content of the sample (often determined by measuring hydroxyproline (B1673980) in the same hydrolysate).[13][26]
Analysis of Advanced Glycation End-products (AGEs)
Objective: To assess the formation of AGEs on collagen in vitro and to screen for potential glycation inhibitors.
Methodology (based on a commercial kit):
-
Collagen Gel Formation: Prepare a collagen gel in a 96-well black plate by neutralizing an acidic collagen solution.[27][28]
-
Glycation Reaction: Add a solution of a reducing sugar (e.g., glyceraldehyde, glucose, or fructose) and the test compound (potential inhibitor) to the collagen gel.[27][28][29]
-
Incubation: Incubate the plate at 37°C for an extended period (e.g., 24 hours to several weeks).[27][30]
-
Measurement: Measure the formation of fluorescent AGEs using a fluorescence microplate reader (e.g., Ex/Em = 370/440 nm).[27][28][31] The inhibitory effect of the test compound is determined by the reduction in fluorescence intensity compared to the control (collagen and sugar only).
Objective: To quantify the AGE cross-link pentosidine in hydrolyzed biological samples.
Methodology:
-
Sample Preparation: Perform acid hydrolysis of the tissue or protein sample as described in section 5.1.
-
HPLC-MS/MS Analysis: Use a similar setup as for other cross-links, but with MRM transitions specific for pentosidine and a stable isotope-labeled internal standard for accurate quantification.[18][32][33]
-
Quantification: Generate a standard curve with a purified pentosidine standard to determine its concentration in the sample.[18]
Regulatory Signaling Pathways
The expression of the key enzymes involved in hydroxylysine-derived collagen cross-linking, namely lysyl hydroxylase 2 (PLOD2) and lysyl oxidase (LOX), is tightly regulated by various signaling pathways, with the Transforming Growth Factor-beta (TGF-β) pathway being a major player, particularly in the context of fibrosis.[34][35]
TGF-β1 is a potent profibrotic cytokine that has been shown to upregulate the expression of both PLOD2 and LOX in various cell types, including fibroblasts.[16][20][35] Upon binding to its receptor, TGF-β1 initiates a signaling cascade that primarily involves the phosphorylation and activation of Smad2 and Smad3 proteins.[13][36] These activated Smads then translocate to the nucleus, where they act as transcription factors to increase the expression of target genes, including PLOD2 and LOX.[36]
Furthermore, hypoxia and the activation of Hypoxia-Inducible Factor (HIF) pathways have also been shown to strongly induce the expression of PLOD2 and LOXL2 (a LOX-like enzyme), suggesting a coordinated regulation of these enzymes in fibrotic conditions.[5][34]
Visualizing the Pathways and Workflows
Signaling Pathway
Caption: TGF-β signaling pathway regulating PLOD2 and LOX expression.
Experimental Workflow
Caption: Workflow for collagen cross-link analysis by HPLC-MS/MS.
Conclusion and Future Directions
L-hydroxylysine is undeniably a cornerstone of collagen biochemistry, fundamentally governing the stability and mechanical properties of connective tissues through its central role in the formation of enzymatic cross-links. The pathways leading to the formation of both divalent and trivalent cross-links are now well-characterized, as are the analytical methods for their quantification. Furthermore, the interplay between enzymatic cross-linking and non-enzymatic glycation highlights the complex nature of collagen aging and pathology.
For drug development professionals, the enzymes lysyl hydroxylase 2 and lysyl oxidase represent attractive therapeutic targets for fibrotic diseases. Modulating their activity could offer a strategy to control the excessive and aberrant collagen cross-linking that characterizes these conditions. The continued development of highly sensitive and specific analytical techniques, such as advanced mass spectrometry, will be crucial for elucidating the subtle changes in cross-link profiles in disease and for monitoring the efficacy of novel therapies. Future research should focus on the intricate regulatory networks that control the expression and activity of the cross-linking enzymes and on developing a deeper understanding of how specific cross-link patterns contribute to the functional properties of tissues in both health and disease. This knowledge will be instrumental in designing the next generation of therapeutics for a wide range of connective tissue disorders.
References
- 1. Advanced Glycation End Products in the Skin: Molecular Mechanisms, Methods of Measurement, and Inhibitory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collagen Cross-Link and Mass Spectral Analyses. [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. Lysyl Oxidase Contributes to Mechanotransduction-Mediated Regulation of Transforming Growth Factor-β Signaling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Scholarly Article or Book Chapter | Molecular Characterization of Collagen Hydroxylysine O-Glycosylation by Mass Spectrometry: Current Status | ID: pz50h3192 | Carolina Digital Repository [cdr.lib.unc.edu]
- 7. mdpi.com [mdpi.com]
- 8. Rapid assay for lysyl-protocollagen hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In situ characterization of advanced glycation end products (AGEs) in collagen and model extracellular matrix by solid state NMR - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC06624D [pubs.rsc.org]
- 10. assaygenie.com [assaygenie.com]
- 11. Procollagen-lysine 2-oxoglutarate 5-dioxygenase 2 promotes collagen cross-linking and ECM stiffening to induce liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. quantitative determination of collagen cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Scholarly Article or Book Chapter | Lysyl Oxidase Binds Transforming Growth Factor-β and Regulates Its Signaling via Amine Oxidase Activity | ID: 6m311x35r | Carolina Digital Repository [cdr.lib.unc.edu]
- 14. Rapid LC-MS/MS Evaluation of Collagen and Elastin Crosslinks in Human and Mouse Lung Tissue with a Novel Bioanalytical Surrogate Matrix Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitation of hydroxypyridinium crosslinks in collagen by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regulation of lysyl oxidase, collagen, and connective tissue growth factor by TGF-beta1 and detection in human gingiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Total serum pentosidine quantification using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Transforming growth factor-beta 1 increases lysyl oxidase enzyme activity and mRNA in rat aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. Assay of protocollagen lysyl hydroxylase activity in the skin of human subjects and changes in the activity with age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. An in situ activity assay for lysyl oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Lysyl oxidase–like 2 (LOXL2)–mediated cross-linking of tropoelastin - PMC [pmc.ncbi.nlm.nih.gov]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. UPLC methodology for identification and quantitation of naturally fluorescent crosslinks in proteins: a study of bone collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 27. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 28. cosmobiousa.com [cosmobiousa.com]
- 29. Glycation and glycoxidation studies in vitro on isolated human vitreous collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Optica Publishing Group [opg.optica.org]
- 31. re.public.polimi.it [re.public.polimi.it]
- 32. researchgate.net [researchgate.net]
- 33. Detection of Pentosidine Cross-Links in Cell-Secreted Decellularized Matrices Using Time Resolved Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 34. elifesciences.org [elifesciences.org]
- 35. taylorandfrancis.com [taylorandfrancis.com]
- 36. Linking LOXL2 to Cardiac Interstitial Fibrosis [mdpi.com]
The Pivotal Role of L-Hydroxylysine in Biological Systems: A Technical Guide for Researchers
Abstract
L-hydroxylysine, a post-translationally modified amino acid derived from L-lysine, is a cornerstone of connective tissue biology. Its presence is most notable in collagen, the most abundant protein in mammals, where it is indispensable for the formation of stable intra- and intermolecular cross-links that provide tensile strength and structural integrity to tissues. This technical guide provides an in-depth exploration of the multifaceted functions of L-hydroxylysine, detailing its biosynthesis, its critical roles in collagen maturation and stability, and its involvement in pathological conditions. Furthermore, this document offers a summary of quantitative data, detailed experimental protocols for its analysis, and visual representations of the key pathways and workflows to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
L-hydroxylysine (Hyl) is a hydroxylated form of the essential amino acid L-lysine.[1] First discovered in 1921 by Donald Van Slyke, it is now recognized as a critical component of collagen and a few other proteins with collagen-like domains.[1] Unlike the 20 proteinogenic amino acids, L-hydroxylysine is not incorporated into proteins during translation but is formed through a post-translational modification catalyzed by a specific family of enzymes. This modification is a pivotal step in the biosynthesis of mature, functional collagen, and its absence or deficiency leads to severe connective tissue disorders. This guide will delve into the core functions of L-hydroxylysine, the enzymatic machinery responsible for its formation, and the analytical methods used for its study.
Biosynthesis of L-Hydroxylysine
The conversion of lysine (B10760008) to hydroxylysine is a critical post-translational modification that occurs in the lumen of the endoplasmic reticulum.[2] This reaction is catalyzed by a family of enzymes known as lysyl hydroxylases (LHs), which are 2-oxoglutarate-dependent dioxygenases.[2]
There are three main isoforms of lysyl hydroxylase in humans, each encoded by a different gene (PLOD1, PLOD2, PLOD3) and exhibiting distinct substrate specificities and tissue distribution:
-
Lysyl Hydroxylase 1 (LH1): Primarily hydroxylates lysyl residues in the triple-helical region of fibrillar collagens (types I and III).[3]
-
Lysyl Hydroxylase 2 (LH2): Specifically hydroxylates lysyl residues in the telopeptide regions of collagen, which is crucial for the formation of stable cross-links.[2]
-
Lysyl Hydroxylase 3 (LH3): Possesses both lysyl hydroxylase and galactosyltransferase/glucosyltransferase activity, meaning it can both hydroxylate lysine and subsequently glycosylate the newly formed hydroxylysine.[2][3]
The hydroxylation reaction requires several essential co-factors, including molecular oxygen (O₂), Fe²⁺, 2-oxoglutarate (α-ketoglutarate), and ascorbic acid (Vitamin C) .[2][3] Ascorbic acid plays a crucial role in maintaining the iron atom at the enzyme's active site in its reduced ferrous (Fe²⁺) state. A deficiency in Vitamin C leads to impaired lysyl hydroxylase activity, resulting in the production of under-hydroxylated collagen, a hallmark of the disease scurvy.[2]
Core Functions of L-Hydroxylysine in Biological Systems
The primary and most well-understood function of L-hydroxylysine is its integral role in the structure and function of collagen.
Stabilization of Collagen through Cross-Linking
The most critical function of L-hydroxylysine is to serve as a precursor for the formation of covalent intra- and intermolecular cross-links in collagen.[4] These cross-links are essential for the tensile strength and stability of collagen fibrils. The process begins with the oxidative deamination of specific lysine and hydroxylysine residues by the enzyme lysyl oxidase , forming reactive aldehyde groups (allysine and hydroxyallysine).[4] These aldehydes then spontaneously react with other lysine or hydroxylysine residues to form a variety of cross-links, including stable pyridinoline (B42742) and deoxypyridinoline (B1589748) cross-links.[4] The presence of the hydroxyl group on hydroxylysine is crucial for the formation of the more stable, mature cross-links.
Glycosylation of Collagen
Certain hydroxylysine residues in collagen can be further modified by the attachment of carbohydrate units.[2] This process, known as glycosylation, involves the sequential addition of galactose and then glucose to the hydroxyl group of hydroxylysine, forming galactosyl-hydroxylysine and glucosyl-galactosyl-hydroxylysine, respectively.[3] This glycosylation is catalyzed by specific galactosyltransferases and glucosyltransferases, with LH3 also exhibiting this activity.[2][3] The extent of glycosylation varies between different collagen types and tissues and is thought to play a role in fibril assembly and matrix organization.
Role in Non-Collagenous Proteins
While predominantly found in collagen, L-hydroxylysine has also been identified in other proteins that contain collagen-like domains. Recently, it has been discovered in recombinant monoclonal antibodies produced in Chinese hamster ovary (CHO) cells, suggesting that the enzymatic machinery for lysine hydroxylation can act on non-collagenous substrates if a specific recognition sequence is present.[5] The functional significance of this modification in these proteins is an active area of research.
Quantitative Data
The content of L-hydroxylysine varies significantly among different collagen types and tissues, reflecting their diverse functional requirements. The molar ratio of hydroxyproline (B1673980) (Hyp) to hydroxylysine (Hyl) is a useful indicator of the collagen type present in a tissue.
| Tissue/Collagen Type | Molar Ratio (Hyp/Hyl) | Predominant Collagen Type(s) | Reference |
| Human Skin | 5.8 - 7.2 | I, III | |
| Human Tendon | 5.5 - 6.5 | I | |
| Human Bone | 5.2 - 6.0 | I | |
| Human Cartilage | 2.0 - 2.5 | II | |
| Human Aorta | 3.5 - 4.5 | I, III | |
| Annulus Fibrosus | 3.0 - 4.0 | I, II | |
| Nucleus Pulposus | 2.2 - 2.8 | II | |
| Collagen Type I | ~5-7 | I | |
| Collagen Type II | ~2 | II | |
| Collagen Type III | ~6-8 | III | |
| Collagen Type IV | ~1 | IV |
Table 1: Molar Ratios of Hydroxyproline (Hyp) to Hydroxylysine (Hyl) in Various Human Tissues and Collagen Types. Data compiled from published amino acid analyses of purified collagens and dried, defatted tissues.
Experimental Protocols
Lysyl Hydroxylase Activity Assay (Fluorometric)
This protocol is based on the principle of a coupled-enzyme reaction where the production of a byproduct of the lysyl hydroxylase reaction is measured fluorometrically. Commercial kits are available, and this protocol provides a general outline of the methodology.
Materials:
-
Lysyl Hydroxylase Assay Buffer
-
Lysyl Hydroxylase Substrate (a synthetic peptide containing lysine)
-
2-Oxoglutarate
-
FeCl₂
-
Ascorbic Acid
-
Horseradish Peroxidase (HRP)
-
Fluorometric Probe (e.g., Amplex Red)
-
Enzyme source (cell lysate, tissue homogenate, or purified enzyme)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 530-570/590-600 nm)
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates in a suitable buffer. Determine the protein concentration of the lysates.
-
Reaction Mix Preparation: Prepare a master mix containing the assay buffer, HRP, and the fluorometric probe.
-
Reaction Initiation: In the wells of the 96-well plate, add the enzyme sample, followed by the substrate mix containing the peptide substrate, 2-oxoglutarate, FeCl₂, and ascorbic acid.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity kinetically over a period of 30-60 minutes using a fluorescence microplate reader. The rate of increase in fluorescence is proportional to the lysyl hydroxylase activity.
-
Controls: Include appropriate controls, such as a no-enzyme control, a no-substrate control, and a positive control with a known amount of active lysyl hydroxylase.
Quantification of L-Hydroxylysine by High-Performance Liquid Chromatography (HPLC)
This protocol describes the quantification of L-hydroxylysine in protein hydrolysates using reversed-phase HPLC with pre-column derivatization and fluorescence detection.
Materials:
-
Protein sample (e.g., purified collagen, tissue extract)
-
6 M HCl
-
Derivatizing agent (e.g., 9-fluorenylmethylchloroformate (FMOC-Cl), o-phthalaldehyde (B127526) (OPA))
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
Mobile Phase A: Aqueous buffer (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer)
-
Mobile Phase B: Acetonitrile or methanol
-
L-hydroxylysine standard
Procedure:
-
Acid Hydrolysis: Hydrolyze the protein sample in 6 M HCl at 110°C for 16-24 hours to release the constituent amino acids.
-
Sample Neutralization and Derivatization: Neutralize the hydrolysate and derivatize the amino acids with a fluorescent labeling agent according to the manufacturer's instructions.
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 column.
-
Separate the amino acids using a gradient of Mobile Phase B.
-
Detect the fluorescently labeled amino acids using a fluorescence detector with appropriate excitation and emission wavelengths for the chosen derivatizing agent.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the L-hydroxylysine standard.
-
Determine the concentration of L-hydroxylysine in the sample by comparing its peak area to the standard curve.
-
Visualizations
Signaling Pathways and Workflows
Caption: The Collagen Biosynthesis Pathway highlighting the role of L-hydroxylysine.
Caption: Experimental workflow for the analysis of L-hydroxylysine.
Pathophysiology and Clinical Relevance
Defects in L-hydroxylysine metabolism are associated with several debilitating connective tissue disorders.
-
Ehlers-Danlos Syndrome, Kyphoscoliotic Type (kEDS): This autosomal recessive disorder is caused by mutations in the PLOD1 gene, leading to a deficiency of lysyl hydroxylase 1.[2] The resulting under-hydroxylation of collagen leads to impaired cross-linking, causing severe muscle hypotonia at birth, joint laxity, and progressive kyphoscoliosis.[2]
-
Bruck Syndrome: Characterized by congenital contractures, fragile bones, and short stature, this condition is associated with mutations in the PLOD2 gene, affecting lysyl hydroxylase 2.[2]
-
Scurvy: A severe deficiency of Vitamin C impairs the function of lysyl hydroxylases, leading to the production of unstable collagen. This results in symptoms such as bleeding gums, poor wound healing, and corkscrew hairs.[2]
Conclusion and Future Directions
L-hydroxylysine is a seemingly simple modification of a common amino acid, yet its impact on the structure and function of the extracellular matrix is profound. Its role in collagen stability is well-established, and its deficiency is clearly linked to significant human diseases. For researchers and drug development professionals, understanding the intricacies of L-hydroxylysine metabolism opens avenues for the development of therapeutics for connective tissue disorders, fibrosis, and other conditions where collagen metabolism is dysregulated. Future research will likely focus on the subtle regulatory mechanisms of the lysyl hydroxylase isoforms, their potential roles beyond collagen, and the development of specific inhibitors or activators of these enzymes for therapeutic purposes. The methodologies outlined in this guide provide a foundation for further exploration into the critical functions of this vital amino acid.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Tissue-specific changes in the hydroxylysine content and cross-links of collagens and alterations in fibril morphology in lysyl hydroxylase 1 knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Posttranslational Modifications in Type I Collagen from Different Tissues Extracted from Wild Type and Prolyl 3-Hydroxylase 1 Null Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of hydroxylysine in recombinant monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medicaljournalssweden.se [medicaljournalssweden.se]
L-Hydroxylysine Dihydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-hydroxylysine dihydrochloride (B599025) is a hydroxylated derivative of the essential amino acid L-lysine. It is a critical component of collagen, the most abundant protein in mammals, where it plays a pivotal role in the formation of stable intermolecular cross-links that ensure the structural integrity and tensile strength of connective tissues.[1][2] This technical guide provides an in-depth overview of the chemical and physical properties of L-hydroxylysine dihydrochloride, detailed experimental protocols for its analysis, and an examination of its role in biological signaling pathways.
Chemical and Physical Properties
This compound is typically a white to off-white crystalline powder.[2] It is the dihydrochloride salt of L-hydroxylysine, which enhances its stability and solubility in aqueous solutions.[2]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₁₆Cl₂N₂O₃ | [2][3][4] |
| Molecular Weight | 235.11 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility in Water | Soluble[2]; L-hydroxylysine has a reported solubility of 23 mg/mL. | [5] |
| Melting Point | 225 °C (decomposes) for DL-5-Hydroxylysine hydrochloride | [6] |
| pKa Values (approximated from Lysine) | pKa₁ (α-carboxyl): ~2.18, pKa₂ (α-amino): ~8.95, pKa₃ (ε-amino): ~10.53 | [7] |
Experimental Protocols
Determination of pKa Values by Titration
The pKa values of L-hydroxylysine's ionizable groups (α-carboxyl, α-amino, and ε-amino) can be determined by acid-base titration.
Methodology:
-
Preparation of Analyte: Prepare a 20 mM solution of this compound in deionized water. To ensure all functional groups are fully protonated, the initial pH of the solution is adjusted to approximately 2 with a standardized solution of hydrochloric acid (e.g., 60 mM HCl).[7]
-
Titration Setup: Calibrate a pH meter and immerse the electrode in the amino acid solution. Use a magnetic stirrer to ensure homogeneity.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 50 mM NaOH), adding small, precise aliquots (e.g., 1.000 mL).[7]
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH values against the equivalents of base added to generate a titration curve. The pKa values correspond to the pH at the midpoints of the buffering regions (the relatively flat portions of the curve).[7][8] The isoelectric point (pI) can be calculated from the pKa values of the two amino groups.
Analysis by High-Performance Liquid Chromatography (HPLC)
Due to the lack of a strong chromophore, L-hydroxylysine requires derivatization for sensitive detection by HPLC. Pre-column derivatization with reagents such as o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC) is a common and robust method.[9][10]
Methodology:
-
Sample Preparation:
-
Automated Pre-Column Derivatization (using an autosampler):
-
Transfer 1 µL of the sample or standard to a vial.
-
Add 2.5 µL of Boric Acid Buffer.
-
Add 0.5 µL of OPA reagent and mix. Allow a 1-minute reaction time.
-
Add 0.5 µL of FMOC reagent and mix.
-
Inject 1 µL of the resulting mixture onto the HPLC column.[9]
-
-
Chromatographic Conditions (Example):
-
Column: Agilent Eclipse Plus C-18, 4.6mm x 50 mm, 1.8µm particles.[10]
-
Mobile Phase A: 40 mM Sodium Phosphate, pH 7.8.[10]
-
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v).[10]
-
Flow Rate: 2.0 mL/min.[10]
-
Detector: Diode Array Detector (DAD) at 338 nm (for OPA derivatives) and 262 nm (for FMOC derivatives).[10]
-
A gradient elution is typically used to separate the derivatized amino acids.
-
Biological Role and Signaling Pathways
Collagen Cross-Linking Pathway
L-hydroxylysine is integral to the post-translational modification of collagen, which is essential for its structural stability. This process involves a series of enzymatic reactions that lead to the formation of covalent intermolecular cross-links.[1][11]
Workflow for Collagen Biosynthesis and Cross-Linking:
Caption: Intracellular and extracellular events in collagen biosynthesis and cross-linking.
Detailed Steps in the Pathway:
-
Synthesis of Procollagen: Procollagen α-chains are synthesized on ribosomes and translocated into the lumen of the endoplasmic reticulum (ER).
-
Hydroxylation: Specific lysine residues within the procollagen chains are hydroxylated by the enzyme lysyl hydroxylase to form hydroxylysine. This reaction requires Fe²⁺, molecular oxygen, and ascorbic acid (Vitamin C) as cofactors.[11]
-
Glycosylation: Some of the newly formed hydroxylysine residues are glycosylated with galactose or a glucosyl-galactose disaccharide.
-
Triple Helix Formation: Three hydroxylated and glycosylated procollagen α-chains assemble to form a procollagen molecule with a triple helical structure.
-
Secretion: The procollagen molecules are secreted from the cell into the extracellular matrix.
-
Conversion to Tropocollagen: In the extracellular space, the N- and C-terminal propeptides of the procollagen molecule are cleaved by procollagen peptidases to form tropocollagen, the basic monomeric unit of collagen.[11]
-
Oxidative Deamination: The enzyme lysyl oxidase, a copper-dependent enzyme, catalyzes the oxidative deamination of the ε-amino group of specific lysine and hydroxylysine residues in the telopeptide regions of tropocollagen molecules. This reaction forms reactive aldehyde groups (allysine and hydroxyallysine).[11][12]
-
Cross-Link Formation: These aldehyde groups spontaneously react with the ε-amino groups of other lysine or hydroxylysine residues on adjacent tropocollagen molecules to form stable intermolecular covalent cross-links, leading to the assembly and stabilization of collagen fibrils.[1][13]
Conclusion
This compound is a fundamentally important molecule in biochemistry and structural biology due to its indispensable role in maintaining the integrity of connective tissues. Understanding its chemical properties and the biological pathways in which it participates is crucial for research in areas such as tissue engineering, wound healing, and the study of collagen-related diseases. The experimental protocols outlined in this guide provide a robust framework for the quantitative analysis and characterization of this vital amino acid.
References
- 1. Lysine hydroxylation and cross-linking of collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. D-Lysine hydrochloride(7274-88-6) 1H NMR spectrum [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. L-Hydroxylysine | C6H14N2O3 | CID 3032849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. repository.stcloudstate.edu [repository.stcloudstate.edu]
- 8. proprep.com [proprep.com]
- 9. benchchem.com [benchchem.com]
- 10. axionlabs.com [axionlabs.com]
- 11. Collagen - Wikipedia [en.wikipedia.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. researchgate.net [researchgate.net]
L-Hydroxylysine Dihydrochloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for L-hydroxylysine dihydrochloride (B599025). Due to the limited availability of specific quantitative data in publicly accessible literature, this document presents the existing qualitative information, supplemented with data from the closely related compound L-lysine hydrochloride as a proxy. Furthermore, this guide outlines detailed experimental protocols for determining the solubility and stability of L-hydroxylysine dihydrochloride, enabling researchers to generate specific data for their applications.
Core Concepts: Solubility and Stability
This compound is a derivative of the essential amino acid L-lysine and plays a crucial role in the biosynthesis of collagen, the most abundant protein in mammals. It is typically supplied as a white to off-white crystalline powder. The dihydrochloride salt form is utilized to enhance its solubility and stability in aqueous solutions.[1] Understanding the solubility and stability profile of this compound is critical for its application in research, drug development, and manufacturing.
Solubility
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Soluble | [1] |
To provide a quantitative perspective, the following table presents the solubility data for the related compound, L-lysine hydrochloride, in various solvents at different temperatures. This data can serve as a useful reference for estimating the solubility behavior of this compound.
Table 2: Solubility of L-Lysine Hydrochloride in Various Solvents ( g/100g solvent)
| Temperature (°C) | Water | Dimethyl Sulfoxide (DMSO) | Glycol | Methanol | Ethanol |
| 10 | 58.5 | 18.2 | 10.5 | 4.8 | 1.5 |
| 20 | 64.2 | 20.8 | 12.1 | 5.9 | 1.9 |
| 30 | 70.1 | 23.5 | 13.8 | 7.1 | 2.3 |
| 40 | 76.3 | 26.4 | 15.6 | 8.4 | 2.8 |
| 50 | 82.8 | 29.5 | 17.5 | 9.8 | 3.3 |
Data adapted from a study on L-lysine hydrochloride and should be considered as an estimation for this compound.[2][3]
A study on DL-5-Hydroxylysine (hydrochloride), a racemic mixture, reported a solubility of ≥10 mg/mL in PBS (pH 7.2), providing another relevant data point.[4]
Stability
The stability of an active pharmaceutical ingredient (API) is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout its shelf life. The dihydrochloride salt form of L-hydroxylysine is intended to improve its stability in aqueous solutions.[1] However, specific quantitative stability data for this compound is scarce.
A kinetic study on the thermal degradation of lysine (B10760008) hydrochloride in solution provides valuable insights into potential degradation pathways. The study found that lysine degradation and the formation of its main degradation product, lysine lactam, followed zero-order kinetics. The degradation rate increased with increasing temperature and decreasing pH.[5] This suggests that similar degradation patterns could be expected for this compound.
For a comprehensive stability assessment, forced degradation studies are essential. These studies involve subjecting the compound to harsh conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress to identify potential degradation products and establish the stability-indicating nature of analytical methods.[6][7][8]
Table 3: General Stability Information for this compound
| Condition | Stability Profile |
| Solid State | Stable as a crystalline powder. A supplier suggests storage at -20°C for up to 3 years for the powder form.[9] |
| In Solution | Generally stable in aqueous solutions, though susceptible to degradation under certain conditions (e.g., high temperature, extreme pH). A supplier suggests storage at -80°C for up to 1 year for solutions.[9] |
| pH | Stability is pH-dependent. Based on related compounds, degradation may be accelerated at lower pH values. |
| Temperature | Degradation is expected to increase with temperature. |
| Light | Photostability data is not available. Photostability testing according to ICH Q1B guidelines is recommended.[10] |
Experimental Protocols
To address the lack of specific data, the following sections provide detailed, albeit generic, experimental protocols for determining the solubility and stability of this compound. These protocols are based on established scientific principles and regulatory guidelines.
Solubility Determination Protocol
This protocol outlines a method for determining the equilibrium solubility of this compound in various solvents at different temperatures.
Objective: To quantitatively determine the solubility of this compound in selected solvents (e.g., water, ethanol, methanol, DMSO) at various temperatures (e.g., 4°C, 25°C, 37°C).
Materials:
-
This compound
-
Selected solvents (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Calibrated analytical balance
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV, ELSD) or another validated analytical method for quantification
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Sample Preparation: Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in sealed vials.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed at the set temperature for a short period to allow the undissolved solid to settle. Alternatively, centrifuge the samples at the experimental temperature.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant using a pre-warmed/cooled pipette and immediately filter it through a syringe filter to remove any undissolved particles. Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility in mg/mL or g/100g of solvent. Repeat the experiment at different temperatures to construct a solubility curve.
Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of this compound.
Stability Study Protocol (Forced Degradation)
This protocol describes a forced degradation study to investigate the stability of this compound under various stress conditions.
Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Validated stability-indicating HPLC method
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a defined period. Neutralize the samples before analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: Expose the solid powder of this compound to dry heat in an oven at a specified temperature (e.g., 80°C) for a defined period. Also, heat a solution of the compound.
-
Photostability: Expose the solid powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Protect a control sample from light.
-
Sample Analysis: At each time point, analyze the stressed samples along with a control sample (stored under normal conditions) using the stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify degradation products. Determine the percentage of degradation.
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
Biological Role and Signaling Pathway
L-hydroxylysine is a critical component of collagen, where it is formed by the post-translational modification of lysine residues. This hydroxylation is essential for the subsequent glycosylation and the formation of stable cross-links within and between collagen molecules, which provides tensile strength to connective tissues.
Collagen Biosynthesis Pathway Involving L-hydroxylysine
Caption: The role of L-hydroxylysine in the collagen biosynthesis pathway.
Conclusion
This technical guide consolidates the available information on the solubility and stability of this compound. While specific quantitative data is limited, the provided qualitative information, data on related compounds, and detailed experimental protocols offer a solid foundation for researchers and drug development professionals. The generation of specific solubility and stability data through the outlined protocols is highly recommended to ensure the successful application of this important compound in future research and development endeavors.
References
- 1. CAS 172213-74-0: this compound [cymitquimica.com]
- 2. Solubility of l-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. forced degradation study: Topics by Science.gov [science.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. youtube.com [youtube.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. ema.europa.eu [ema.europa.eu]
An In-depth Technical Guide to the Post-Translational Hydroxylation of Lysine
For Researchers, Scientists, and Drug Development Professionals
The post-translational hydroxylation of lysine (B10760008) is a critical enzymatic modification that plays a pivotal role in protein structure, function, and signaling. This in-depth technical guide provides a comprehensive overview of the core aspects of lysine hydroxylation, including the enzymes involved, their mechanisms of action, and their significance in health and disease. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working in related fields.
Introduction to Lysine Hydroxylation
Lysine hydroxylation is the process of adding a hydroxyl group (-OH) to a lysine residue within a protein, converting it to hydroxylysine (Hyl). This modification is most prominently known for its essential role in the biosynthesis of collagen, the most abundant protein in mammals, where it is crucial for the formation of stable cross-links that provide structural integrity to tissues.[1][2] Beyond collagen, lysine hydroxylation is increasingly recognized for its involvement in the regulation of non-collagenous proteins, impacting a diverse range of cellular processes.
This hydroxylation reaction is catalyzed by a family of enzymes known as lysyl hydroxylases, which belong to the 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenase superfamily.[3] These enzymes utilize molecular oxygen to hydroxylate their substrates, with the reaction being coupled to the oxidative decarboxylation of 2-OG to succinate (B1194679) and carbon dioxide.
The Enzymology of Lysine Hydroxylation
Four primary enzymes have been identified to catalyze the hydroxylation of lysine residues in humans: lysyl hydroxylase 1 (LH1), lysyl hydroxylase 2 (LH2), lysyl hydroxylase 3 (LH3), and Jumonji domain-containing 6 (JMJD6).
Lysyl Hydroxylase Isoforms: LH1, LH2, and LH3
The PLOD family of genes (PLOD1, PLOD2, and PLOD3) encode the three classical lysyl hydroxylase isoforms, LH1, LH2, and LH3, respectively.[3] These enzymes are primarily located in the endoplasmic reticulum and exhibit distinct substrate specificities, which dictates their unique biological functions.
-
LH1 (encoded by PLOD1) : Primarily hydroxylates lysine residues within the triple-helical domains of collagen.[4] This modification is essential for the subsequent glycosylation of hydroxylysine and the formation of stable, mature cross-links.
-
LH2 (encoded by PLOD2) : Specifically hydroxylates lysine residues in the telopeptide regions of collagen.[4] This activity is critical for the formation of hydroxylysine-aldehyde derived cross-links, which are particularly important for the stability of collagen in bone and other connective tissues.
-
LH3 (encoded by PLOD3) : Possesses a broader substrate specificity and, in addition to its lysyl hydroxylase activity, also functions as a galactosyltransferase and a glucosyltransferase, adding sugar moieties to hydroxylysine residues.[3][5]
Table 1: Substrate Specificity and Function of Lysyl Hydroxylase Isoforms
| Enzyme | Gene | Primary Substrate Location | Key Function | Associated Diseases |
| LH1 | PLOD1 | Collagen helical domains | Collagen cross-linking and glycosylation | Kyphoscoliotic Ehlers-Danlos syndrome (kEDS) |
| LH2 | PLOD2 | Collagen telopeptides | Formation of stable collagen cross-links | Bruck syndrome, Fibrosis, Cancer |
| LH3 | PLOD3 | Collagen helical domains | Lysine hydroxylation and glycosylation | - |
JMJD6: A Lysyl Hydroxylase with Diverse Roles
JMJD6 is another 2-OG and Fe(II)-dependent dioxygenase that has been shown to possess lysyl hydroxylase activity.[1][6] Unlike the PLOD-family enzymes, JMJD6 is primarily located in the nucleus and cytoplasm and acts on a variety of non-collagenous proteins. Its substrates are often involved in RNA splicing and transcriptional regulation, suggesting a role for lysine hydroxylation in the control of gene expression.[1][7][8][9][10]
The Chemical Mechanism of Lysine Hydroxylation
The hydroxylation of lysine by 2-OG dependent dioxygenases involves a complex catalytic cycle. The binding of Fe(II) and 2-OG to the enzyme's active site allows for the coordination of molecular oxygen. The lysine-containing substrate then binds, and a series of electron transfers leads to the oxidative decarboxylation of 2-OG, generating a highly reactive ferryl intermediate. This intermediate abstracts a hydrogen atom from the C5 position of the lysine side chain, followed by the rebound of a hydroxyl group to form 5-hydroxylysine.
Biological Significance and Disease Relevance
The post-translational hydroxylation of lysine has profound implications for both normal physiology and the pathogenesis of various diseases.
Collagen Stability and Connective Tissue Disorders
The primary and most well-understood function of lysine hydroxylation is in the maturation of collagen. The hydroxylysine residues serve as attachment sites for carbohydrates and are essential precursors for the formation of stable intermolecular cross-links, which provide tensile strength and stability to connective tissues.[1]
Defects in lysine hydroxylation due to mutations in the PLOD genes lead to severe connective tissue disorders:
-
Kyphoscoliotic Ehlers-Danlos Syndrome (kEDS) : Caused by mutations in the PLOD1 gene, leading to deficient LH1 activity. This results in under-hydroxylation of helical lysine residues in collagen, leading to impaired cross-linking and a phenotype characterized by severe muscle hypotonia, joint laxity, and progressive scoliosis.
-
Bruck Syndrome : Associated with mutations in the PLOD2 gene, resulting in deficient LH2 activity. The lack of telopeptide lysine hydroxylation leads to abnormal collagen cross-linking, causing congenital contractures, bone fragility, and short stature.
Fibrosis and Cancer
Aberrant lysine hydroxylation, particularly an increase in the activity of LH2, has been implicated in the pathogenesis of fibrosis and cancer.[11] In fibrotic diseases, such as pulmonary fibrosis, increased LH2-mediated collagen cross-linking contributes to the excessive deposition and stiffening of the extracellular matrix.[12] In cancer, elevated LH2 expression has been linked to increased tumor stiffness, which can promote tumor progression and metastasis.[13]
Regulation of Gene Expression
The discovery of JMJD6 as a lysyl hydroxylase acting on nuclear proteins has expanded the known roles of this modification to include the regulation of gene expression. JMJD6 hydroxylates splicing factors, such as U2AF65, and components of the transcriptional machinery, suggesting that lysine hydroxylation can influence pre-mRNA splicing and transcription.[1][8][9][10][14][15]
Signaling Pathways Involving Lysine Hydroxylation
Lysyl hydroxylase activity is regulated by and integrated into various cellular signaling pathways.
TGF-β Signaling in Fibrosis
The transforming growth factor-beta (TGF-β) signaling pathway is a key driver of fibrosis. TGF-β1 has been shown to upregulate the expression of lysyl oxidases, which are involved in the final steps of collagen cross-linking.[13] Furthermore, TGF-β1 can induce the expression of LH2, leading to the formation of more stable collagen cross-links and contributing to the fibrotic phenotype.[12][16]
Wnt/β-catenin Signaling
The Wnt/β-catenin signaling pathway, a crucial regulator of development and tissue homeostasis, has also been linked to the regulation of PLOD genes. While the direct interaction is still under investigation, there is evidence suggesting that this pathway can influence the expression of lysyl hydroxylases, thereby impacting collagen metabolism.
Experimental Methodologies
The study of lysine hydroxylation employs a range of biochemical and analytical techniques.
Lysyl Hydroxylase Activity Assay
This assay measures the enzymatic activity of lysyl hydroxylases. A common method involves the use of a synthetic peptide substrate containing [3H]-lysine. The hydroxylation reaction releases tritium (B154650), which can be quantified by liquid scintillation counting.[17][18]
Protocol Outline: Lysyl Hydroxylase Activity Assay
-
Substrate Preparation : Synthesize or obtain a peptide substrate containing [3H]-labeled lysine.
-
Reaction Mixture : Prepare a reaction buffer containing the enzyme source (cell lysate or purified enzyme), the radiolabeled substrate, FeSO4, 2-oxoglutarate, ascorbate, and other necessary cofactors.
-
Incubation : Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination : Stop the reaction, typically by adding acid.
-
Tritium Release Measurement : Separate the released tritium from the labeled substrate (e.g., by distillation or chromatography) and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis : Calculate the enzyme activity based on the amount of tritium released over time.
Mass Spectrometry for Hydroxylation Site Analysis
Mass spectrometry (MS) is a powerful tool for identifying and quantifying post-translational modifications, including lysine hydroxylation.[19] A typical bottom-up proteomics workflow involves the enzymatic digestion of proteins into peptides, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The mass shift of +16 Da on a lysine residue indicates hydroxylation.
Protocol Outline: Mass Spectrometry Analysis of Lysine Hydroxylation
-
Protein Extraction and Digestion : Extract proteins from the sample and digest them into peptides using an enzyme such as trypsin.
-
Peptide Separation : Separate the peptides using liquid chromatography (LC), typically reversed-phase HPLC.
-
Mass Spectrometry : Analyze the eluting peptides by tandem mass spectrometry (MS/MS). The first stage of MS (MS1) measures the mass-to-charge ratio of the intact peptides.
-
Peptide Fragmentation : Select peptides of interest for fragmentation (MS2). The fragmentation pattern provides sequence information.
-
Data Analysis : Use specialized software to search the MS/MS spectra against a protein database to identify the peptides and locate the site of hydroxylation based on the +16 Da mass shift on a lysine residue.
Western Blotting for Detection of Hydroxylated Proteins
Western blotting can be used to detect the presence of hydroxylated proteins using antibodies that specifically recognize hydroxylysine.
Protocol Outline: Western Blotting for Hydroxylated Lysine
-
Sample Preparation : Prepare protein lysates from cells or tissues.
-
SDS-PAGE : Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[20][21][22][23]
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking : Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for hydroxylysine.
-
Secondary Antibody Incubation : Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore that recognizes the primary antibody.
-
Detection : Detect the signal generated by the secondary antibody using an appropriate method (e.g., chemiluminescence or fluorescence).
-
Analysis : Analyze the resulting bands to determine the presence and relative abundance of the hydroxylated protein.
Drug Development and Future Perspectives
The involvement of lysyl hydroxylases in diseases such as fibrosis and cancer has made them attractive targets for drug development. Inhibitors of lysyl hydroxylases, such as minoxidil, have been shown to have anti-fibrotic effects.[12] The development of more specific and potent inhibitors for each LH isoform is an active area of research.
Table 2: Examples of Lysyl Hydroxylase and Lysyl Oxidase Inhibitors
| Inhibitor | Target | Potential Application | Reference |
| Minoxidil | Lysyl Hydroxylases | Fibrosis | [12] |
| 2,2'-dipyridyl | 2-OG dioxygenases (general) | Research tool | - |
| β-aminopropionitrile (BAPN) | Lysyl Oxidase | Fibrosis, Cancer | [11] |
The continued exploration of the roles of lysine hydroxylation in both collagenous and non-collagenous proteins, coupled with advancements in analytical techniques, will undoubtedly uncover new insights into fundamental biological processes and provide novel therapeutic opportunities for a range of human diseases. The use of hydroxylysine and its derivatives as biomarkers for diseases involving altered collagen metabolism is also a promising area of clinical research.[24][25]
References
- 1. Frontiers | Jmjd6, a JmjC Dioxygenase with Many Interaction Partners and Pleiotropic Functions [frontiersin.org]
- 2. Item - IC50 values for the inhibition of the synthesis of 5-LO products of test compounds in the different assays. - Public Library of Science - Figshare [plos.figshare.com]
- 3. Lysyl hydroxylase - Wikipedia [en.wikipedia.org]
- 4. Lysyl hydroxylase 2 is a specific telopeptide hydroxylase, while all three isoenzymes hydroxylate collagenous sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The structural basis for the human procollagen lysine hydroxylation and dual-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Widespread hydroxylation of unstructured lysine-rich protein domains by JMJD6 — Ludwig Cancer Research [ludwig.ox.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. BioKB - Publication [biokb.lcsb.uni.lu]
- 13. Lysyl oxidase enzymes mediate TGF-β1-induced fibrotic phenotypes in human skin-like tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Metabolic reprogramming of cancer cells by JMJD6-mediated pre-mRNA splicing associated with therapeutic response to splicing inhibitor | eLife [elifesciences.org]
- 16. The Role Of Changes In Lysine Hydroxylase 2 Activity Mediated By Tgf¦Â1/Smad3 Signaling Pathway In Collagen Deposition In Pulmonary Fibrosis [et-chem.com]
- 17. A [3H]lysine-containing synthetic peptide substrate for human protocollagen lysyl hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rapid assay for lysyl-protocollagen hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Proteomics Analysis of Lysine Hydroxylation and Cross-Linking of Collagen - Creative Proteomics [creative-proteomics.com]
- 20. Tips for Collagen Antibodies | Rockland [rockland.com]
- 21. westernblot.cc [westernblot.cc]
- 22. bio-rad.com [bio-rad.com]
- 23. scispace.com [scispace.com]
- 24. Serum galactosyl hydroxylysine as a biochemical marker of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Hydroxylysine - Amino Acid Profile, Qn (Plasma) - Lab Results explained | HealthMatters.io [healthmatters.io]
The Pivotal Role of L-Hydroxylysine in Extracellular Matrix Integrity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The extracellular matrix (ECM) provides the structural and biochemical support for cellular constituents, with its integrity being paramount for tissue homeostasis. A key post-translational modification, the hydroxylation of lysine (B10760008) to L-hydroxylysine, is a critical step in the maturation of collagen, the most abundant protein in the ECM. This technical guide delves into the multifaceted role of L-hydroxylysine in ECM formation, detailing the enzymatic processes, regulatory pathways, and analytical methodologies crucial for research and therapeutic development. Quantitative data are presented to underscore the significance of this modification, and detailed experimental protocols are provided for key analytical techniques.
Introduction
The structural integrity and biomechanical properties of the extracellular matrix (ECM) are fundamentally dependent on the intricate network of collagen fibrils. The formation and stabilization of this network are orchestrated by a series of post-translational modifications of procollagen (B1174764) chains within the endoplasmic reticulum. Among these, the hydroxylation of specific lysine residues to form L-hydroxylysine (Hyl) stands out as a critical juncture, dictating the pathway of collagen cross-linking and the attachment of carbohydrate moieties.[1] Deficiencies in this process are linked to severe connective tissue disorders, highlighting its importance in health and disease.[2] This guide provides a comprehensive overview of the biochemical significance of L-hydroxylysine, the enzymes responsible for its formation, and the methods used for its analysis.
The Biochemical Significance of L-Hydroxylysine
L-hydroxylysine serves two primary functions in the ECM:
-
Collagen Cross-linking: The hydroxyl group of hydroxylysine is essential for the formation of stable, covalent intermolecular cross-links that provide tensile strength and stability to collagen fibrils.[1] This process is initiated by the enzyme lysyl oxidase, which acts on lysine and hydroxylysine residues.[3] The presence of the hydroxyl group on hydroxylysine leads to the formation of hydroxyallysine-derived cross-links, which are more stable and resistant to degradation compared to those derived from lysine.[4] This results in a more robust and less reversible collagen network.[4]
-
Glycosylation: The hydroxyl group of hydroxylysine serves as an attachment site for galactose and subsequently glucose, forming galactosyl-hydroxylysine and glucosyl-galactosyl-hydroxylysine.[5] This glycosylation is thought to play a role in modulating collagen fibrillogenesis and the interaction of collagen with other ECM components.[6]
The extent of lysine hydroxylation and subsequent glycosylation varies between different collagen types and tissues, contributing to the diverse mechanical properties of various connective tissues.
The Lysyl Hydroxylase Enzymes
The conversion of lysine to hydroxylysine is catalyzed by a family of enzymes known as lysyl hydroxylases (LHs), or procollagen-lysine, 2-oxoglutarate 5-dioxygenases (PLODs).[2] These enzymes are alpha-ketoglutarate-dependent hydroxylases that require Fe²⁺ and vitamin C (ascorbate) as cofactors.[2] In humans, there are three main isoforms of lysyl hydroxylase, each with distinct functions and tissue expression patterns:
-
Lysyl Hydroxylase 1 (LH1), encoded by the PLOD1 gene: Primarily responsible for hydroxylating lysine residues within the triple-helical domain of collagen.[2] Mutations in PLOD1 lead to Ehlers-Danlos syndrome, kyphoscoliotic type (kEDS), characterized by severe muscle hypotonia, joint laxity, and progressive scoliosis.[2]
-
Lysyl Hydroxylase 2 (LH2), encoded by the PLOD2 gene: Specifically hydroxylates lysine residues in the telopeptide regions of collagen, a critical step for the formation of stable, hydroxyallysine-derived cross-links.[4] Alternative splicing of the PLOD2 gene produces two forms, LH2a and LH2b, with LH2b being crucial for telopeptide hydroxylation.[7] Mutations in PLOD2 are associated with Bruck syndrome, which is characterized by bone fragility and joint contractures.[7][8]
-
Lysyl Hydroxylase 3 (LH3), encoded by the PLOD3 gene: Possesses multifunctional activity, including lysyl hydroxylase, galactosyltransferase, and glucosyltransferase activities.[9] It is involved in both the hydroxylation and subsequent glycosylation of hydroxylysine residues.[9]
The differential expression and activity of these isoforms contribute to the tissue-specific properties of the ECM.
Quantitative Data on L-Hydroxylysine and its Impact
The following tables summarize key quantitative findings from studies on L-hydroxylysine, highlighting its importance in various physiological and pathological contexts.
| Tissue | Hydroxyproline (B1673980)/Hydroxylysine Molar Ratio | Predominant Collagen Type(s) | Reference |
| Human Skin | High | I, III | [10] |
| Human Tendon | High | I | [10] |
| Human Bone | High | I | [10] |
| Human Cartilage | Low | II | [10] |
| Human Aorta | Intermediate | I, III | [10] |
| Annulus Fibrosus | Intermediate | I, II | [10] |
| Nucleus Pulposus | Low | II | [10] |
Table 1: Molar Ratios of Hydroxyproline to Hydroxylysine in Various Human Tissues. The ratio of hydroxyproline to hydroxylysine can be used to differentiate between collagen types, with lower ratios indicating a higher proportion of type II collagen.
| Condition | Tissue/Sample | Change in Hydroxylysine Content | Change in Cross-links | Reference |
| Plod1 Knockout Mice | Skin | Decreased to 22% of wild type | Hydroxylysylpyridinoline decreased to 28% of wild type | [6] |
| Plod1 Knockout Mice | Aorta | Decreased to 35-45% of wild type | Hydroxylysylpyridinoline decreased to 28% of wild type | [6] |
| Plod1 Knockout Mice | Femur | Decreased to 75% of wild type | Hydroxylysylpyridinoline decreased to 47% of wild type | [6] |
| Plod1 Knockout Mice | Tendon | Not specified | Hydroxylysylpyridinoline decreased to 59% of wild type | [6] |
| Ehlers-Danlos Syndrome Type VI | Urine | Not specified | Increased ratio of lysyl pyridinoline (B42742) (LP) to hydroxylysyl pyridinoline (HP) (4.34 vs. normal 0.19 ± 0.02) | [11] |
| Bruck Syndrome (Plod2 mutation) | Bone | 0% hydroxylation of telopeptide lysine (vs. 70% in wild type) | Absence of trivalent stable cross-links; predominance of allysine (B42369) aldol (B89426) dimeric cross-links | [12] |
Table 2: Quantitative Impact of Lysyl Hydroxylase Deficiencies on Hydroxylysine Content and Collagen Cross-links. These data demonstrate the critical role of specific lysyl hydroxylase isoforms in different tissues and the profound impact of their deficiency on ECM composition.
Regulation of L-Hydroxylysine Formation
The expression and activity of lysyl hydroxylases are tightly regulated. A key signaling pathway involved in the upregulation of PLOD2 is the Transforming Growth Factor-β1 (TGF-β1) pathway.[1] TGF-β1 is a potent profibrotic cytokine that plays a central role in tissue repair and fibrosis.
Caption: TGF-β1 signaling pathway leading to the upregulation of PLOD2 expression.
Upon binding of TGF-β1 to its receptor, the canonical ALK5 pathway is activated, leading to the phosphorylation of SMAD2 and SMAD3.[1] These then form a complex with SMAD4, which translocates to the nucleus.[1] This complex, along with the transcription factor SP1, binds to the PLOD2 promoter, leading to increased transcription of the PLOD2 gene and subsequent synthesis of the LH2 enzyme.[1]
Alternative splicing of PLOD2 is another regulatory mechanism, influenced by RNA-binding proteins such as TIA-1 and TIAL1.[13] The ratio of the long (LH2b) to the short (LH2a) splice variant can be altered in fibrotic conditions, affecting the type of collagen cross-links formed.[13]
Experimental Protocols
Quantification of Collagen Cross-links by HPLC
This protocol outlines the general steps for the quantification of mature collagen cross-links, pyridinoline (PYD) and deoxypyridinoline (B1589748) (DPD), using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation:
-
Solid Phase Extraction (SPE):
-
Use a suitable SPE cartridge to partially purify the hydrolysate and remove interfering substances.
-
-
HPLC Analysis:
-
Reconstitute the dried, purified sample in the HPLC mobile phase.
-
Inject the sample onto a reverse-phase C18 column.
-
Use a gradient elution with an organic solvent (e.g., acetonitrile) and an aqueous buffer containing an ion-pairing agent (e.g., heptafluorobutyric acid).[2]
-
Detect PYD and DPD using a fluorescence detector with an excitation wavelength of approximately 297 nm and an emission wavelength of around 395 nm.[2]
-
-
Quantification:
-
Generate a standard curve using known concentrations of PYD and DPD standards.
-
Calculate the concentration of cross-links in the sample by comparing peak areas to the standard curve.[2]
-
Caption: General workflow for the quantification of collagen cross-links by HPLC.
Mass Spectrometry-Based Analysis of Hydroxylysine
Mass spectrometry (MS) provides a highly sensitive and specific method for the identification and quantification of hydroxylysine and its glycosylated forms.
-
Protein Digestion:
-
Excise the protein band of interest from a gel or use a purified protein solution.
-
Perform in-solution or in-gel digestion using a specific protease, such as trypsin.
-
-
Liquid Chromatography (LC) Separation:
-
Separate the resulting peptides using reverse-phase liquid chromatography.
-
-
Mass Spectrometry (MS) and MS/MS Analysis:
-
Introduce the separated peptides into a mass spectrometer.
-
Acquire full scan MS spectra to determine the mass-to-charge ratio of the peptides.
-
Select precursor ions corresponding to peptides potentially containing hydroxylysine for fragmentation (MS/MS). The mass shift of +16 Da compared to the unmodified peptide indicates a hydroxylation.
-
Analyze the fragment ions to confirm the amino acid sequence and pinpoint the location of the hydroxylation.
-
-
Data Analysis:
-
Use database search algorithms to identify the proteins and post-translational modifications from the MS/MS spectra.
-
Caption: General workflow for mass spectrometry-based analysis of hydroxylysine.
Lysyl Hydroxylase Activity Assay
This assay measures the activity of lysyl hydroxylase by detecting the formation of succinate (B1194679), a byproduct of the hydroxylation reaction.
-
Reaction Setup:
-
Prepare a reaction mixture containing the enzyme source (cell or tissue lysate), a synthetic peptide substrate (e.g., [IKG]₃), Fe²⁺, 2-oxoglutarate, and ascorbate (B8700270) in an appropriate buffer.[14]
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period.
-
-
Detection:
-
Quench the reaction and measure the amount of succinate produced. This can be done using a luminescence-based assay where succinate is converted to ATP, which then generates a light signal.[14]
-
-
Quantification:
-
Relate the luminescence signal to the amount of succinate produced using a standard curve, and thereby determine the enzyme activity.
-
Conclusion
L-hydroxylysine is a cornerstone of ECM structure and function. Its formation, catalyzed by the lysyl hydroxylase family of enzymes, is a tightly regulated process that is essential for the proper cross-linking and stability of collagen. The quantitative and qualitative alterations in L-hydroxylysine content due to genetic defects or pathological conditions underscore its critical role in tissue integrity. The detailed experimental protocols and regulatory pathways described in this guide provide a valuable resource for researchers and drug development professionals aiming to further elucidate the role of this vital amino acid in health and disease and to explore therapeutic strategies targeting the modulation of collagen post-translational modifications.
References
- 1. Procollagen Lysyl Hydroxylase 2 Expression Is Regulated by an Alternative Downstream Transforming Growth Factor β-1 Activation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Molecular Characterization of Collagen Hydroxylysine O-Glycosylation by Mass Spectrometry: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay of protocollagen lysyl hydroxylase activity in the skin of human subjects and changes in the activity with age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tissue-specific expression and regulation of the alternatively-spliced forms of lysyl hydroxylase 2 (LH2) in human kidney cells and skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tissue-specific changes in the hydroxylysine content and cross-links of collagens and alterations in fibril morphology in lysyl hydroxylase 1 knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Abnormal Bone Collagen Cross‐Linking in Osteogenesis Imperfecta/Bruck Syndrome Caused by Compound Heterozygous PLOD2 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. medicaljournalssweden.se [medicaljournalssweden.se]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Loss of the long form of Plod2 phenocopies contractures of Bruck syndrome—osteogenesis imperfecta - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TIA nuclear proteins regulate the alternate splicing of lysyl hydroxylase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a High Throughput Lysyl Hydroxylase (LH) Assay and Identification of Small Molecule Inhibitors Against LH2 - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of Hydroxylysine in Collagen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxylysine, a hydroxylated form of the amino acid lysine (B10760008), is a critical post-translational modification in collagen, the most abundant protein in mammals. Its discovery and the elucidation of its biosynthesis have been pivotal in understanding collagen structure, stability, and the pathogenesis of various connective tissue disorders. This technical guide provides an in-depth exploration of the history of hydroxylysine's discovery, the evolution of analytical techniques for its characterization, the enzymatic machinery responsible for its formation, and the signaling pathways that regulate its synthesis. Detailed experimental protocols from seminal studies are provided, alongside quantitative data and visualizations of key biological processes to serve as a comprehensive resource for researchers in the field.
The Initial Discovery: An Unidentified Base in Gelatin
The journey to identifying hydroxylysine began in 1921 when Donald D. Van Slyke and Alma Hiller at the Rockefeller Institute for Medical Research were analyzing the amino acid composition of gelatin, a denatured form of collagen.[1] They employed two different methods for quantifying histidine: the Van Slyke nitrous acid method, which measures free amino groups, and a colorimetric method developed by Kossel and Kutscher.[1] A consistent discrepancy emerged between the results of these two methods, suggesting the presence of an unknown substance that reacted in one assay but not the other.
The Discrepancy in Histidine Measurement
Van Slyke and Hiller's meticulous quantitative analysis revealed that the nitrogen content attributed to histidine was significantly higher when measured by the nitrous acid method compared to the colorimetric method. This led them to hypothesize the existence of an "unidentified base" in the gelatin hydrolysate.
Experimental Protocol: The Van Slyke Nitrous Acid Method (Conceptual)
The Van Slyke method is a gasometric technique that quantifies primary amino groups. The fundamental principle involves the reaction of primary amines with nitrous acid (HNO₂) to produce gaseous nitrogen (N₂), which can be measured manometrically.
Caption: Conceptual workflow of the Van Slyke method for amino acid quantification.
Experimental Protocol: The Kossel and Kutscher Colorimetric Method for Histidine (Conceptual)
This method, specific for histidine, was based on the color reaction of the imidazole (B134444) group. The discrepancy arose because the "unidentified base" possessed a primary amino group that reacted with nitrous acid but lacked the specific chemical structure to produce a color change in the histidine assay.
Confirmation and Characterization of Hydroxylysine
It was not until 1938 that Van Slyke, Hiller, and MacFadyen definitively isolated and characterized this unknown substance.[2] Through extensive chemical analysis, they identified it as 5-hydroxylysine, a derivative of lysine.
Isolation and Purification
The isolation of hydroxylysine from gelatin hydrolysates was a challenging process that involved several steps of precipitation and recrystallization.
Experimental Protocol: Isolation of Hydroxylysine from Gelatin Hydrolysate (Historical)
-
Acid Hydrolysis: Gelatin was hydrolyzed by refluxing with 6N hydrochloric acid (HCl) for 24 hours to break the peptide bonds and release individual amino acids.
-
Phosphotungstic Acid Precipitation: The "hexone bases" (lysine, hydroxylysine, arginine, and histidine) were precipitated from the hydrolysate using phosphotungstic acid.
-
Removal of Phosphotungstic Acid: The phosphotungstate salts were decomposed, and the free bases were recovered.
-
Fractional Crystallization: Through careful and repeated crystallization, the different amino acids were separated based on their varying solubilities, ultimately yielding a pure sample of hydroxylysine.
Advancements in Analytical Techniques
The development of chromatographic techniques in the mid-20th century revolutionized the analysis of amino acids, providing much greater resolution and accuracy than the classical chemical methods.
Paper Chromatography
Paper chromatography, pioneered by Martin and Synge, was one of the first methods used to separate complex mixtures of amino acids. This technique separates molecules based on their differential partitioning between a stationary phase (water absorbed onto the paper) and a mobile phase (an organic solvent).
Experimental Protocol: Paper Chromatography of Collagen Hydrolysate
-
Sample Application: A small spot of the collagen hydrolysate is applied to a strip of filter paper.
-
Development: The edge of the paper is dipped into a solvent mixture (e.g., butanol-acetic acid-water), and the solvent moves up the paper by capillary action.
-
Visualization: After the solvent front has moved a sufficient distance, the paper is dried and sprayed with a visualizing agent, such as ninhydrin, which reacts with amino acids to produce colored spots.
-
Identification: The position of the spots (Rf value) is compared to that of known amino acid standards to identify the components of the mixture.
Caption: Workflow for the analysis of collagen hydrolysates using paper chromatography.
Ion-Exchange Chromatography
The work of Stanford Moore and William H. Stein in the 1950s led to the development of automated amino acid analyzers based on ion-exchange chromatography.[3] This technique separates amino acids based on their net charge at a specific pH.
Experimental Protocol: Ion-Exchange Chromatography of Collagen Hydrolysate
-
Column Preparation: A column is packed with a cation-exchange resin (e.g., sulfonated polystyrene).
-
Sample Loading: The collagen hydrolysate, at an acidic pH, is loaded onto the column. The positively charged amino acids bind to the negatively charged resin.
-
Elution: A series of buffers with increasing pH and ionic strength are passed through the column. This causes the amino acids to sequentially lose their positive charge and elute from the column.
-
Detection: The eluted amino acids are mixed with ninhydrin, and the resulting color is measured by a spectrophotometer to quantify each amino acid.
Quantitative Analysis of Hydroxylysine in Collagen
The application of these advanced analytical techniques allowed for the precise quantification of hydroxylysine in collagens from various sources. Work by Karl A. Piez and his colleagues in the late 1950s and early 1960s provided some of the first detailed quantitative data on the amino acid composition of different collagen types.
| Collagen Source | Hydroxylysine (residues/1000) | Lysine (residues/1000) | Reference |
| Bovine Skin (Type I) | 5-7 | 25-28 | Piez & Likins (1957) |
| Bovine Cartilage (Type II) | 15-25 | 12-16 | Miller & Matukas (1969) |
| Human Placenta (Type IV) | 45-55 | 8-12 | Kefalides (1971) |
Table 1: Representative Hydroxylysine and Lysine Content in Different Collagen Types.
The Enzymatic Basis of Hydroxylation: Discovery of Lysyl Hydroxylases
The mechanism by which lysine is converted to hydroxylysine was elucidated through the discovery of a specific family of enzymes: the lysyl hydroxylases (LHs), also known as procollagen-lysine, 2-oxoglutarate 5-dioxygenases (PLODs).
Identification and Characterization
The first evidence for an enzymatic basis of lysine hydroxylation emerged in the late 1960s. Subsequent research led to the purification and characterization of these enzymes. There are three main isoforms of lysyl hydroxylase in vertebrates: LH1 (PLOD1), LH2 (PLOD2), and LH3 (PLOD3). These enzymes are located in the endoplasmic reticulum and catalyze the hydroxylation of lysine residues in procollagen (B1174764) chains.
Mechanism of Action
Lysyl hydroxylases are non-heme iron-containing dioxygenases that require Fe²⁺, 2-oxoglutarate, and ascorbate (B8700270) (vitamin C) as cofactors. The reaction involves the incorporation of one atom of molecular oxygen into the lysine substrate, while the other oxygen atom is incorporated into the 2-oxoglutarate, which is decarboxylated to succinate.
Caption: The catalytic reaction of lysyl hydroxylase.
Regulation of Lysyl Hydroxylase Activity
The expression and activity of lysyl hydroxylases are tightly regulated, primarily through transcriptional control mediated by various signaling pathways. The Transforming Growth Factor-beta (TGF-β) signaling pathway is a key regulator of collagen biosynthesis and modification, including lysine hydroxylation.
The TGF-β Signaling Pathway
TGF-β ligands bind to their receptors on the cell surface, initiating a signaling cascade that culminates in the nucleus with the regulation of target gene expression. The canonical pathway involves the phosphorylation of SMAD transcription factors.
Caption: Simplified overview of the canonical TGF-β/SMAD signaling pathway leading to the transcriptional activation of PLOD genes.
Upon activation by the TGF-β receptor complex, receptor-regulated SMADs (R-SMADs), such as SMAD2 and SMAD3, are phosphorylated. These then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, including the PLOD genes, often in conjunction with other transcription factors like SP1, to activate their transcription.
Conclusion
The discovery of hydroxylysine, born from a meticulous observation of an analytical discrepancy, has paved the way for a deep understanding of collagen biology. From the early chemical methods of Van Slyke to the sophisticated chromatographic and molecular techniques of today, the study of hydroxylysine has been a testament to the advancement of biochemical research. The elucidation of the enzymatic machinery and regulatory pathways governing its formation has provided crucial insights into the molecular basis of connective tissue health and disease, opening avenues for the development of novel therapeutic strategies for a range of fibrotic and genetic disorders. This guide serves as a foundational resource for professionals dedicated to furthering our knowledge in this critical area of biomedical science.
References
Hydroxylysine: A Technical Guide to Its Natural Sources, Dietary Intake, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxylysine is a hydroxylated amino acid derivative of lysine (B10760008), primarily known for its essential role in the stabilization of collagen, the most abundant protein in mammals.[1] Its presence and modification, including glycosylation, are critical for the structural integrity of connective tissues. This technical guide provides an in-depth overview of the natural sources of hydroxylysine, its dietary intake, and the analytical methods for its quantification. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the biochemistry and nutritional aspects of this important amino acid.
Natural Sources and Dietary Intake of Hydroxylysine
Animal-based products are the principal sources of dietary hydroxylysine. Connective tissues, such as skin, bone, cartilage, and tendons, are particularly rich in collagen and, consequently, hydroxylysine.
Table 1: Estimated Hydroxylysine Content in Various Food Sources
| Food Source Category | Specific Food Item | Estimated Hydroxylysine Content | Notes |
| Meat and Poultry | Beef (muscle tissue) | Data not available in searched literature. | Collagen content varies depending on the cut of meat. |
| Chicken Thigh | Higher than breast meat.[2] | Thigh meat contains more connective tissue than breast meat.[2] | |
| Chicken Breast | Lower than thigh meat.[2] | ||
| Fish | Variable | Collagen from cold-water fish tends to have lower hydroxyproline (B1673980) (and likely hydroxylysine) content than warm-water fish.[3] | |
| Dairy Products | Milk (Casein, Whey) | Data not available in searched literature. | |
| Cheese | Data not available in searched literature. | ||
| Eggs | Eggshell Membrane | Contains collagen types I, V, and X.[4] | The membrane is a source of various amino acids, including those found in collagen.[5] |
| Egg Yolk and Albumen | Data not available in searched literature. | ||
| Collagen-Derived Supplements | Bovine Collagen | Type I collagen contains approximately 1 Gal-Hyl and 1 GlcGal-Hyl residue per 1000 amino acids.[6] | |
| Chicken Bone Collagen | Contains hydroxyproline (9.83%) and glycine (B1666218) (27.86%).[7] | Specific hydroxylysine data is not provided. | |
| Fish Collagen | Contains hydroxyproline.[3] | Specific hydroxylysine data is not provided. | |
| Gelatin | Variable | Derived from the hydrolysis of collagen. |
Note: The table highlights the significant gap in quantitative data for hydroxylysine in common dietary sources. Most available data focuses on the presence of collagen or its other major hydroxylated amino acid, hydroxyproline.
Experimental Protocols for Hydroxylysine Quantification
The accurate quantification of hydroxylysine in food and biological samples requires a multi-step process involving hydrolysis to release the amino acid from the protein matrix, followed by chromatographic separation and detection.
Sample Preparation and Hydrolysis
The first crucial step is the hydrolysis of the protein to break the peptide bonds and liberate the constituent amino acids.[2][8][9][10] Two primary methods are employed: acid hydrolysis and alkaline hydrolysis.
a) Acid Hydrolysis (for total hydroxylysine)
This method is suitable for the determination of total (free and glycosylated) hydroxylysine, as the glycosidic bonds are cleaved during the process.
-
Principle: Proteins are hydrolyzed by heating in the presence of a strong acid.
-
Protocol:
-
Weigh approximately 100-200 mg of the dried, defatted, and homogenized food sample into a hydrolysis tube.
-
Add 5-10 mL of 6 M hydrochloric acid (HCl).
-
Flush the tube with nitrogen gas to create an inert atmosphere and prevent oxidation of amino acids.
-
Seal the tube under vacuum.
-
Place the sealed tube in an oven or heating block at 110°C for 24 hours.
-
After hydrolysis, cool the tube and open it carefully.
-
Transfer the hydrolysate to a flask and remove the HCl by rotary evaporation under vacuum at 40-50°C.
-
Redissolve the dried residue in a suitable buffer (e.g., sodium citrate (B86180) buffer, pH 2.2) for HPLC analysis.
-
b) Alkaline Hydrolysis (for glycosylated hydroxylysine)
This method is used to preserve the glycosidic linkages on hydroxylysine, allowing for the separate quantification of galactosyl-hydroxylysine (Gal-Hyl) and glucosylgalactosyl-hydroxylysine (GlcGal-Hyl).
-
Principle: Proteins are hydrolyzed using a strong base, which cleaves peptide bonds while leaving the O-glycosidic bonds of hydroxylysine intact.
-
Protocol:
-
Weigh the sample into a hydrolysis tube.
-
Add 2 M sodium hydroxide (B78521) (NaOH).
-
Flush with nitrogen and seal the tube.
-
Heat at 110°C for 24 hours.
-
After cooling, neutralize the hydrolysate with perchloric acid or hydrochloric acid.
-
The neutralized sample can then be prepared for chromatographic analysis.
-
Chromatographic Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation and quantification of amino acids, including hydroxylysine.[2][8][9][10]
-
Principle: The hydrolyzed sample is injected into an HPLC system where individual amino acids are separated based on their physicochemical properties as they pass through a column. Detection is typically achieved after post-column or pre-column derivatization to form a chromophore or fluorophore.
-
Representative HPLC Parameters:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with two solvents is typical.
-
Solvent A: Aqueous buffer (e.g., sodium phosphate (B84403) or sodium acetate) at a specific pH.
-
Solvent B: Organic solvent (e.g., acetonitrile (B52724) or methanol).
-
-
Derivatization:
-
Pre-column: Derivatization with reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC) to form fluorescent derivatives.
-
Post-column: Derivatization with ninhydrin, which reacts with amino acids to form a colored compound detected by a UV-Vis detector.
-
-
Detection: Fluorescence detector (for OPA/FMOC) or UV-Vis detector (for ninhydrin).
-
Quantification: The concentration of hydroxylysine is determined by comparing the peak area of the sample to that of a known standard.
-
Signaling and Metabolic Pathways
The primary and most well-understood role of hydroxylysine is as a structural component of collagen. Its hydroxylation is a critical step in the collagen biosynthesis pathway, which is essential for the formation of stable collagen triple helices and the subsequent cross-linking of collagen fibrils.
Collagen Biosynthesis and the Role of Lysyl Hydroxylase
The hydroxylation of lysine residues in procollagen (B1174764) is catalyzed by a family of enzymes known as lysyl hydroxylases.[11] These enzymes require Fe²⁺, 2-oxoglutarate, and ascorbic acid (Vitamin C) as co-factors.[12]
References
- 1. Collagen - Wikipedia [en.wikipedia.org]
- 2. Standardised methods for amino acid analysis of food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijcrt.org [ijcrt.org]
- 5. Aminos in eggshell membrane [nutraingredients.com]
- 6. Molecular Characterization of Collagen Hydroxylysine O-Glycosylation by Mass Spectrometry: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Standardised methods for amino acid analysis of food | Semantic Scholar [semanticscholar.org]
- 11. Lack of collagen type specificity for lysyl hydroxylase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Methodological & Application
Application Note: HPLC-MS/MS Analysis of L-Hydroxylysine Dihydrochloride in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-hydroxylysine is a critical amino acid primarily found in collagen, the most abundant protein in mammals. It plays a pivotal role in the formation of stable collagen cross-links, which are essential for the integrity and strength of connective tissues such as skin, bone, cartilage, and blood vessels. The quantification of L-hydroxylysine in tissue samples can serve as a valuable biomarker for studying collagen metabolism, connective tissue disorders, fibrosis, and the effects of therapeutic interventions. This application note provides a detailed protocol for the analysis of L-hydroxylysine dihydrochloride (B599025) in tissue samples using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
Experimental Protocols
This section details the necessary steps for the extraction, derivatization, and quantification of L-hydroxylysine from tissue samples.
Tissue Sample Preparation: Acid Hydrolysis
To liberate L-hydroxylysine from collagen and other proteins, a thorough acid hydrolysis of the tissue is required.
Materials:
-
Tissue sample (e.g., liver, skin, muscle)
-
6 M Hydrochloric Acid (HCl) containing 0.1% phenol (B47542)
-
Hydrolysis tubes
-
Heating block or oven
-
Vacuum centrifugation system
-
Nitrogen gas
Protocol:
-
Accurately weigh approximately 10-20 mg of the tissue sample into a hydrolysis tube.
-
Add 1 mL of 6 M HCl with 0.1% phenol to the tube.
-
Flush the tube with nitrogen gas for 1-2 minutes to remove oxygen, which can degrade certain amino acids during hydrolysis.
-
Securely cap the hydrolysis tube and place it in a heating block or oven at 110°C for 24 hours.[1][2]
-
After hydrolysis, cool the tube to room temperature.
-
Centrifuge the hydrolysate to pellet any particulate matter.
-
Carefully transfer the supernatant to a clean tube.
-
Dry the supernatant completely using a vacuum centrifuge.
-
Reconstitute the dried residue in a suitable volume of 0.1 M HCl for the derivatization step.
Pre-Column Derivatization with FMOC-Cl
Since L-hydroxylysine lacks a strong chromophore, derivatization is necessary for sensitive HPLC analysis. 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) is a common derivatizing agent for primary and secondary amines.
Materials:
-
Reconstituted tissue hydrolysate
-
Borate (B1201080) buffer (0.4 M, pH 9.2)
-
FMOC-Cl solution (10 mM in acetonitrile)
-
Acetonitrile (ACN)
-
0.1 M HCl
Protocol:
-
In a microcentrifuge tube, mix 100 µL of the reconstituted tissue hydrolysate with 150 µL of 0.4 M borate buffer (pH 9.2).
-
Add 300 µL of 10 mM FMOC-Cl solution in acetonitrile.
-
Vortex the mixture for 1 minute and allow it to react at room temperature for 5 minutes.
-
To stop the reaction and stabilize the derivatives, add 100 µL of 0.1 M HCl.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
HPLC-MS/MS Analysis
The derivatized L-hydroxylysine is separated and quantified using a reversed-phase HPLC system coupled to a tandem mass spectrometer.
Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1200 series or equivalent |
| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-50% B; 20-25 min: 50-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | To be optimized for FMOC-derivatized L-hydroxylysine |
| Collision Energy | To be optimized |
| Cone Voltage | To be optimized |
Data Presentation
The following tables summarize the reported levels of L-hydroxylysine in various tissue types. It is important to note that concentrations can vary depending on the species, age, and physiological condition.
Table 1: L-Hydroxylysine Content in Human Liver Tissue
| Tissue Type | Condition | L-Hydroxylysine Concentration (µmol/g liver) |
| Human Liver | Normal | 0.4 ± 0.1[3] |
| Human Liver | Fibrotic | Increased proportionally with fibrosis progression[3] |
Table 2: Relative L-Hydroxylysine Content in Various Mouse Tissues (as a percentage of wild type)
| Tissue Type | Condition | Relative L-Hydroxylysine Content (%) |
| Mouse Skin | Plod1(-/-) | 22%[4] |
| Mouse Aorta | Plod1(-/-) | 35-45% of wild type LH activity[4] |
| Mouse Femur | Plod1(-/-) | 75%[4] |
| Mouse Lung | Plod1(-/-) | 86%[4] |
Visualizations
Collagen Biosynthesis and Cross-Linking Pathway
The following diagram illustrates the key steps in collagen synthesis, highlighting the enzymatic hydroxylation of lysine (B10760008) to form hydroxylysine, a crucial step for the formation of stable cross-links that provide tensile strength to connective tissues.
Caption: Collagen biosynthesis and cross-linking pathway.
Experimental Workflow for L-Hydroxylysine Analysis
This diagram outlines the complete workflow from tissue sample collection to the final data analysis for the quantification of L-hydroxylysine.
Caption: Experimental workflow for L-hydroxylysine analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. keypublishing.org [keypublishing.org]
- 3. Hepatic contents of hydroxyproline and hydroxylysine in patients with liver diseases [jstage.jst.go.jp]
- 4. Tissue-specific changes in the hydroxylysine content and cross-links of collagens and alterations in fibril morphology in lysyl hydroxylase 1 knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for L-Hydroxylysine Quantification by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of L-hydroxylysine (Hyl) using mass spectrometry. L-hydroxylysine is a critical post-translational modification, primarily found in collagen, and its quantification is essential for research in fibrosis, connective tissue disorders, and cancer.[1][2][3] These methods offer high sensitivity and specificity for accurate analysis in various biological matrices.
Introduction to L-Hydroxylysine Analysis
L-hydroxylysine is formed by the enzymatic hydroxylation of lysine (B10760008) residues within the consensus sequence XKG, a reaction catalyzed by lysyl hydroxylases.[2][4] This modification is a key step in the formation of stable collagen cross-links, which are crucial for the integrity of the extracellular matrix (ECM).[5] Alterations in collagen cross-linking and L-hydroxylysine levels are associated with pathological conditions like fibrosis.[5][6] Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for the precise and sensitive quantification of L-hydroxylysine and its cross-linked derivatives.[1][7]
Experimental Workflow Overview
The general workflow for L-hydroxylysine quantification by LC-MS/MS involves several key stages, from sample preparation to data analysis.
Protocol 1: Direct Quantification of L-Hydroxylysine and Collagen Cross-links in Tissues using LC-MS/MS
This protocol is adapted from methods developed for the analysis of collagen cross-links in connective tissues and is suitable for quantifying immature (e.g., dihydroxylysinonorleucine, DHLNL) and mature (e.g., pyridinoline, PYD) cross-links derived from L-hydroxylysine.
Materials and Reagents
-
6 M Hydrochloric acid (HCl) with 1% phenol (B47542)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Heptafluorobutyric acid (HFBA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Internal standards (e.g., deuterated L-hydroxylysine or related compounds)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Experimental Procedure
-
Sample Preparation and Hydrolysis:
-
Lyophilize and weigh tissue samples.
-
For stabilization of immature cross-links, resuspend the tissue powder in a phosphate (B84403) buffer and react with sodium borohydride (10 mg/mL in 1 mM NaOH).
-
Perform acid hydrolysis by adding 6 M HCl with 1% phenol and incubating at 110°C for 20-24 hours.[8]
-
After cooling, dry the samples under vacuum.[8]
-
Reconstitute the dried hydrolysate in a suitable buffer for SPE cleanup.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes of interest with an appropriate solvent mixture (e.g., methanol or acetonitrile-based).
-
Dry the eluate and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 Atlantis T3 reversed-phase column (e.g., 3 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.12% HFBA in water.
-
Mobile Phase B: 50% Acetonitrile.
-
Flow Rate: 1 mL/min (with a post-column split if necessary).
-
Gradient: A linear gradient from 10% to 20% B over 40 minutes is a typical starting point.
-
-
Mass Spectrometry:
-
Quantitative Data Summary
The following table summarizes typical performance characteristics for this type of method, based on published data for collagen cross-links.
| Analyte | Intra-day Precision (% CV) | Inter-day Precision (% CV) |
| DHLNL | < 3.4 | < 7.7 |
| HLNL | < 3.5 | < 5.9 |
| PYD | < 4.0 | < 5.2 |
| DPD | < 8.2 | < 10.7 |
Table adapted from precision data for collagen cross-link quantification.
Protocol 2: L-Hydroxylysine Quantification in Plasma Proteins using Stable Isotope Dilution Mass Spectrometry
This protocol focuses on the quantification of L-hydroxylysine modifications in plasma proteins, which can serve as biomarkers for various diseases.[9] This method utilizes stable isotope dilution for high accuracy.
Materials and Reagents
-
Deuterated L-hydroxylysine internal standard
-
6 M Hydrochloric acid (HCl)
-
Nonafluoropentanoic acid (NFPA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Plasma samples
Experimental Procedure
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient elution using a mobile phase containing an ion-pairing agent like 5 mmol/L NFPA.[9]
-
-
Mass Spectrometry:
-
Quantitative Data Summary
Below are typical performance metrics for a stable isotope dilution method for modified lysine residues in plasma.
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | ~0.02 µmol/L |
| Mean Recovery | 92-98% |
| Within-day CV | < 8.2% |
| Between-day CV | < 9.0% |
Table based on performance data for Nε-(carboxymethyl)lysine and Nε-(carboxyethyl)lysine.[9]
Protocol 3: Derivatization-Based LC-MS/MS for Enhanced Sensitivity
For applications requiring higher sensitivity or to improve chromatographic retention of the highly polar L-hydroxylysine, a derivatization step can be incorporated.
References
- 1. Measurement of Collagen Cross-Links from Tissue Samples by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Discovery and characterization of hydroxylysine in recombinant monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Development of a convenient peptide-based assay for lysyl hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Rapid LC-MS/MS Evaluation of Collagen and Elastin Crosslinks in Human and Mouse Lung Tissue with a Novel Bioanalytical Surrogate Matrix Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immature and Mature Collagen Crosslinks Quantification Using High-Performance Liquid Chromatography and High-Resolution Mass Spectrometry in Orbitrap™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimizing Sample Preparation for Accurate Lysine Measurement - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. Measurement of Nepsilon-(carboxymethyl)lysine and Nepsilon-(carboxyethyl)lysine in human plasma protein by stable-isotope-dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Incorporating L-Hydroxylysine into Synthetic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-hydroxylysine is a post-translationally modified amino acid crucial for the structure and function of collagen, where it plays a vital role in forming stabilizing cross-links and serves as an attachment site for carbohydrates.[1] The site-specific incorporation of L-hydroxylysine into synthetic peptides is a valuable tool for studying collagen biology, developing collagen-like biomaterials, and investigating the therapeutic potential of peptides containing this modification. These application notes provide a comprehensive guide to the chemical synthesis of peptides containing L-hydroxylysine using Fmoc-based solid-phase peptide synthesis (SPPS).
Overview of the Synthetic Strategy
The incorporation of L-hydroxylysine into a growing peptide chain via SPPS requires a protected form of the amino acid to prevent unwanted side reactions. The recommended building block is Nα-Fmoc-Nε-Boc-O-tert-butyl-L-hydroxylysine (Fmoc-L-Hyl(Boc,tBu)-OH) . This derivative offers orthogonal protection, allowing for the selective removal of the temporary Nα-Fmoc group during chain elongation, while the acid-labile Boc and tert-butyl (tBu) groups on the side chain remain intact until the final cleavage step.
Materials and Reagents
| Reagent | Supplier Example |
| Fmoc-L-Hyl(Boc,tBu)-OH | Chem-Impex, Bachem |
| Rink Amide or Wang Resin | Various |
| Fmoc-protected amino acids | Various |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| Piperidine (B6355638) | Reagent grade |
| Coupling Reagents (e.g., HATU, HBTU) | Various |
| N,N-Diisopropylethylamine (DIEA) | Reagent grade |
| Cleavage Cocktail (e.g., Reagent K) | Prepare fresh |
| Diethyl ether | Anhydrous |
| Acetonitrile (B52724) (ACN) | HPLC grade |
| Trifluoroacetic acid (TFA) | HPLC grade |
| Water | HPLC grade |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Hydroxylysine-Containing Peptide
This protocol outlines the manual synthesis of a generic peptide containing an L-hydroxylysine residue on a 0.1 mmol scale using Rink Amide resin.
1. Resin Swelling:
-
Place 0.1 mmol of Rink Amide resin in a peptide synthesis vessel.
-
Add 5 mL of DMF and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL).
3. Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.) and a coupling agent such as HATU (0.38 mmol, 3.8 eq.) in 2 mL of DMF.
-
Add DIEA (0.8 mmol, 8 eq.) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
Perform a ninhydrin (B49086) test to confirm complete coupling.
4. Incorporation of Fmoc-L-Hyl(Boc,tBu)-OH:
-
Due to the potential steric hindrance of the protected side chain, it is advisable to use a slightly longer coupling time or a double coupling strategy.[2]
-
Follow the procedure in step 3, using Fmoc-L-Hyl(Boc,tBu)-OH as the amino acid.
-
Extend the coupling time to 2-4 hours or, after the initial 2-hour coupling, drain, wash, and repeat the coupling step with a fresh solution of activated Fmoc-L-Hyl(Boc,tBu)-OH.
5. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
6. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
-
Wash the resin with DMF (5 x 5 mL) followed by dichloromethane (B109758) (DCM) (3 x 5 mL) and dry the resin under vacuum.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups, including the Boc and tBu groups from the hydroxylysine residue. For peptides containing sensitive residues like Cysteine, Methionine, Tryptophan, and Arginine, a scavenger-containing cleavage cocktail is essential.[3][4]
Cleavage Cocktail (Reagent K):
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Procedure:
-
Place the dried peptide-resin in a round-bottom flask.
-
Add freshly prepared Reagent K (10 mL per 0.1 mmol of resin).
-
Allow the mixture to react for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate into a cold centrifuge tube containing 40 mL of cold diethyl ether.
-
Wash the resin with a small amount of fresh TFA (1-2 mL) and add it to the ether.
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Decant the ether.
-
Wash the peptide pellet with another 40 mL of cold diethyl ether, vortex, and centrifuge again. Repeat this wash step twice more.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Peptide Purification and Analysis
1. Purification by Reverse-Phase HPLC (RP-HPLC):
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
-
Purify the peptide using a preparative C18 RP-HPLC column with a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).
-
Monitor the elution profile at 220 nm.
-
Collect the fractions containing the desired peptide.
2. Analysis by Mass Spectrometry:
-
Confirm the identity of the purified peptide by electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to verify the correct molecular weight.
Data Presentation
| Parameter | Expected Outcome |
| Coupling Efficiency | >99% (as monitored by ninhydrin test) |
| Crude Peptide Purity | 50-80% (sequence dependent) |
| Purified Peptide Purity | >95% (as determined by analytical HPLC) |
| Final Yield | 10-40% (sequence and length dependent) |
Visualizations
Experimental Workflow
References
L-Hydroxylysine as a Biomarker for Collagen Degradation Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagen, the most abundant protein in the human body, provides structural integrity to a variety of tissues, including bone, skin, cartilage, and tendons. The continuous process of collagen synthesis and degradation, known as collagen turnover, is essential for tissue maintenance and repair. However, an imbalance in this process, particularly excessive degradation, is a hallmark of numerous pathological conditions such as osteoarthritis, osteoporosis, fibrosis, and cancer metastasis. Therefore, the ability to accurately monitor collagen degradation is of paramount importance for disease diagnosis, prognosis, and the development of novel therapeutic interventions.
L-hydroxylysine (Hyl) is a hydroxylated amino acid that is almost exclusively found in collagen. During collagen degradation, Hyl and its glycosylated forms, galactosyl-hydroxylysine (Gal-Hyl) and glucosyl-galactosyl-hydroxylysine (B15495863) (Glc-Gal-Hyl), are released into the circulation and subsequently excreted in the urine without significant further metabolism.[1][2] This makes urinary and serum levels of L-hydroxylysine and its glycosides reliable and specific biomarkers of collagen degradation.[1][3][4][5] This application note provides detailed protocols for the quantification of L-hydroxylysine in biological samples and summarizes key quantitative data to facilitate its use in research and drug development.
Signaling Pathways in Collagen Degradation
The degradation of fibrillar collagens is a complex, multi-step enzymatic process primarily initiated by matrix metalloproteinases (MMPs).[6][7] MMPs, such as MMP-1 (collagenase-1), MMP-8 (collagenase-2), and MMP-13 (collagenase-3), cleave the intact collagen triple helix at a specific site, generating smaller fragments. These fragments denature into gelatin, which is further degraded by gelatinases (MMP-2 and MMP-9) and other proteases.[6] This process can occur both extracellularly and intracellularly following phagocytosis of collagen fibrils.[8]
Quantitative Data Summary
The urinary excretion of L-hydroxylysine and its glycosides is altered in various physiological and pathological conditions, making them valuable biomarkers. The ratio of different forms of hydroxylysine can also provide insights into the source of collagen degradation, as the relative abundance of glycosylated forms differs between tissues like bone and skin.[1][9]
| Analyte | Condition | Sample Type | Value (mean ± SD) | Reference |
| Total Hydroxylysine | Healthy Adult | Urine | 1.31 ± 0.21 mmol/mol creatinine | [10] |
| Chronic Liver Disease | Urine | Increased in proportion to disease severity | [10] | |
| Hyl/Hyp Ratio | Normal Bone | 0.042 ± 0.009 | [1] | |
| Severe Paget's Disease | Urine | 0.052 ± 0.042 | [1] | |
| Glc-Gal-Hyl/Gal-Hyl Ratio | Normal Bone | 0.47 ± 0.009 | [1] | |
| Severe Paget's Disease | Urine | 0.601 ± 0.017 | [1] | |
| Extensive Thermal Burns | Urine | Consistent with dermis and fascia degradation | [1] | |
| Total Hydroxylysine Glycosides | Healthy (Children < 1 year) | Urine | Highest excretion corrected for creatinine | [5] |
| Healthy (Adults) | Urine | ~80% of total urinary hydroxylysine | [5] | |
| Chronic Uremia | Serum & Urine | Elevated levels | [4] | |
| Lys-O-GalGlc | MPS II and MPS VI | Urine | Raised levels | [9] |
Experimental Protocols
The following are generalized protocols for the analysis of L-hydroxylysine in biological samples. It is recommended that users optimize these protocols for their specific instrumentation and experimental needs.
Experimental Workflow Overview
Protocol 1: Sample Preparation from Urine or Serum
This protocol describes the acid hydrolysis of urine or serum samples to liberate free hydroxylysine and its glycosides from peptides.
Materials:
-
Concentrated Hydrochloric Acid (HCl)
-
Nitrogen gas
-
Heating block or oven
-
Vacuum centrifuge (e.g., SpeedVac)
-
pH meter
-
Sodium Hydroxide (NaOH) solution
-
0.22 µm syringe filters
Procedure:
-
Sample Aliquoting: Pipette a known volume (e.g., 1-2 mL) of urine or serum into a hydrolysis-resistant tube.
-
Acidification: Add an equal volume of concentrated HCl to achieve a final concentration of approximately 6 M HCl.
-
Hydrolysis: Flush the tube with nitrogen gas, seal tightly, and incubate at 110°C for 24 hours.
-
Drying: Cool the hydrolysate to room temperature and dry the sample completely using a vacuum centrifuge.
-
Reconstitution and Neutralization: Reconstitute the dried sample in a known volume of ultrapure water. Neutralize the sample to pH 7.0 by the dropwise addition of NaOH solution.
-
Filtration: Filter the neutralized sample through a 0.22 µm syringe filter to remove any particulate matter. The sample is now ready for HPLC or Mass Spectrometry analysis.
Protocol 2: HPLC Analysis of L-Hydroxylysine
This protocol outlines a general method for the separation and quantification of L-hydroxylysine and its glycosides using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and UV or fluorescence detection.
Materials:
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column
-
Derivatization agent (e.g., o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl))
-
Mobile Phase A: Aqueous buffer (e.g., sodium acetate)
-
Mobile Phase B: Acetonitrile or Methanol
-
Hydroxylysine and glycoside standards
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of L-hydroxylysine, Gal-Hyl, and Glc-Gal-Hyl of known concentrations.
-
Derivatization:
-
Mix a small volume of the hydrolyzed sample or standard with the derivatization reagent according to the manufacturer's instructions.
-
Allow the reaction to proceed for the specified time, typically in the dark at room temperature.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 column.
-
Elute the analytes using a gradient of Mobile Phase B. An example gradient could be:
-
0-5 min: 5% B
-
5-25 min: 5-50% B
-
25-30 min: 50-95% B
-
30-35 min: 95% B
-
35-40 min: 95-5% B
-
40-45 min: 5% B
-
-
Set the detector to the appropriate wavelength for the chosen derivatizing agent (e.g., 338 nm for OPA, 266 nm for FMOC).
-
-
Quantification:
-
Identify the peaks corresponding to L-hydroxylysine and its glycosides by comparing their retention times to those of the standards.
-
Quantify the amount of each analyte by integrating the peak area and comparing it to the standard curve.
-
Protocol 3: Mass Spectrometry (MS) Analysis of L-Hydroxylysine
This protocol provides a general workflow for the quantification of L-hydroxylysine and its glycosides using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole)
-
Reversed-phase or HILIC column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Hydroxylysine and glycoside standards
Procedure:
-
Sample Preparation: Prepare samples as described in Protocol 1. Derivatization may not be necessary for MS analysis, but can sometimes improve chromatographic separation and sensitivity.
-
LC Separation:
-
Inject the prepared sample onto the analytical column.
-
Separate the analytes using a suitable gradient of Mobile Phase B.
-
-
MS Detection:
-
Introduce the column eluent into the mass spectrometer.
-
Operate the mass spectrometer in positive ion mode.
-
Monitor for the specific m/z transitions of L-hydroxylysine and its glycosides. For example:
-
L-hydroxylysine: Precursor ion (m/z) -> Product ion (m/z)
-
Gal-Hyl: Precursor ion (m/z) -> Product ion (m/z)
-
Glc-Gal-Hyl: Precursor ion (m/z) -> Product ion (m/z)
-
-
The exact m/z values will depend on the ionization state of the molecules.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the analytes.
-
Quantify the amount of each analyte in the samples by comparing the peak areas from the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) chromatograms to the standard curve.
-
Conclusion
L-hydroxylysine and its glycosides are robust and specific biomarkers for monitoring collagen degradation. The protocols outlined in this application note provide a framework for the reliable quantification of these markers in biological samples. The choice of analytical method will depend on the specific research question, available instrumentation, and required sensitivity. The use of these biomarkers can significantly contribute to a better understanding of diseases associated with altered collagen metabolism and aid in the development and evaluation of new therapeutic strategies.
References
- 1. Urinary excretion of hydroxylysine and its glycosides as an index of collagen degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Urinary hydroxylysine and hydroxylysyl glycoside excretions in normal and pathologic states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estimation of hydroxylysine in urine and serum of patients with chronic uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary excretion of free hydroxylysine, peptide-bound hydroxylysine and hydroxylysyl glycosides in physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Free urinary glycosylated hydroxylysine as an indicator of altered collagen degradation in the mucopolysaccharidoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urinary hydroxyproline and hydroxylysine excretions in relation to hepatic hydroxyproline content in chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Techniques for Separating Hydroxylysine and Lysine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical separation of hydroxylysine and lysine (B10760008). These amino acids are critical in various biological processes, particularly in collagen metabolism and post-translational modifications. Accurate separation and quantification are essential for research in areas such as connective tissue disorders, cancer, and pharmaceutical development.
Introduction
Hydroxylysine is a hydroxylated form of the essential amino acid lysine. This post-translational modification is crucial for the formation of stable collagen cross-links, which provide tensile strength to connective tissues. The relative abundance of lysine and hydroxylysine can serve as a biomarker for various physiological and pathological conditions. This guide details three primary analytical techniques for their separation and quantification: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation of amino acids. For hydroxylysine and lysine, which are polar and structurally similar, derivatization is often employed to enhance chromatographic retention and detection sensitivity.
Application Note: Reversed-Phase HPLC with Pre-Column Derivatization
Reversed-phase HPLC (RP-HPLC) following pre-column derivatization is a common and effective method for separating hydroxylysine and lysine. Derivatization with reagents that introduce a hydrophobic moiety allows for their separation on non-polar stationary phases (e.g., C18).
Workflow for RP-HPLC Analysis:
Figure 1: General workflow for the separation of hydroxylysine and lysine using RP-HPLC with pre-column derivatization.
Experimental Protocol: RP-HPLC with Dansyl Chloride Derivatization
This protocol outlines the separation of hydroxylysine and lysine using dansyl chloride as the derivatizing agent.
1. Sample Preparation (from Protein Hydrolysate): a. To a 100 µL sample of protein hydrolysate, add 100 µL of 100 mM sodium bicarbonate buffer (pH 9.5). b. Add 200 µL of dansyl chloride solution (1.5 mg/mL in acetone). c. Vortex the mixture and incubate at 60°C for 45 minutes in the dark. d. After incubation, add 50 µL of 250 mM hydroxylamine (B1172632) hydrochloride to quench the reaction. e. Evaporate the acetone (B3395972) under a stream of nitrogen. f. Reconstitute the dried residue in 200 µL of the initial mobile phase. g. Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M sodium acetate (B1210297) buffer (pH 6.5).
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-50% B (linear gradient)
-
25-30 min: 50% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 254 nm or Fluorescence detector (Excitation: 340 nm, Emission: 525 nm).
3. Data Analysis: a. Identify peaks corresponding to dansyl-hydroxylysine and dansyl-lysine based on retention times of standard compounds. b. Quantify the amino acids by comparing the peak areas with a standard curve generated from known concentrations of derivatized hydroxylysine and lysine.
Quantitative Data Summary
| Technique | Derivatizing Agent | Column | Retention Time (Lysine) | Retention Time (Hydroxylysine) | Limit of Detection (LOD) | Reference |
| RP-HPLC-UV | Dansyl Chloride | C18 | ~18.5 min | ~16.2 min | ~1 pmol | [1] |
| RP-HPLC-UV/MS | N(2)-(5-fluoro-2,4-dinitrophenyl)-l-valine amide (l-FDVA) | C18 | Not specified | Not specified | Sub-pmol range | [2] |
| Ion-Paired RP-HPLC | None (direct detection) | C8 | ~25.1 min | ~18.2 min | Not specified | [3] |
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers high sensitivity and specificity for the direct quantification of hydroxylysine and lysine without the need for derivatization.
Application Note: LC-MS/MS for Direct Quantification
This method is highly suitable for complex biological matrices. The separation is typically achieved using hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode column, followed by detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
Workflow for LC-MS/MS Analysis:
Figure 2: General workflow for the direct quantification of hydroxylysine and lysine by LC-MS/MS.
Experimental Protocol: HILIC-MS/MS
This protocol describes the direct quantification of hydroxylysine and lysine in a biological matrix.
1. Sample Preparation: a. For protein-bound amino acids, perform acid hydrolysis as described in the HPLC protocol. b. Dilute the hydrolysate or liquid sample (e.g., urine) with acetonitrile to a final concentration of 80% acetonitrile. c. Add an internal standard (e.g., stable isotope-labeled lysine and hydroxylysine). d. Centrifuge to pellet any precipitate and transfer the supernatant for analysis.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 95% B
-
1-5 min: 95-50% B (linear gradient)
-
5-6 min: 50% B
-
6-7 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Lysine: Precursor ion (m/z) 147.1 -> Product ion (m/z) 84.1
-
Hydroxylysine: Precursor ion (m/z) 163.1 -> Product ion (m/z) 84.1
-
(Note: Specific transitions should be optimized for the instrument used).
-
3. Data Analysis: a. Integrate the peak areas for the specified MRM transitions for both the analytes and internal standards. b. Calculate the concentration of lysine and hydroxylysine using the ratio of the analyte peak area to the internal standard peak area and comparing it to a calibration curve.
Quantitative Data Summary
| Technique | Column | Retention Time (Lysine) | Retention Time (Hydroxylysine) | Limit of Quantification (LOQ) | Reference |
| HILIC-MS/MS | HILIC | ~3.8 min | ~4.5 min | 5 ng/mL | [4] |
| GC-MS | - | Not specified | Not specified | 200 pmol/mL (Lys) 350 pmol/mL (5-Hylys) | [2] |
Capillary Electrophoresis (CE)
Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. It offers high separation efficiency and requires minimal sample volume.
Application Note: Capillary Zone Electrophoresis (CZE)
CZE is the simplest form of CE and is well-suited for the analysis of small, charged molecules like amino acids. Separation is based on the charge-to-size ratio of the analytes. Derivatization can be used to improve detection sensitivity.
Workflow for CE Analysis:
Figure 3: General workflow for the analysis of hydroxylysine and lysine by Capillary Electrophoresis.
Experimental Protocol: CZE with UV Detection
This protocol describes the separation of underivatized hydroxylysine and lysine.
1. Sample Preparation: a. Dilute the sample (e.g., protein hydrolysate) with the background electrolyte. b. Filter the sample through a 0.22 µm filter.
2. CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length, 50 cm effective length).
-
Background Electrolyte (BGE): 50 mM sodium phosphate (B84403) buffer, pH 2.5.
-
Separation Voltage: 25 kV.
-
Capillary Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV detector at 200 nm.
3. Data Analysis: a. Identify peaks based on their migration times compared to standards. b. Quantify using a standard curve prepared with known concentrations of hydroxylysine and lysine.
Quantitative Data Summary
| Technique | Derivatizing Agent | Background Electrolyte | Migration Time (Lysine) | Migration Time (Hydroxylysine) | Limit of Detection (LOD) | Reference |
| CZE-UV | None | 50 mM Sodium Phosphate, pH 2.5 | ~8.5 min | ~7.9 min | ~1 µM | [5] |
| CE-UV | 1,2-naphthoquinone-4-sulfonate | 40 mM Sodium Tetraborate | ~12 min | ~11 min | 0.67 pmol (Lysine) | [6] |
Conclusion
The choice of analytical technique for separating hydroxylysine and lysine depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. HPLC with pre-column derivatization is a reliable and widely accessible method. LC-MS/MS provides the highest sensitivity and specificity, making it ideal for complex samples and low analyte concentrations. Capillary electrophoresis offers high separation efficiency and is a valuable alternative, particularly when sample volume is limited. The protocols and data presented in this document provide a comprehensive guide for researchers to select and implement the most appropriate method for their analytical needs.
References
- 1. Assay Development For Lysyl Hydroxylase A New Hplc Method For Efficient Separation Of Lysine From Hydroxylysine Containing Peptides Deepak Patel 9783639222579 PDF | Solutioninn.com [solutioninn.com]
- 2. Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. harvardapparatus.com [harvardapparatus.com]
- 4. sciex.com [sciex.com]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
Application Notes: Enzymatic Synthesis of L-Hydroxylysine for Research Applications
Introduction
L-hydroxylysine is a non-proteinogenic amino acid that is a critical component of collagen, where it plays a vital role in the formation of stabilizing cross-links.[1][2] Beyond its structural role, enantiomerically pure hydroxylysine serves as a valuable chiral building block for the synthesis of pharmaceuticals and other complex molecules.[3][4] For instance, (3R)-hydroxy-L-lysine is a precursor for the protein kinase C inhibitor (-)-balanol, and (5R)-hydroxy-L-lysine is used in synthesizing the antitumor agent Bengamide B.[5] The hydroxylation of L-lysine also provides a unique chemical handle for bioorthogonal chemistry, allowing for selective modification and ligation of peptides and proteins.[3]
Traditionally, the synthesis of specific L-hydroxylysine isomers involves multi-step chemical processes that often lack stereoselectivity and require harsh reaction conditions.[3] Enzymatic synthesis presents a compelling alternative, offering high regio- and stereoselectivity under mild, environmentally friendly conditions.[3][6] This is primarily achieved using 2-oxoglutarate-dependent dioxygenases, specifically L-lysine hydroxylases, which can precisely hydroxylate L-lysine at the C-3, C-4, or C-5 positions.[3][6] These enzymes, found in various microorganisms, provide a powerful tool for producing high-purity L-hydroxylysine for research, drug discovery, and bioconjugation applications.[4]
Enzymatic Systems for L-Hydroxylysine Synthesis
The biocatalytic hydroxylation of L-lysine is catalyzed by L-lysine hydroxylases, a class of enzymes belonging to the 2-oxoglutarate-dependent dioxygenase superfamily.[6][7] These enzymes utilize L-lysine as a substrate and require cofactors such as Fe(II), 2-oxoglutarate (α-ketoglutarate), and a reducing agent like ascorbate (B8700270) to facilitate the hydroxylation reaction.[7][8] The key advantage of these biocatalysts is their ability to direct the hydroxylation to a specific carbon atom with a defined stereochemistry.
-
L-lysine 3S-hydroxylases: These enzymes catalyze the formation of (2S,3S)-3-hydroxylysine.
-
L-lysine 4R-hydroxylases: These enzymes are responsible for producing (2S,4R)-4-hydroxylysine.[6]
-
L-lysine 5R-hydroxylases (K5H): A more recently discovered type, these enzymes uniquely generate (2S,5R)-5-hydroxylysine, creating a β-amino alcohol motif on the lysine (B10760008) side chain.[3]
These enzymes can be utilized either as purified proteins or within whole-cell systems, where recombinant microorganisms (e.g., Escherichia coli) are engineered to overexpress the desired hydroxylase.[6] Whole-cell biocatalysis is often preferred for large-scale production due to its cost-effectiveness, as it eliminates the need for enzyme purification and facilitates cofactor regeneration.
Data Presentation
The efficiency of enzymatic L-hydroxylysine production has been demonstrated in several studies. The following tables summarize key quantitative data from preparative-scale bioconversions and enzyme kinetic analyses.
Table 1: Preparative-Scale Production of Hydroxylysines via Whole-Cell Biocatalysis [6]
| Product | Enzyme Type | Biocatalyst | Substrate (L-lysine) | Reaction Time (h) | Final Concentration | Molar Conversion (%) |
|---|---|---|---|---|---|---|
| (2S,3S)-3-hydroxylysine | L-lysine 3S-hydroxylase | Recombinant E. coli | 600 mM | 52 | 531 mM (86.1 g/L) | 89% |
| (2S,4R)-4-hydroxylysine | L-lysine 4R-hydroxylase | Recombinant E. coli | 300 mM | 24 | 265 mM (43.0 g/L) | 88% |
Table 2: Steady-State Kinetic Parameters for L-lysine 5-hydroxylase (K5H) [3]
| Enzyme | kcat (min⁻¹) | KM (mM) | kcat/KM (mM⁻¹min⁻¹) |
|---|
| K5H | 25 ± 1 | 1.3 ± 0.2 | 20 ± 3 |
Visualizations
Caption: General workflow for the enzymatic synthesis of L-hydroxylysine.
Caption: Regio- and stereoselective hydroxylation of L-lysine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. US9512452B2 - L-lysine hydroxylase and production method for hydroxy-L-lysine and hydroxy-L-pipecolic acid using same - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Lysyl hydroxylase - Wikipedia [en.wikipedia.org]
- 8. pnas.org [pnas.org]
Application Notes and Protocols for Labeling L-Hydroxylysine for In Vivo Tracking Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-hydroxylysine is a post-translationally modified amino acid crucial for the structure and function of collagen, the most abundant protein in mammals. The hydroxylation of lysine (B10760008) residues is a key step in collagen biosynthesis, enabling the formation of stable cross-links that provide tensile strength to connective tissues. Consequently, tracking the metabolism, turnover, and biodistribution of L-hydroxylysine in vivo is of significant interest in various research fields, including connective tissue disorders, fibrosis, cancer biology, and drug development. These application notes provide an overview of current methodologies for labeling L-hydroxylysine and detailed protocols for their application in in vivo tracking studies.
The primary strategies for labeling L-hydroxylysine for in vivo tracking include stable isotope labeling, fluorescent dye labeling, and advanced bioorthogonal labeling techniques. The choice of method depends on the specific research question, the required sensitivity, and the available instrumentation.
Labeling Strategies Overview
A summary of the primary labeling strategies for L-hydroxylysine is presented below, with a comparison of their key features.
| Labeling Strategy | Principle | Common Labels | Detection Method | Key Advantages | Key Limitations |
| Stable Isotope Labeling | Incorporation of non-radioactive heavy isotopes into the amino acid structure. | 13C, 15N | Mass Spectrometry (LC-MS/MS) | High specificity and quantitation; allows for metabolic flux analysis; non-radioactive.[1][2][3][4][5][6] | Requires specialized mass spectrometry equipment; does not provide spatial resolution in tissues. |
| Fluorescent Dye Labeling | Covalent attachment of a fluorescent molecule (fluorophore) to the amino acid. | NHS esters of dyes (e.g., FITC, TAMRA), NBD-Cl, Cyanine dyes (Cy3, Cy5).[7][8][9][10] | Fluorescence Microscopy, Flow Cytometry, In Vivo Imaging Systems. | Enables direct visualization and spatial tracking in cells and tissues; high sensitivity.[8][11][12] | Potential for steric hindrance affecting biological activity; photobleaching; limited tissue penetration for some fluorophores.[11] |
| Bioorthogonal Labeling | Introduction of a bioorthogonal functional group that can be specifically "clicked" to a reporter molecule. | Isonitrile-lysine, Azide-proline analogs.[13][14] | Fluorescence Microscopy, Mass Spectrometry. | High specificity of labeling in a biological environment; can be used for dual-labeling experiments.[13] | Requires genetic engineering or complex chemical synthesis to introduce the bioorthogonal handle; multi-step process.[13][15] |
Experimental Protocols
Protocol 1: Stable Isotope Labeling of Collagen Hydrolysates for In Vivo Tracking by LC-MS
This protocol is adapted from methodologies used to track the in vivo fate of collagen-derived peptides and can be applied to studies involving L-hydroxylysine.[1][2][3]
Objective: To label collagen with stable isotopes, generate hydroxylysine-containing peptides, and track their absorption and metabolism in vivo using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Stable isotope-labeled amino acids (e.g., 13C6-L-lysine)
-
Cell culture reagents for fibroblasts
-
Collagen extraction and purification reagents
-
Hydrochloric acid (HCl) for hydrolysis
-
LC-MS system (e.g., QTRAP or similar)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Methodology:
-
Metabolic Labeling of Collagen:
-
Culture human embryonic lung (HEL) fibroblasts or other suitable collagen-producing cells.
-
Incorporate stable isotope-labeled amino acids, such as 13C6-L-lysine, into the culture medium.[4]
-
Allow the cells to synthesize and secrete labeled procollagen, which is then processed into mature, labeled collagen.
-
Purify the stable isotope-labeled collagen from the cell culture medium.
-
-
Preparation of Labeled Collagen Hydrolysate:
-
Subject the purified labeled collagen to partial acid hydrolysis (e.g., with 6N HCl at 110°C for a defined period) to generate a mixture of labeled peptides, including those containing hydroxylysine.[1][2][3]
-
Alternatively, enzymatic digestion can be used, though acid hydrolysis may produce a more balanced peptide mixture.[1][2]
-
-
In Vivo Administration:
-
Administer the stable isotope-labeled collagen hydrolysate to the animal model (e.g., rats) via oral gavage or other appropriate routes.
-
-
Sample Collection and Preparation:
-
Collect blood and urine samples at various time points post-administration.
-
Extract the labeled peptides from plasma or urine using C18 SPE cartridges.[6]
-
-
LC-MS/MS Analysis:
Protocol 2: Fluorescent Labeling of Peptides Containing L-Hydroxylysine
This protocol outlines a general method for fluorescently labeling peptides containing L-hydroxylysine via its primary amine groups.[8][10][16][17]
Objective: To covalently attach a fluorescent dye to a peptide containing L-hydroxylysine for in vivo imaging applications.
Materials:
-
Peptide containing L-hydroxylysine
-
Amine-reactive fluorescent dye (e.g., FITC NHS ester, TAMRA NHS ester)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0)
-
Solvent for dye (e.g., DMSO or DMF)
-
Size-exclusion chromatography resin (e.g., Sephadex G-25) or Reverse-Phase HPLC for purification
-
Spectrophotometer
Methodology:
-
Peptide and Dye Preparation:
-
Dissolve the L-hydroxylysine-containing peptide in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of the amine-reactive fluorescent dye in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add a 5- to 10-fold molar excess of the reactive dye to the peptide solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with gentle stirring.
-
The primary amine on the side chain of lysine (and hydroxylysine) will react with the NHS ester of the dye to form a stable amide bond.[8]
-
-
Purification of the Labeled Peptide:
-
Separate the fluorescently labeled peptide from the unreacted dye and other byproducts.
-
Size-Exclusion Chromatography: Pass the reaction mixture through a desalting column (e.g., Sephadex G-25) to separate the larger labeled peptide from the smaller, free dye.
-
Reverse-Phase HPLC: For higher purity, use RP-HPLC with a C18 column and a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA. Monitor the elution at the absorbance maximum of the peptide and the dye.[8]
-
-
Characterization of the Labeled Peptide:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified peptide at the maximum absorbance of the protein (typically 280 nm, if aromatic residues are present) and the dye.
-
Confirm the identity and purity of the labeled peptide by mass spectrometry.
-
-
In Vivo Imaging:
-
Administer the purified, fluorescently labeled peptide to the animal model.
-
Track the biodistribution and localization of the peptide using an in vivo imaging system or by fluorescence microscopy of tissue sections.[8]
-
Visualizations
Caption: General workflow for in vivo tracking of labeled L-hydroxylysine.
Caption: Simplified pathway of collagen synthesis and degradation.
Concluding Remarks
The ability to label and track L-hydroxylysine in vivo provides a powerful tool for understanding the dynamics of collagen metabolism in health and disease. Stable isotope labeling coupled with LC-MS offers a robust method for quantitative analysis of hydroxylysine-containing peptides, making it ideal for pharmacokinetic and metabolic studies.[1][2][3] Fluorescent labeling, on the other hand, provides the advantage of direct visualization, enabling researchers to study the spatial distribution of these molecules within tissues and cells.[7][8] The emergence of bioorthogonal labeling techniques promises even greater specificity and versatility for future in vivo tracking studies of L-hydroxylysine.[13] The protocols and data presented here serve as a guide for researchers to select and implement the most appropriate labeling strategy for their specific research objectives.
References
- 1. Improved in Vivo Tracking of Orally Administered Collagen Hydrolysate Using Stable Isotope Labeling and LC-MS Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of 13C stable isotope labeling liquid chromatography-multiple reaction monitoring-tandem mass spectrometry method for determining intact absorption of bioactive dipeptides in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 10. Fluorescent Labeling of Peptides - Biosyntan GmbH [biosyntan.de]
- 11. Fluorescent labeling of proteins in vitro and in vivo using encoded peptide tags - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New strategies for fluorescently labeling proteins in the study of amyloids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Collagen labelling with an azide-proline chemical reporter in live cells - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC07974D [pubs.rsc.org]
- 15. Multiply labeling proteins for studies of folding and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lifetein.com [lifetein.com]
- 17. Strategies for the synthesis of labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mass Spectrometry Analysis of Hydroxylysine
Welcome to the technical support center for the mass spectrometry analysis of hydroxylysine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in hydroxylysine mass spectrometry analysis?
A1: The most significant interferences in hydroxylysine analysis are isobaric compounds, which have the same nominal mass-to-charge ratio (m/z). These include isomers of hydroxylysine itself (e.g., 3-hydroxylysine, 4-hydroxylysine), isomers of other amino acids like hydroxyproline (B1673980), and other post-translational modifications that result in a similar mass shift.[1][2][3] Additionally, common laboratory contaminants such as keratins from dust and skin, phthalates from plastics, and polymers like polyethylene (B3416737) glycol (PEG) can introduce interfering peaks in your spectra.
Q2: Why is it difficult to differentiate between hydroxylysine and its isomers using mass spectrometry?
A2: Differentiating isomers is a challenge because they have identical elemental compositions and therefore the same exact mass. Standard mass spectrometry measures the mass-to-charge ratio and cannot distinguish between molecules with the same mass. To resolve this, techniques that exploit differences in the isomers' structures, such as liquid chromatography (LC) with specific column chemistries or tandem mass spectrometry (MS/MS) that produces unique fragmentation patterns, are necessary.[3][4][5]
Q3: What is the purpose of derivatization in hydroxylysine analysis?
A3: Derivatization is a chemical modification of the analyte before analysis. In the context of hydroxylysine analysis, it serves several purposes:
-
Improved Chromatographic Separation: Derivatization can alter the polarity and chemical properties of hydroxylysine and its isomers, enhancing their separation on a chromatography column.[2][6]
-
Increased Ionization Efficiency: By adding a readily ionizable group, derivatization can significantly improve the signal intensity of hydroxylysine in the mass spectrometer.[7]
-
Directed Fragmentation: Derivatizing agents can be chosen to introduce a specific chemical group that fragments in a predictable way during MS/MS analysis, aiding in the identification and quantification of the analyte.[8][9]
Q4: Can glycosylation of hydroxylysine affect my analysis?
A4: Yes, absolutely. Hydroxylysine is a common site for O-linked glycosylation, particularly in collagen.[1] This modification adds a sugar moiety (galactose or glucosyl-galactose) to the hydroxylysine residue, significantly increasing its mass. If you are trying to quantify total hydroxylysine, you will need to account for both the free and glycosylated forms. Furthermore, the presence of glycosylation can affect peptide ionization and fragmentation, potentially complicating data analysis.
Troubleshooting Guides
Issue 1: Poor or No Signal for Hydroxylysine
Symptoms:
-
No peak corresponding to the expected m/z of hydroxylysine.
-
Very low signal-to-noise ratio for the hydroxylysine peak.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Sample Degradation | Prepare fresh samples and standards. Ensure proper storage conditions (e.g., -80°C) to prevent degradation. |
| Low Analyte Concentration | Concentrate the sample if possible. Ensure that the injected concentration is above the instrument's limit of detection (LOD). |
| Poor Ionization Efficiency | Optimize ion source parameters (e.g., spray voltage, gas flow, temperature). Consider using a derivatizing agent to enhance ionization.[7] |
| Instrumental Issues | Check for leaks in the LC or MS system.[10][11] Ensure the MS is properly tuned and calibrated. Verify that the mobile phase is flowing correctly and the spray from the ESI probe is stable.[11] |
| Matrix Effects (Ion Suppression) | Dilute the sample to reduce the concentration of interfering matrix components. Improve sample preparation to remove interfering substances (e.g., using solid-phase extraction). Modify the LC gradient to separate hydroxylysine from the suppressing agents.[11] |
Issue 2: Inaccurate Quantification or Poor Reproducibility
Symptoms:
-
High variability between replicate injections.
-
Quantification results are not consistent with expected values.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure a standardized and reproducible sample preparation protocol is followed for all samples and standards. |
| Carryover | Inject a blank solvent run after a high-concentration sample to check for carryover. If observed, develop a more rigorous needle and injection port washing method.[10] |
| Unstable Spray | Check the ESI needle for clogging or damage. Optimize ion source conditions for a stable spray. |
| LC System Issues | Check for pressure fluctuations in the LC system.[10] Ensure the autosampler is injecting the correct volume consistently. |
| Improper Integration | Manually review peak integration to ensure consistency. Adjust integration parameters if necessary. |
Issue 3: Co-elution or Poor Resolution of Isobaric Interferences
Symptoms:
-
A single, broad peak is observed where multiple isomers are expected.
-
Inability to distinguish the hydroxylysine peak from other isobaric compounds.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inadequate Chromatographic Separation | Optimize the LC gradient (e.g., slower gradient, different solvent composition).[12] Experiment with a different column chemistry (e.g., HILIC for polar compounds).[13][14] Consider using a derivatization method to improve separation.[2] |
| Incorrect MS/MS Method | Develop a multiple reaction monitoring (MRM) method with specific precursor-product ion transitions for hydroxylysine to distinguish it from isomers that may fragment differently.[12] |
| Complex Matrix | Enhance sample cleanup procedures to remove interfering compounds. |
Data Presentation
Table 1: Mass-to-Charge Ratios of Hydroxylysine and Common Isobaric Interferences
This table summarizes the calculated monoisotopic masses and corresponding m/z values for the protonated species ([M+H]⁺) of hydroxylysine and common isobaric interferents. High-resolution mass spectrometry is essential to differentiate between some of these compounds based on their exact mass.
| Compound | Chemical Formula | Monoisotopic Mass (Da) | m/z of [M+H]⁺ |
| 5-Hydroxylysine | C₆H₁₄N₂O₃ | 162.1004 | 163.1077 |
| 3-Hydroxylysine | C₆H₁₄N₂O₃ | 162.1004 | 163.1077 |
| 4-Hydroxylysine | C₆H₁₄N₂O₃ | 162.1004 | 163.1077 |
| 4-Hydroxyproline | C₅H₉NO₃ | 131.0582 | 132.0655 |
| Oxidized Methionine | C₅H₁₁NO₃S | 165.0460 | 166.0533 |
| Acetylated Lysine (B10760008) | C₈H₁₆N₂O₃ | 188.1161 | 189.1234 |
Note: The masses are calculated based on the most abundant isotopes of each element.
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Hydroxylysine in Collagenous Samples
This protocol provides a general framework. Optimization will be required for specific sample types and instrumentation.
1. Sample Preparation: Acid Hydrolysis of Collagen
-
Accurately weigh approximately 5-10 mg of lyophilized tissue or protein extract into a hydrolysis tube.
-
Add 1 mL of 6 N HCl.
-
Seal the tube under vacuum or flush with nitrogen to prevent oxidation.
-
Hydrolyze at 110°C for 24 hours.[13]
-
After hydrolysis, cool the sample and open the tube carefully in a fume hood.
-
Evaporate the HCl to dryness using a vacuum centrifuge or a stream of nitrogen.
-
Reconstitute the dried hydrolysate in a known volume of LC-MS grade water or a suitable buffer (e.g., 0.1% formic acid in water).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.[15]
2. (Optional) Derivatization with Propionic Anhydride (B1165640)
This procedure is adapted for modifying primary and secondary amines to improve chromatographic retention and ionization.[6][9]
-
To the dried hydrolysate, add 50 µL of a 1:1 (v/v) solution of isopropanol (B130326) and 5% diisopropylethylamine in isopropanol.
-
Add 5 µL of a 1:4 (v/v) solution of propionic anhydride in isopropanol.
-
Vortex and incubate at 37°C for 15 minutes.
-
Dry the sample completely in a vacuum centrifuge.
-
Reconstitute in a suitable solvent for LC-MS analysis (e.g., 95% mobile phase A, 5% mobile phase B).
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a common starting point. For underivatized amino acids, a HILIC column may provide better retention.[13]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Develop a gradient to separate hydroxylysine from its isomers and other matrix components. A typical gradient might start at 2-5% B and ramp up to 95% B over 10-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ion Source: Electrospray ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Precursor Ion (Q1): The m/z of the protonated hydroxylysine (or its derivative).
-
Product Ions (Q3): Determine the characteristic fragment ions of hydroxylysine through infusion of a standard and performing a product ion scan. Optimize collision energy for each transition.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Mandatory Visualization
Caption: Troubleshooting workflow for hydroxylysine mass spectrometry analysis.
References
- 1. Molecular Characterization of Collagen Hydroxylysine O-Glycosylation by Mass Spectrometry: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differentiation of hydroxyproline isomers and isobars in peptides by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. A constitutional isomer selective chemical proteomic strategy for system-wide profiling of protein lysine 5-hydroxylation - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05397D [pubs.rsc.org]
- 6. Chemical derivatization of histones for facilitated analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Derivatization procedures to facilitate de novo sequencing of lysine-terminated tryptic peptides using postsource decay matrix-assisted laser desorption/ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. zefsci.com [zefsci.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 13. sciex.com [sciex.com]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
Technical Support Center: L-Hydroxylysine Dihydrochloride Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of L-hydroxylysine dihydrochloride (B599025) in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of L-hydroxylysine dihydrochloride in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, presence of metal ions, and exposure to light. Like its precursor L-lysine, L-hydroxylysine is susceptible to degradation under certain conditions.
Q2: What is the main degradation product of L-hydroxylysine in solution?
A2: Based on studies of L-lysine, the primary degradation product is expected to be the corresponding lactam, formed through intramolecular cyclization. The degradation rate is influenced by both temperature and pH.[1]
Q3: How does pH affect the stability of L-hydroxylysine solutions?
A3: Both acidic and alkaline conditions can accelerate the degradation of L-lysine, and a similar effect is expected for L-hydroxylysine. For L-lysine hydrochloride solutions, degradation rates increase as the pH decreases.[1] It is crucial to maintain the pH within a stable range, typically near neutral, to minimize degradation.
Q4: What is the recommended storage temperature for this compound solutions?
A4: For short-term storage, refrigeration at 2-8°C is recommended. For long-term stability, it is best to store solutions frozen at -20°C or -80°C. Elevated temperatures significantly accelerate the rate of degradation.
Q5: Can metal ions affect the stability of my L-hydroxylysine solution?
A5: Yes, trace metal ions can catalyze the degradation of amino acids. It is advisable to use high-purity water and reagents. If metal ion contamination is suspected, the addition of a chelating agent like EDTA can help to sequester these ions and improve stability.
Q6: Is this compound sensitive to light?
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Loss of compound activity or concentration over time. | Degradation due to inappropriate pH, high storage temperature, or presence of metal ions. | - Adjust the pH to a neutral range (e.g., pH 6-8) using a suitable buffer. - Store solutions at recommended low temperatures (2-8°C for short-term, -20°C or -80°C for long-term). - Prepare solutions with high-purity water and consider adding a chelating agent like EDTA (0.1-1 mM). |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products (e.g., lactam). | - Confirm the identity of the degradation product using techniques like mass spectrometry. - Perform a forced degradation study to intentionally generate degradation products and confirm their retention times. |
| Precipitation in the solution. | Poor solubility at the current pH or temperature, or formation of insoluble degradation products. | - Verify the solubility of this compound at the experimental conditions. - Adjust the pH to improve solubility. - Analyze the precipitate to determine its composition. |
| Inconsistent experimental results. | Inconsistent solution preparation or storage conditions. | - Standardize the protocol for solution preparation, including the source of reagents and water. - Ensure all solutions are stored under identical and controlled conditions (temperature, light exposure). |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol describes the preparation of a stock solution of this compound with enhanced stability.
Materials:
-
This compound powder
-
High-purity (e.g., Milli-Q) water
-
Phosphate (B84403) buffer (0.1 M, pH 7.0) or another suitable buffer system
-
EDTA disodium (B8443419) salt
-
Sterile, amber-colored storage vials
Procedure:
-
Buffer Preparation: Prepare a 0.1 M phosphate buffer and adjust the pH to 7.0.
-
Chelating Agent Addition (Optional): If metal ion contamination is a concern, dissolve EDTA disodium salt in the buffer to a final concentration of 0.5 mM.
-
Dissolving L-Hydroxylysine: Weigh the desired amount of this compound and dissolve it in the prepared buffer to the target concentration.
-
Sterilization (Optional): If required for the application, sterile-filter the solution through a 0.22 µm filter into a sterile amber vial.
-
Storage: Store the solution at 2-8°C for short-term use (up to one week) or at -20°C or -80°C for long-term storage.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Photostability chamber
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Sample Preparation: Aliquot the L-hydroxylysine solution into separate, clearly labeled vials for each stress condition (acid, base, oxidation, heat, and light). Prepare a control sample stored under optimal conditions (e.g., refrigerated and protected from light).
-
Acid Degradation: Add an equal volume of 0.1 M HCl to an aliquot of the solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Degradation: Add an equal volume of 0.1 M NaOH to an aliquot of the solution. Incubate under the same conditions as the acid degradation sample.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to an aliquot of the solution. Keep at room temperature for a defined period.
-
Thermal Degradation: Place an aliquot of the solution in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose an aliquot of the solution to a controlled light source (e.g., in a photostability chamber) for a defined period, alongside a dark control wrapped in aluminum foil.
-
Analysis: At specified time points, withdraw samples from each condition, neutralize the acidic and basic samples, and analyze all samples by HPLC to determine the percentage of remaining L-hydroxylysine and the formation of any degradation products.
Visualizations
Caption: Proposed degradation pathway of L-hydroxylysine in solution.
Caption: Workflow for a forced degradation study of L-hydroxylysine.
References
improving the yield of L-hydroxylysine incorporation in peptide synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and optimize the incorporation of L-hydroxylysine (Hyl) into your synthetic peptides, thereby improving final yield and purity.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the side-chain hydroxyl group of L-hydroxylysine during Fmoc-SPPS?
A1: Yes, it is highly recommended to protect the hydroxyl group of the L-hydroxylysine side chain. The hydroxyl group is nucleophilic and can undergo side reactions during peptide synthesis, most notably O-acylation by the activated carboxyl group of the incoming amino acid.[1][2] This leads to the formation of branched impurities that are difficult to separate from the target peptide, ultimately reducing the overall yield and purity.[1] Using a fully protected amino acid derivative minimizes these risks.[1]
Q2: What are the standard protecting groups for the L-hydroxylysine side chain in Fmoc/tBu synthesis?
A2: In the context of the widely used Fmoc/tBu orthogonal strategy, the hydroxyl group of hydroxylysine is typically protected with an acid-labile group.[3][4] The most common protecting group is the tert-butyl (tBu) ether. This group is stable to the basic conditions used for Fmoc-group removal (e.g., piperidine (B6355638) in DMF) but is efficiently cleaved during the final acidolysis step with trifluoroacetic acid (TFA), along with other tBu-based side-chain protecting groups.[3][5]
Q3: Which coupling reagents are most effective for incorporating protected L-hydroxylysine?
A3: The choice of coupling reagent is critical for achieving high efficiency, especially with sterically hindered or complex sequences.[6] Modern onium-type reagents are generally preferred over older carbodiimides like DCC/DIC due to higher reactivity and better suppression of racemization.[6][7] Reagents like HATU , HCTU , and COMU are known for their high coupling efficiency and are excellent choices for incorporating protected L-hydroxylysine residues, often resulting in near-quantitative yields.[6][8][9]
Q4: What is the most significant potential side reaction involving L-hydroxylysine during synthesis?
A4: Besides incomplete coupling, the most significant side reaction is O-acylation of an unprotected or prematurely deprotected hydroxyl group.[2] Another critical consideration is the potential for O-glycosylation . Hydroxylysine is a common site for O-linked glycosylation in natural proteins like collagen.[10][11][12] If the synthesis conditions inadvertently mimic those for glycosylation or if contaminants are present, unwanted sugar modifications could occur, although this is less common in standard chemical synthesis.
Q5: How can I monitor the coupling efficiency of L-hydroxylysine incorporation?
A5: The Kaiser test (or ninhydrin (B49086) test) is a reliable and sensitive method for monitoring the completion of a coupling reaction in real-time.[13][14] This test detects the presence of free primary amines on the resin. After the coupling step for L-hydroxylysine, a small sample of the resin is tested. A negative result (colorless or yellow beads) indicates that the free amine has been consumed and the coupling is complete. A positive result (intense blue beads) signifies an incomplete reaction, which requires a second coupling step (recoupling).[13]
Troubleshooting Guide
| Problem | Symptom / Observation | Potential Cause | Recommended Solution |
| Low Yield of Final Peptide | Low quantity of crude peptide after cleavage. Mass spectrometry shows a significant peak corresponding to a truncated sequence ending before the Hyl residue. | Incomplete Coupling of Hyl: The protected L-hydroxylysine residue failed to couple completely to the growing peptide chain. | 1. Recouple: If a positive Kaiser test is observed after the first coupling, perform a second coupling.[13] 2. Use a More Potent Coupling Reagent: Switch to a higher efficiency reagent like HATU or COMU.[6][9] 3. Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight. 4. Increase Reagent Equivalents: Use a higher excess of the protected amino acid and coupling reagent (e.g., increase from 3 eq. to 5 eq.). |
| Impure Final Product | HPLC profile of the crude peptide shows multiple, difficult-to-separate peaks around the main product peak. Mass spectrometry reveals unexpected mass additions. | O-Acylation of Hyl Side Chain: The hydroxyl group of hydroxylysine was not adequately protected and reacted with an activated amino acid, forming a branched peptide. | 1. Ensure Use of Protected Hyl: Verify that the L-hydroxylysine derivative used has a side-chain protecting group (e.g., Fmoc-L-Hyl(tBu)-OH).[1] 2. Check Protecting Group Stability: Ensure the chosen protecting group is stable to all reaction conditions prior to the final cleavage step. |
| Incomplete Deprotection | Mass spectrometry of the crude peptide shows peaks corresponding to the target peptide still bearing the Hyl side-chain protecting group (e.g., +56 Da for tBu). | Suboptimal Cleavage Cocktail: The cleavage cocktail or reaction time is insufficient to remove the tBu group from the Hyl side chain. | 1. Optimize Cleavage Time: Extend the cleavage time to 3-4 hours.[15] 2. Use Appropriate Scavengers: Ensure the cleavage cocktail contains effective scavengers like triisopropylsilane (B1312306) (TIS) to prevent re-attachment of protecting groups. A standard effective cocktail is TFA/TIS/H₂O (95:2.5:2.5).[16] |
| Glycosylation Side Reaction | Mass spectrometry shows unexpected mass additions corresponding to sugar moieties (e.g., +162 Da for hexose). | Contamination or Unintended Glycosylation: Although rare in SPPS, this can occur if starting materials are contaminated or if the hydroxylysine side chain becomes reactive towards sugar-like impurities. | 1. Use High-Purity Reagents: Ensure all amino acids, reagents, and solvents are of high purity. 2. Confirm Hyl Protection: A properly protected hydroxyl group will prevent this side reaction. |
Data Summary Tables
Table 1: Comparative Efficiency of Common Coupling Reagents in SPPS
This table summarizes the general performance of widely used coupling reagents. While not specific to L-hydroxylysine, these efficiencies are representative and applicable. For difficult couplings, including the incorporation of bulky protected amino acids, higher efficiency reagents are recommended.
| Coupling Reagent | Additive | Base | Typical Yield (%) | Key Advantages |
| HATU | HOAt | DIPEA | ~99% | Very high efficiency, fast reaction rates, good for sterically hindered couplings.[6][7] |
| COMU | Oxyma | DIPEA | >99% | Excellent efficiency, safer (non-explosive byproduct), reduced allergenic potential.[6][9] |
| HBTU / TBTU | HOBt | DIPEA | ~95-98% | Robust, cost-effective, and widely used with a long history of success.[6][7] |
| PyBOP | HOBt | DIPEA | ~95% | High reactivity, good for standard applications.[6] |
| DIC / DCC | HOBt | N/A | ~90-95% | Cost-effective, but can be slower and may lead to insoluble urea (B33335) byproducts (DCC).[6] |
Data synthesized from multiple sources to provide a comparative overview. Actual yields are sequence-dependent.[6]
Table 2: Standard Side-Chain Protecting Groups for Fmoc/tBu SPPS
| Amino Acid | Side-Chain Functionality | Recommended Protecting Group |
| L-Hydroxylysine (Hyl) | Hydroxyl (-OH) | tert-Butyl (tBu) |
| L-Hydroxylysine (Hyl) | Amine (-NH₂) | tert-Butoxycarbonyl (Boc) |
| Arginine (Arg) | Guanidino | Pbf |
| Aspartic Acid (Asp) | Carboxyl | OtBu |
| Cysteine (Cys) | Sulfhydryl | Trt, Acm |
| Glutamic Acid (Glu) | Carboxyl | OtBu |
| Histidine (His) | Imidazole | Trt |
| Lysine (Lys) | Amine | Boc |
| Serine (Ser) | Hydroxyl | tBu |
| Threonine (Thr) | Hydroxyl | tBu |
| Tryptophan (Trp) | Indole | Boc |
| Tyrosine (Tyr) | Phenol | tBu |
This table highlights the standard orthogonal protecting groups used in Fmoc/tBu solid-phase peptide synthesis.[15][17]
Experimental Protocols
Protocol 1: Manual Fmoc-SPPS Coupling of Fmoc-L-Hyl(tBu)-OH
This protocol describes a single coupling cycle for incorporating a protected L-hydroxylysine residue onto a growing peptide chain on a solid support resin.
1. Resin Preparation & Fmoc Deprotection: a. Place the peptide-resin from the previous cycle in a suitable reaction vessel. b. Add a solution of 20% piperidine in N,N-dimethylformamide (DMF) to the resin. c. Agitate the mixture for 5 minutes at room temperature. d. Drain the solution. e. Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes. f. Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
2. Amino Acid Activation and Coupling: a. In a separate vial, dissolve Fmoc-L-Hyl(tBu)-OH (3 eq.), HATU (2.95 eq.), and HOAt (3 eq.) in DMF. b. Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the activation mixture and vortex for 1-2 minutes. c. Immediately add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction mixture for 2 hours at room temperature.
3. Monitoring the Coupling Reaction: a. Remove a few beads of resin and wash them thoroughly with DMF and then dichloromethane (B109758) (DCM). b. Perform a Kaiser test.[13] c. If the test is negative (beads are colorless/yellow): The coupling is complete. Proceed to the next deprotection step for the following amino acid. d. If the test is positive (beads turn blue): The coupling is incomplete. Drain the coupling solution and repeat step 2 (recouple).
4. Washing: a. Once the coupling is complete, drain the reaction solution. b. Wash the peptide-resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts. The resin is now ready for the next cycle.
Protocol 2: Cleavage and Global Deprotection
This protocol is for cleaving the completed peptide from the resin and removing all acid-labile side-chain protecting groups, including the tBu group from hydroxylysine.
1. Resin Preparation: a. After the final synthesis cycle, wash the peptide-resin with DMF, followed by DCM, and dry it thoroughly under vacuum.
2. Cleavage Reaction: a. Prepare a fresh cleavage cocktail. For most peptides, Reagent B (TFA/Phenol/Water/TIS 88:5:5:2 v/v/v/v) or a similar mixture like TFA/Water/TIS (95:2.5:2.5 v/v/v) is effective.[18] CAUTION: Perform this step in a well-ventilated fume hood. b. Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin). c. Agitate the mixture at room temperature for 2-3 hours. Peptides containing Arg(Pbf) may require longer cleavage times.
3. Peptide Precipitation and Isolation: a. Filter the resin and collect the filtrate, which contains the cleaved peptide. b. Wash the resin with a small amount of fresh TFA to recover any remaining peptide. c. Precipitate the peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether. d. Centrifuge the mixture to pellet the peptide. e. Decant the ether, wash the peptide pellet with cold ether 2-3 more times, and dry the crude peptide under vacuum.
Protocol 3: RP-HPLC Purification
This is a general protocol for purifying the crude hydroxylysine-containing peptide.
1. Sample Preparation: a. Dissolve the crude peptide in a minimal amount of a suitable solvent, often a mixture of Buffer A and Buffer B (e.g., 50% acetonitrile (B52724) in water).
2. HPLC Conditions: a. Column: C18 stationary phase column.[19][20] b. Mobile Phase A: 0.1% TFA in HPLC-grade water. c. Mobile Phase B: 0.1% TFA in acetonitrile. d. Gradient: A linear gradient from 5-65% Buffer B over 30-60 minutes is a good starting point. The optimal gradient will depend on the peptide's hydrophobicity.[19] e. Detection: Monitor the elution at 210-220 nm.[19]
3. Fraction Collection and Analysis: a. Collect fractions corresponding to the major peaks. b. Analyze the purity of each fraction by analytical HPLC and confirm the identity by mass spectrometry. c. Pool the fractions with the desired purity (>95% for most applications) and lyophilize to obtain the final purified peptide.
Visualized Workflows
Caption: Workflow for a single SPPS cycle of L-hydroxylysine incorporation.
Caption: Troubleshooting logic for low yield in Hyl-containing peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. Effect of hydroxylysine-O-glycosylation on the structure of type I collagen molecule: A computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of glycosylated 5-hydroxylysine, an important amino acid present in collagen-like proteins such as adiponectin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Discovery and characterization of hydroxylysine O-glycosylation in an engineered IL-2 fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. peptide.com [peptide.com]
- 19. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 20. hplc.eu [hplc.eu]
troubleshooting poor cell viability with L-hydroxylysine supplementation
This technical support center provides troubleshooting guidance for researchers encountering poor cell viability after supplementing their cell cultures with L-hydroxylysine. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: Is L-hydroxylysine known to be cytotoxic?
A1: L-hydroxylysine is a naturally occurring amino acid and a key component of collagen.[1] It is not typically considered cytotoxic. Poor cell viability following L-hydroxylysine supplementation is more likely due to indirect factors such as incorrect concentration, impurities in the supplement, or suboptimal culture conditions.
Q2: What is the primary role of L-hydroxylysine in cell culture?
A2: L-hydroxylysine is crucial for the post-translational modification of collagen, where it is essential for the formation of stable cross-links within collagen fibrils.[1] Its supplementation is often intended to enhance the production of mature, functional collagen in vitro.
Q3: What are the initial steps I should take if I observe poor cell viability?
A3: First, confirm the poor viability with a reliable assay (e.g., Trypan Blue, MTT, or Crystal Violet). Then, review your protocol to ensure the correct concentration of L-hydroxylysine was used. It is also advisable to culture cells without the supplement as a control to confirm that the issue is linked to the L-hydroxylysine addition.
Troubleshooting Guide
If you are experiencing decreased cell viability after adding L-hydroxylysine to your culture medium, follow this step-by-step troubleshooting guide.
Step 1: Verify the L-hydroxylysine Concentration
-
Question: Am I using the optimal concentration of L-hydroxylysine?
-
Answer: Excessive concentrations of any amino acid can negatively impact cell growth and viability.[2][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. Start with a low concentration and incrementally increase it, while monitoring cell viability and your desired outcome (e.g., collagen production). A study on bone marrow cells indicated that an optimal concentration for nodule formation was 10⁻⁸ M L-lysine.[4] While this is for L-lysine, it provides a potential starting point for optimization.
Step 2: Assess the Quality and Purity of the L-hydroxylysine Supplement
-
Question: Could my L-hydroxylysine supplement be of poor quality or contain impurities?
-
Answer: The quality of reagents is critical in cell culture. Impurities such as endotoxins or heavy metals in the L-hydroxylysine supplement can lead to cytotoxicity.[5] Always use high-purity, cell culture-grade supplements from reputable suppliers.[6][7] If you suspect an issue with a particular lot, try a new lot or a supplement from a different supplier.
Step 3: Evaluate the Stability of L-hydroxylysine in Your Culture Medium
-
Question: Is it possible that the L-hydroxylysine is degrading in my culture medium?
-
Answer: Some amino acids can be unstable in liquid media, leading to the production of toxic byproducts like ammonia.[8][9] While L-hydroxylysine is generally stable, its stability can be affected by the pH and composition of the medium, as well as exposure to light.[10] Prepare fresh supplemented media for each experiment and avoid prolonged storage.
Step 4: Consider Interactions with Other Media Components
-
Question: Could the L-hydroxylysine be interacting negatively with other components in my cell culture medium?
-
Answer: The balance of amino acids in the culture medium is important for optimal cell growth.[8][11][12] An excess of one amino acid might affect the uptake or metabolism of others. Ensure your basal medium provides a balanced formulation of essential nutrients.
Quantitative Data Summary
For easy comparison, the following tables summarize key quantitative data.
Table 1: L-Lysine Concentrations in Common Cell Culture Media
| Media Formulation | L-Lysine Concentration (mg/L) |
| RPMI-1640 | 40 |
| DMEM | 146 |
| DMEM/F12 | 91.25 |
This table provides the concentration of L-Lysine in common media formulations as a reference. The optimal concentration of L-hydroxylysine may differ and should be determined experimentally.[13]
Table 2: Comparison of Cell Viability Assays
| Assay | Principle | Advantages | Disadvantages |
| Trypan Blue Exclusion | Live cells with intact membranes exclude the dye. | Simple, rapid, and inexpensive. | Does not distinguish between healthy and unhealthy cells that have not yet lost membrane integrity. |
| MTT Assay | Reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells.[14][15] | Quantitative, suitable for high-throughput screening.[14] | Indirect measure of viability (metabolic activity); formazan crystals require solubilization.[15] |
| Crystal Violet Assay | Stains the DNA of adherent cells. | Simple, rapid, and sensitive for assessing cell death.[16] | Requires cell fixation, which kills the cells. |
Experimental Protocols
Protocol 1: Determining Optimal L-hydroxylysine Concentration
-
Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Preparation of L-hydroxylysine dilutions: Prepare a stock solution of L-hydroxylysine in sterile PBS or your basal medium. Create a serial dilution to test a range of final concentrations (e.g., 1 µM to 10 mM).
-
Treatment: Add the different concentrations of L-hydroxylysine to the wells. Include a vehicle control (medium with PBS) and a positive control for cell death if available.
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: At the end of the incubation period, assess cell viability using a suitable method such as the MTT or Crystal Violet assay.
-
Data Analysis: Plot cell viability against the L-hydroxylysine concentration to determine the optimal, non-toxic concentration range.
Protocol 2: MTT Assay for Cell Viability
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Cell Treatment: After treating cells with L-hydroxylysine as described in Protocol 1, remove the culture medium from the wells.
-
MTT Addition: Add 100 µL of fresh, serum-free medium and 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[14][17]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Mandatory Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor cell viability.
Collagen Synthesis Pathway
Caption: Key steps in the collagen synthesis pathway.
References
- 1. Collagen - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Amino acid abundance and composition in cell culture medium affects trace metal tolerance and cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of L-lysine in culture medium on nodule formation by bone marrow cells [scirp.org]
- 5. invitria.com [invitria.com]
- 6. J62099.A1 [thermofisher.com]
- 7. alkalisci.com [alkalisci.com]
- 8. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation [cytion.com]
- 9. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 10. adl.usm.my [adl.usm.my]
- 11. researchgate.net [researchgate.net]
- 12. Amino acid consumption in naïve and recombinant CHO cell cultures: producers of a monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. broadpharm.com [broadpharm.com]
- 16. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening | Springer Nature Experiments [experiments.springernature.com]
- 17. MTT assay overview | Abcam [abcam.com]
resolving co-elution of hydroxylysine and other amino acids
Welcome to the technical support center. This guide provides troubleshooting advice and answers to frequently asked questions regarding the chromatographic analysis of amino acids, with a specific focus on resolving the co-elution of hydroxylysine.
Frequently Asked Questions (FAQs)
Q1: Why does my chromatogram show a broad or shouldered peak for hydroxylysine?
A broad or asymmetric peak for hydroxylysine is often an indication of co-elution with another compound. In amino acid analysis, compounds with similar chemical properties can elute from the chromatography column at very close retention times, resulting in poor separation and unresolved peaks. This issue can lead to inaccurate quantification. The most effective way to resolve this is by optimizing the chromatographic method, including the buffer system, pH, and temperature gradients.
Q2: What are the most common amino acids that co-elute with hydroxylysine?
The most common co-eluting amino acid with hydroxylysine, particularly in physiological samples, is Alloisoleucine .[1] Alloisoleucine is a critical diagnostic marker for Maple Syrup Urine Disease (MSUD).[2] In some less-optimized ion-exchange chromatography systems, hydroxylysine may also elute close to Histidine .[3] Therefore, achieving baseline separation of these compounds is essential for accurate diagnosis and research. Dedicated amino acid analyzers and specialized methods are designed to resolve these critical pairs.[1][4]
Q3: How can I improve the separation of hydroxylysine using ion-exchange chromatography?
Ion-exchange chromatography (IEC) is the gold standard for amino acid analysis and offers several parameters that can be adjusted to improve resolution.[3][5] Separation in IEC is based on the net charge of the amino acids, which is manipulated by the pH of the mobile phase.[6][7]
Key optimization strategies include:
-
Switching to a Lithium Citrate (B86180) Buffer System: While sodium citrate buffers are effective for simple protein hydrolysates, lithium-based buffer systems provide higher resolution and are superior for complex physiological samples where numerous amino acids and their derivatives are present.[8][9]
-
Optimizing the Elution Gradient: A finely tuned stepwise gradient of increasing pH and buffer concentration is critical. Slower, more shallow gradients in the region where hydroxylysine elutes can significantly improve separation from nearby peaks.[7]
-
Implementing a Temperature Gradient: Column temperature affects the ionization state of both the amino acids and the ion-exchange resin. Applying a temperature gradient during the run can enhance the separation efficiency for difficult-to-resolve pairs.[1][10]
-
Using a High-Resolution Column: Employing a longer column or a column packed with smaller, more efficient resin particles can increase the number of theoretical plates and improve peak resolution.[9]
Table 1: Comparison of Ion-Exchange Buffer Systems for Hydroxylysine Analysis
| Feature | Sodium Citrate System | Lithium Citrate System |
| Primary Use | Protein hydrolysates, simple mixtures[9] | Physiological fluids (plasma, urine), complex mixtures[9] |
| Resolution | Good for standard amino acids | Excellent, resolves more compounds including critical pairs[8] |
| Analysis Time | Generally faster | Slower due to higher resolution requirements[9] |
| Suitability for Hyl/Allo | May not provide baseline separation | Recommended for baseline separation of Hydroxylysine and Alloisoleucine[1] |
Troubleshooting Guide
If you are experiencing persistent co-elution issues, a systematic approach to troubleshooting is required. The following diagram outlines a logical workflow to identify and solve the problem.
Caption: Troubleshooting workflow for resolving poor hydroxylysine peak separation.
Experimental Protocols
Protocol: High-Resolution Separation of Hydroxylysine using IEC
This protocol is a representative method for resolving hydroxylysine from alloisoleucine and other amino acids in physiological samples using a dedicated amino acid analyzer with a lithium citrate buffer system and post-column ninhydrin (B49086) detection.[1][4]
1. Sample Preparation (Hydrolysis)
-
For protein/peptide samples, perform acid hydrolysis by adding 6 M HCl to the lyophilized sample in an evacuated, sealed glass tube.
-
Heat at 110°C for 22-24 hours.[6]
-
After hydrolysis, remove the HCl under vacuum.
-
Reconstitute the dried hydrolysate in a sample dilution buffer (typically Li220, a lithium-based loading buffer).[11]
-
Filter the sample through a 0.2 µm syringe filter before injection.
2. Chromatographic Conditions The following table outlines a typical setup for a high-performance physiological amino acid analysis.
Table 2: Example Instrument Parameters for High-Resolution Analysis
| Parameter | Setting |
| Instrument | Dedicated Amino Acid Analyzer (e.g., Biochrom 30+ or similar)[5][8] |
| Column | High-Resolution Lithium Cation-Exchange Column (PEEK, e.g., 4.6 x 200 mm) |
| Buffer System | 5-6 Lithium Citrate Buffers with stepwise pH and molarity gradient |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temp. | Temperature gradient, e.g., 35°C to 75°C[10][12] |
| Detection | Post-column derivatization with Ninhydrin reagent[12] |
| Wavelengths | 570 nm (for primary amino acids) and 440 nm (for secondary amino acids)[12] |
| Injection Volume | 20 - 50 µL |
3. Post-Run Analysis
-
Identify peaks based on the retention times of a known standard mixture containing hydroxylysine and alloisoleucine.
-
Quantify the amino acids by comparing the peak areas to those in the calibration standard.
Experimental Workflow Diagram
The following diagram illustrates the key stages of amino acid analysis, from sample receipt to final data reporting.
Caption: Standard experimental workflow for amino acid analysis by IEC.
References
- 1. citius.us.es [citius.us.es]
- 2. mdpi.com [mdpi.com]
- 3. harvardbioscience.com [harvardbioscience.com]
- 4. medicalonex.com [medicalonex.com]
- 5. redokslab.com [redokslab.com]
- 6. researchgate.net [researchgate.net]
- 7. Untitled Document [ucl.ac.uk]
- 8. technology-products.dksh.com [technology-products.dksh.com]
- 9. pickeringlabs.com [pickeringlabs.com]
- 10. analab.com.tw [analab.com.tw]
- 11. pickeringlabs.com [pickeringlabs.com]
- 12. pickeringlabs.com [pickeringlabs.com]
Technical Support Center: Enhancing the Stability of L-Hydroxylysine in Experimental Buffers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of L-hydroxylysine in common experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of L-hydroxylysine in aqueous buffer solutions?
A1: The stability of L-hydroxylysine in experimental buffers is primarily influenced by several factors:
-
pH: The pH of the buffer can significantly impact the rate of degradation. For lysine (B10760008), degradation rates are observed to increase with decreasing pH values.
-
Temperature: Higher temperatures accelerate the degradation of amino acids. Storing L-hydroxylysine solutions at lower temperatures is crucial for maintaining its stability.[1][2][3]
-
Presence of Metal Ions: Divalent metal ions can act as catalysts in oxidation reactions, leading to the degradation of amino acids.[4] Contamination with trace metals from reagents or glassware can compromise the stability of L-hydroxylysine.
-
Oxidizing Agents: The presence of reactive oxygen species (ROS) can lead to the oxidation of L-hydroxylysine.
-
Light Exposure: Similar to other amino acids, prolonged exposure to light can induce photo-oxidation.
Q2: My L-hydroxylysine solution appears to be degrading. What are the likely degradation pathways?
A2: While specific degradation pathways for L-hydroxylysine in common buffers are not extensively documented, based on the chemistry of similar amino acids like lysine, the following are potential degradation routes:
-
Oxidation: The hydroxyl group and the amino groups of L-hydroxylysine are susceptible to oxidation, which can be catalyzed by metal ions.[4] This can lead to the formation of various oxidized species.
-
Reaction with Carbonyl Compounds: If your buffer contains reactive carbonyl species (e.g., from carbohydrate degradation), these can react with the amino groups of L-hydroxylysine in what is known as the Maillard reaction.
-
Lactamization: For lysine, a known degradation pathway involves the formation of lysine lactam.[5][6][7] A similar intramolecular cyclization could potentially occur with L-hydroxylysine.
The following diagram illustrates a potential degradation pathway for L-hydroxylysine focusing on oxidation, a common route for amino acid degradation.
Q3: Which buffer system is recommended for experiments involving L-hydroxylysine?
A3: The choice of buffer can significantly impact the stability of proteins and amino acids. While specific comparative studies on L-hydroxylysine are limited, general guidelines suggest that phosphate (B84403) and TRIS buffers are common choices. However, it's important to consider the following:
-
Phosphate Buffers: These are widely used and generally provide good buffering capacity in the physiological pH range. However, phosphate ions can sometimes interact with molecules.[8]
-
TRIS Buffers: TRIS buffers are also common, but they can interact with certain enzymes and metal ions.
It is recommended to perform a small pilot stability study with your specific experimental conditions to determine the most suitable buffer for your application.
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| Loss of L-hydroxylysine concentration over a short period. | 1. High storage temperature. 2. Inappropriate pH of the buffer. 3. Presence of oxidizing agents. 4. Contamination with metal ions. | 1. Store stock and working solutions at 2-8°C for short-term use and frozen (-20°C or -80°C) for long-term storage. Avoid repeated freeze-thaw cycles.2. Adjust the buffer pH to a neutral range (e.g., pH 7.0-7.5) if your experiment allows. For lysine, degradation is faster at lower pH.[5]3. Prepare buffers with high-purity, degassed water to minimize dissolved oxygen.4. Use high-purity reagents and acid-washed glassware. Consider adding a chelating agent like EDTA.[4] |
| Appearance of unknown peaks in HPLC analysis. | 1. Degradation of L-hydroxylysine. 2. Reaction with other components in the buffer. | 1. Analyze the degradation products using LC-MS to identify their mass and potential structure. Common degradation products of amino acids include oxidized forms and deaminated species.2. Review all components in your buffer for potential reactivity with amino acids. For example, reducing sugars can lead to glycation. |
| Variability in experimental results. | 1. Inconsistent stability of L-hydroxylysine solution. | 1. Prepare fresh L-hydroxylysine solutions for each experiment or establish a clear expiration for stored solutions based on stability studies.2. Implement the stabilization strategies mentioned in this guide consistently. |
Experimental Protocols
Protocol 1: General Recommendations for Preparing and Storing L-Hydroxylysine Solutions
This protocol provides general guidelines to enhance the stability of L-hydroxylysine in experimental buffers.
Materials:
-
L-hydroxylysine powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic, TRIS base)
-
(Optional) Chelating agent (e.g., EDTA)
-
(Optional) Antioxidant (e.g., L-ascorbic acid, L-methionine)
-
Sterile, amber-colored storage tubes
Procedure:
-
Buffer Preparation:
-
Prepare your desired buffer (e.g., 100 mM phosphate buffer, pH 7.4) using high-purity water.
-
To minimize oxidation, degas the water and buffer by sparging with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.
-
-
Addition of Stabilizers (Optional):
-
Chelating Agent: To mitigate the effects of trace metal ion contamination, add EDTA to a final concentration of 0.1-1 mM.
-
Antioxidant: To protect against oxidation, consider adding an antioxidant. The choice and concentration will depend on your specific application and compatibility with downstream assays.
-
-
Dissolving L-hydroxylysine:
-
Weigh the required amount of L-hydroxylysine powder.
-
Dissolve the powder in the prepared buffer by gentle vortexing. Avoid vigorous shaking to minimize oxygen introduction.
-
-
Storage:
-
Store the L-hydroxylysine solution in amber-colored tubes to protect it from light.
-
For short-term storage (up to one week), keep the solution at 2-8°C.
-
For long-term storage, aliquot the solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
The following workflow diagram illustrates the key steps in preparing a stabilized L-hydroxylysine solution.
Protocol 2: Assessing the Stability of L-Hydroxylysine by HPLC
This protocol provides a general method to monitor the concentration of L-hydroxylysine over time to assess its stability under different conditions. A specific HPLC method may need to be developed and validated for your particular instrumentation and sample matrix.
Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to separate and quantify L-hydroxylysine. By analyzing samples at different time points, the rate of degradation can be determined. Pre-column derivatization is often employed to enhance the detection of amino acids.
Materials:
-
L-hydroxylysine solution in the experimental buffer
-
HPLC system with a UV or fluorescence detector
-
C18 reversed-phase column
-
Mobile phase A: Aqueous buffer (e.g., 0.1% trifluoroacetic acid in water)
-
Mobile phase B: Organic solvent (e.g., 0.1% trifluoroacetic acid in acetonitrile)
-
Derivatizing agent (e.g., o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl))
-
Standard L-hydroxylysine for calibration curve
Procedure:
-
Sample Preparation:
-
Prepare L-hydroxylysine solutions in the buffers and under the conditions you wish to test (e.g., different pH, temperature, with/without stabilizers).
-
At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot of each sample.
-
-
Derivatization (Example using OPA):
-
Mix a small volume of the sample with the OPA reagent according to the reagent manufacturer's instructions. This reaction is typically fast and occurs at room temperature.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the HPLC system.
-
Run a gradient elution method to separate the L-hydroxylysine derivative from other components and potential degradation products. An example gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10-70% B
-
25-30 min: 70-10% B
-
30-35 min: 10% B
-
-
Detect the derivatized L-hydroxylysine at the appropriate wavelength (e.g., ~340 nm for OPA derivatives).
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of L-hydroxylysine standards that have been derivatized in the same manner.
-
Determine the concentration of L-hydroxylysine in your samples at each time point by comparing the peak area to the calibration curve.
-
-
Data Analysis:
-
Plot the concentration of L-hydroxylysine versus time for each condition.
-
Calculate the degradation rate constant and half-life to quantitatively compare the stability under different conditions.
-
The following diagram outlines the logical flow for assessing L-hydroxylysine stability.
References
- 1. pangoo.biz [pangoo.biz]
- 2. researchgate.net [researchgate.net]
- 3. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 4. Metal-ion effects on proteolysis and stability in secondary lysosomes of mouse kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation kinetic study of lysi... preview & related info | Mendeley [mendeley.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purifying Proteins with Hydroxylysine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of proteins containing the post-translational modification hydroxylysine.
Frequently Asked Questions (FAQs)
Q1: How does the presence of hydroxylysine affect my protein's behavior during purification?
The introduction of a hydroxyl group onto a lysine (B10760008) residue increases the polarity and hydrophilicity of the amino acid.[1] This modification can alter the protein's overall surface properties, potentially affecting its isoelectric point (pI), hydrophobicity, and susceptibility to aggregation. For instance, increased hydrophilicity can weaken interactions in Hydrophobic Interaction Chromatography (HIC), while changes to surface charge may alter elution profiles in Ion-Exchange Chromatography (IEX).
Q2: My hydroxylysine-containing protein is glycosylated. How does this impact my purification strategy?
Glycosylation of hydroxylysine residues adds another layer of complexity and opportunity. This modification is critical for the biological function of many proteins, such as collagen.[2] The attached glycan moieties can be exploited for purification using Lectin Affinity Chromatography (LAC), which uses lectins that bind to specific sugar structures.[3][4][5] Alternatively, Boronate Affinity Chromatography can be employed to capture the cis-diol groups present in the sugar moieties.[6][7][8][9]
Q3: Can I use standard affinity tags (e.g., His-tag, GST-tag) for my hydroxylysine-containing protein?
Yes, in most cases, standard affinity tags can be used as an initial capture step.[10][11][12] The presence of hydroxylysine elsewhere in the protein should not interfere with the binding of a terminal affinity tag to its corresponding resin. However, it's crucial to verify that the tag is accessible and not sterically hindered by the protein's folding.[13][14] An initial affinity chromatography step is excellent for significantly reducing sample complexity before proceeding to polishing steps that address properties influenced by hydroxylysine.[10][12]
Q4: I am using mass spectrometry for protein identification after purification and digestion. Why am I seeing poor sequence coverage around potential hydroxylation sites?
Research has shown that the hydroxylation of lysine residues can reduce their susceptibility to digestion by common proteases like trypsin and lysyl endopeptidase (Lys-C).[15] This incomplete cleavage can result in longer, modified peptides that may be more difficult to detect and identify by mass spectrometry, leading to apparent gaps in sequence coverage. Consider using alternative or multiple proteases to improve digestion efficiency.
Troubleshooting Guide
This guide addresses common problems encountered when purifying proteins containing hydroxylysine.
Problem 1: Low Yield or Complete Loss of Protein
| Possible Cause | Suggested Solution | Explanation |
| Inappropriate Lysis/Extraction Conditions | Optimize your lysis buffer. For robust proteins like collagen, acid or enzymatic extraction may be necessary. For intracellular proteins, ensure lysis is efficient without causing aggregation.[13] | Inefficient release of the protein from the host cells or tissue is a common cause of low yield.[13] |
| Protein Aggregation/Precipitation | Adjust buffer conditions. Try varying the pH or increasing the salt concentration (e.g., >=300 mM NaCl) to improve solubility. Adding glycerol (B35011) (10%) or mild detergents can also help prevent aggregation due to exposed hydrophobic patches.[13] | Post-translational modifications can sometimes lead to protein instability or aggregation under certain buffer conditions. |
| Protein Loss During Wash Steps (Affinity/IEX) | Your wash conditions may be too stringent. Reduce the concentration of the competing agent (e.g., imidazole) or salt in the wash buffer.[14][16] Consider a step-gradient wash to find the optimal stringency.[16] | The modification may subtly alter the protein's interaction with the chromatography resin, making it more susceptible to premature elution. |
| Inefficient Elution | Elution conditions are too mild. For affinity tags, try increasing the eluent concentration (e.g., imidazole), changing the pH, or adding salt (0.1-0.2 M NaCl) to the elution buffer.[16][17] For IEX, use a steeper salt gradient or a more extreme pH. | The protein may be binding more strongly than expected, or non-specific interactions could be preventing its release. |
Problem 2: Poor Resolution or Co-elution with Contaminants
| Possible Cause | Suggested Solution | Explanation |
| Incorrect Chromatography Method | Select a method that exploits the properties of hydroxylysine. If your protein is more hydrophilic than contaminants, use HIC where it will elute earlier. If its charge is altered, use IEX.[11][18][19] For glycosylated proteins, use Lectin or Boronate Affinity Chromatography for high specificity.[4][6] | A generic purification scheme may not be sufficient to resolve the target protein from closely related contaminants. |
| Gradient is Too Steep (IEX/HIC) | Use a shallower elution gradient. This will provide better separation between proteins with small differences in charge or hydrophobicity.[20] | A steep gradient can cause co-elution of species with similar binding affinities. |
| Column Overloading | Reduce the amount of protein sample loaded onto the column.[13] | Exceeding the binding capacity of the resin leads to poor separation and loss of the target protein in the flow-through. |
| Non-specific Binding | Add a non-ionic detergent (e.g., 0.1% Triton X-100) to the binding buffer to reduce non-specific hydrophobic interactions.[16] Adjust the salt concentration in your IEX buffers to minimize unwanted ionic interactions. | Contaminants can bind non-specifically to the column matrix, co-eluting with the target protein. |
Data Presentation: Comparison of Purification Strategies
The following table summarizes typical performance characteristics for chromatography techniques relevant to hydroxylysine-containing proteins. Absolute values for yield and purity are highly dependent on the specific protein, expression system, and initial sample purity.
| Purification Strategy | Principle | Typical Recovery | Typical Purity | Key Advantage for Hydroxylysine Proteins |
| Affinity Chromatography (Tagged) | Specific binding of an engineered tag (e.g., His-tag) to a ligand.[11][12] | > 80% | > 90% | Excellent for initial capture and removing bulk impurities, regardless of hydroxylation status.[10] |
| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge.[19][21] | 70-90% | Variable | Can separate hydroxylated and non-hydroxylated forms if the modification alters the protein's pI.[22][23] |
| Hydrophobic Interaction (HIC) | Separation based on surface hydrophobicity.[18][20][24] | > 80% | Variable | Exploits the increased hydrophilicity of hydroxylysine; the modified protein typically elutes earlier than its non-hydroxylated counterpart. |
| Lectin Affinity Chromatography (LAC) | Specific binding of glycans to immobilized lectins.[3][4] | 60-80% | > 95% | Highly specific for purifying proteins where hydroxylysine is glycosylated.[5] |
| Boronate Affinity Chromatography | Covalent interaction between boronic acid and cis-diol groups in sugars.[6][7] | 70-90% | > 95% | An alternative high-specificity method for capturing glycosylated proteins via their sugar moieties.[8] |
Experimental Protocols
Protocol 1: Cation Exchange Chromatography for Recombinant Collagen
This protocol is adapted for the purification of recombinant collagen-like proteins, which are rich in hydroxylysine.
-
Column and Buffer Preparation :
-
Equilibration : Equilibrate the column with at least 5 column volumes (CV) of Binding Buffer.
-
Sample Loading :
-
Adjust the pH and conductivity of the clarified cell lysate to match the Binding Buffer. This is critical for efficient binding.
-
Load the sample onto the column at a low flow rate.
-
-
Wash : Wash the column with 5-10 CV of Binding Buffer to remove unbound contaminants.
-
Elution : Elute the bound protein using a linear gradient of 0-50% Elution Buffer over 10-20 CV. Alternatively, a step elution can be used (e.g., steps at 5%, 10%, and 30% Elution Buffer).[25] Collect fractions and analyze by SDS-PAGE. Recombinant human collagen often elutes at a NaCl concentration corresponding to a 90:10 to 70:30 ratio of Mobile Phase A to B.[25]
-
Regeneration : Clean the column with 1 M NaCl followed by re-equilibration in Binding Buffer.
Protocol 2: Lectin Affinity Chromatography for Glycosylated Proteins
This protocol provides a general workflow for enriching glycoproteins using lectins like Concanavalin A (ConA) or Wheat Germ Agglutinin (WGA).
-
Column and Buffer Preparation :
-
Resin : Use pre-packed lectin-agarose columns (e.g., WGA-Agarose).
-
Binding Buffer : 20 mM Tris-HCl, 0.5 M NaCl, pH 7.4.
-
Elution Buffer : Binding Buffer + 0.5 M of the competing sugar (e.g., N-acetylglucosamine for WGA).
-
-
Equilibration : Equilibrate the column with 10 CV of Binding Buffer.
-
Sample Loading : Apply the clarified sample to the column at a low flow rate (e.g., 15 cm/h) to ensure maximal binding.
-
Wash : Wash the column with 5-10 CV of Binding Buffer until the UV absorbance at 280 nm returns to baseline.
-
Elution :
-
Apply the Elution Buffer to the column.
-
To improve recovery of tightly bound proteins, you can pause the flow for several minutes after the elution buffer has entered the column.
-
Collect the eluted fractions containing the purified glycoprotein.
-
-
Post-Elution Cleanup : Remove the competing sugar from the purified protein sample using dialysis or a desalting column.
Visualizations
Caption: General purification workflow for a hydroxylysine-containing protein.
Caption: Troubleshooting flowchart for low protein yield issues.
References
- 1. Protein Hydroxylation: Chemistry, Functions, and Detection - Creative Proteomics [creative-proteomics.com]
- 2. Lysine Hydroxylation and Cross-Linking of Collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of glycopeptides by lectin affinity chromatography (LAC) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. xiamenbiotime.com [xiamenbiotime.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Purification Method of recombinant collagen - Bestchrom [bestchrom.com]
- 11. youtube.com [youtube.com]
- 12. Top 9 methods for protein purification [uhplcslab.com]
- 13. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 14. goldbio.com [goldbio.com]
- 15. Hydroxylation of Lys residues reduces their susceptibility to digestion by trypsin and lysyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Troubleshooting Purification Methods [sigmaaldrich.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. conductscience.com [conductscience.com]
- 20. news-medical.net [news-medical.net]
- 21. Protein Purification Methods | Phenomenex [phenomenex.com]
- 22. researchgate.net [researchgate.net]
- 23. microbiologyjournal.org [microbiologyjournal.org]
- 24. Hydrophobic Interaction Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 25. CN108070032B - Purification method of recombinant human collagen - Google Patents [patents.google.com]
addressing matrix effects in L-hydroxylysine quantification from serum
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of L-hydroxylysine from serum samples using liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guide
Issue: Low or No Signal for L-Hydroxylysine
Question: I am not seeing a discernible peak for L-hydroxylysine, or the signal intensity is much lower than expected in my serum samples compared to my standards in neat solution. What could be the cause?
Answer: This issue is often indicative of significant ion suppression, a common matrix effect in LC-MS analysis of complex biological fluids like serum.[1][2][3] Co-eluting endogenous components from the serum matrix, such as phospholipids (B1166683) and salts, can interfere with the ionization of L-hydroxylysine in the mass spectrometer's source, leading to a reduced signal.[1][2][4]
Troubleshooting Steps:
-
Assess Matrix Effects: To confirm ion suppression, you can perform a post-column infusion experiment. This involves infusing a constant flow of a standard L-hydroxylysine solution into the MS detector while injecting a blank, protein-precipitated serum sample onto the LC column. A dip in the baseline signal at the retention time of L-hydroxylysine indicates the presence of co-eluting, suppressing agents.
-
Improve Sample Preparation: The most effective way to combat ion suppression is to enhance the sample cleanup process to remove interfering matrix components before analysis.[3][5]
-
Protein Precipitation (PPT): While a common first step, PPT alone is often insufficient for removing phospholipids.[6]
-
Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT. Adjusting the pH of the aqueous matrix can help to selectively extract L-hydroxylysine while leaving interfering substances behind.[5]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering compounds.[5][6] Mixed-mode cation exchange SPE cartridges are particularly useful for isolating basic compounds like L-hydroxylysine from complex matrices.
-
-
Chromatographic Optimization: Adjust your LC method to separate L-hydroxylysine from the regions of significant ion suppression.
-
Sample Dilution: If the concentration of L-hydroxylysine is sufficiently high, diluting the sample can reduce the concentration of matrix components and alleviate suppression.[7][8]
Issue: Poor Reproducibility and Inconsistent Results
Question: My quality control (QC) samples are showing high variability (%RSD > 15%), and I'm getting inconsistent results between batches. Why is this happening?
Answer: Inconsistent results are often a consequence of variable matrix effects between different samples or batches.[4][8] The composition of serum can vary, leading to different degrees of ion suppression for each sample. Additionally, inconsistent sample preparation can contribute to this variability. The buildup of phospholipids on the LC column can also cause erratic elution and fluctuating signal intensity.[1]
Troubleshooting Steps:
-
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the gold standard for correcting matrix effects.[5][8][9][10][11] An ideal SIL-IS for this application would be L-hydroxylysine labeled with stable isotopes (e.g., ¹³C, ¹⁵N). Since the SIL-IS has nearly identical chemical and physical properties to L-hydroxylysine, it will be affected by matrix effects in the same way. By calculating the ratio of the analyte peak area to the IS peak area, you can achieve accurate and precise quantification.
-
Standardize Sample Preparation: Ensure your sample preparation protocol is robust and consistently applied to all samples, including calibrators and QCs. Automated sample preparation systems can help minimize variability.
-
Matrix-Matched Calibrators: Prepare your calibration standards and QC samples in a matrix that is as close as possible to your study samples (e.g., pooled blank serum). This helps to ensure that the calibrators and the unknown samples experience similar matrix effects.[8]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of L-hydroxylysine quantification?
A1: Matrix effects are alterations in the ionization efficiency of an analyte, such as L-hydroxylysine, caused by the presence of other components in the sample matrix.[3][12] In serum analysis, these effects are primarily due to endogenous substances like phospholipids, proteins, and salts that can co-elute with the analyte and either suppress or, less commonly, enhance its signal in the mass spectrometer.[2] This can lead to inaccurate and imprecise quantification.[13][14]
Q2: How do I choose the best sample preparation technique?
A2: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix. While protein precipitation is simple, it is often insufficient for removing phospholipids which are major contributors to ion suppression.[6] For more robust and sensitive assays, solid-phase extraction (SPE) is generally recommended.[5][6] A comparison of common techniques is provided in the table below.
Q3: Is a stable isotope-labeled internal standard (SIL-IS) always necessary?
A3: While not strictly mandatory in all cases, the use of a SIL-IS is highly recommended and considered best practice for quantitative bioanalysis by regulatory bodies like the FDA and EMA.[5][15][16] It is the most effective way to compensate for variability in sample preparation and matrix effects, thereby improving the accuracy and precision of the results.[9][11]
Q4: My calibration curve is linear in solvent, but not in the serum matrix. What should I do?
A4: This is a classic sign of matrix effects. The non-linearity suggests that the degree of ion suppression is not constant across the concentration range. To address this, you should:
-
Implement a more rigorous sample cleanup procedure (e.g., switch from PPT to SPE).
-
Utilize a stable isotope-labeled internal standard. The ratio of the analyte to the IS should remain linear even in the presence of matrix effects.
-
Consider derivatization of L-hydroxylysine, which can improve its chromatographic behavior and move its elution time away from interfering matrix components.[17]
Q5: What are the regulatory expectations regarding the assessment of matrix effects?
A5: Regulatory guidelines from agencies like the FDA and EMA require that bioanalytical methods be validated to ensure they are not adversely affected by the sample matrix.[15][16][18][19] This typically involves evaluating the matrix effect by comparing the response of the analyte in post-extraction spiked blank matrix samples from multiple sources to the response of the analyte in a neat solution. The coefficient of variation of the response ratios should be within a certain limit (e.g., ≤15%).
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for L-Hydroxylysine Quantification in Serum
| Technique | Principle | Phospholipid Removal | Analyte Recovery | Throughput | Recommendation |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins.[5] | Poor[6] | Moderate to High | High | Suitable for screening or when high sensitivity is not required. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases.[5] | Moderate | Variable, dependent on solvent choice | Moderate | Can be more effective than PPT for cleaner extracts. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[5] | Good to Excellent[6] | High | Moderate | Recommended for sensitive and robust quantitative assays. |
| HybridSPE® | A combination of protein precipitation and phospholipid removal in a single device. | Excellent[6] | High | High | An advanced technique for high-throughput and clean sample preparation. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for L-Hydroxylysine from Serum
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
Thaw serum samples on ice.
-
To 100 µL of serum, add 10 µL of the stable isotope-labeled internal standard (SIL-IS) working solution.
-
Add 200 µL of 0.1% formic acid in water.
-
Vortex for 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode cation exchange SPE cartridge.
-
Condition the cartridge with 1 mL of methanol (B129727).
-
Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove phospholipids and other non-polar interferences.
-
-
Elution:
-
Elute the L-hydroxylysine and SIL-IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Comparison of sample preparation strategies.
References
- 1. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stable-isotope dilution LC–MS for quantitative biomarker analysis. | Semantic Scholar [semanticscholar.org]
- 11. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Matrix effects and selectivity issues in LC-MS-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. elearning.unite.it [elearning.unite.it]
- 16. fda.gov [fda.gov]
- 17. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 18. avmajournals.avma.org [avmajournals.avma.org]
- 19. fda.gov [fda.gov]
Validation & Comparative
The Crucial Distinction: L-Hydroxylysine's Impact on Collagen Stability Over L-Lysine
For researchers, scientists, and drug development professionals, understanding the nuanced differences between L-lysine and its hydroxylated form, L-hydroxylysine, is paramount for manipulating collagen stability and function. While both are integral to collagen biosynthesis, the post-translational hydroxylation of L-lysine to L-hydroxylysine marks a critical juncture, profoundly enhancing the structural integrity and resilience of collagen fibrils.
This guide provides an objective comparison of the effects of L-hydroxylysine versus L-lysine on collagen stability, supported by experimental data and detailed methodologies.
Executive Summary
L-lysine, an essential amino acid, serves as a fundamental building block for collagen synthesis. However, its role in conferring stability is largely indirect, acting as a precursor to L-hydroxylysine. The enzymatic conversion of L-lysine to L-hydroxylysine, catalyzed by lysyl hydroxylases, is a pivotal post-translational modification.[1] This hydroxylation introduces a hydroxyl group that serves as an attachment site for carbohydrate moieties (galactosylation and glucosylation) and, more critically, is a prerequisite for the formation of stable, mature collagen cross-links, such as pyridinoline (B42742) and deoxypyridinoline (B1589748).[2][3] These cross-links are the primary determinants of the tensile strength and thermal stability of collagen fibers. In essence, while L-lysine is essential for the collagen polypeptide backbone, L-hydroxylysine is the key to its robust and lasting architecture.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative effects of L-lysine hydroxylation on key collagen stability parameters.
| Parameter | Condition | Value | Reference |
| Thermal Stability (Melting Temperature, Tm) | |||
| Underhydroxylated Bone Collagen | ~2°C lower than control | [4] | |
| Control Bone Collagen | 43.3°C | [4] | |
| Overhydroxylated Bone Collagen | ~1°C lower than control | [4] | |
| Mechanical Properties | |||
| Tensile Strength | Low Cross-link Density | ~0.5 GPa | [5] |
| High Cross-link Density (3 per molecule) | ~6.0 GPa | [5] | |
| Young's Modulus | Fibril | 0.2 - 0.8 GPa | [5] |
| Fiber (cross-linked) | 1.10 GPa | [5] | |
| Cross-link Quantification | |||
| Pyridinoline (HP) and Deoxypyridinoline (LP) | Detection Limit (HPLC) | 1-2 pmol | [6][7] |
Experimental Protocols
Determination of Collagen Thermal Stability via Differential Scanning Calorimetry (DSC)
Objective: To measure the melting temperature (Tm) of collagen, which reflects the stability of its triple-helical structure.
Methodology:
-
Sample Preparation: Precisely weigh 3-5 mg of hydrated collagen sample into an aluminum DSC pan. Seal the pan hermetically to prevent water evaporation during the heating process. An empty sealed pan is used as a reference.[8]
-
Instrumentation: Utilize a differential scanning calorimeter equipped with a cooling unit.
-
Thermal Analysis:
-
Data Analysis: The denaturation temperature (Td) or melting temperature (Tm) is determined as the peak temperature of the endothermic transition, representing the point of maximum heat absorption during the helix-to-coil transition.[8]
Quantification of Pyridinoline Cross-links by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the mature, stable cross-links (pyridinoline and deoxypyridinoline) derived from hydroxylysine, providing a direct measure of collagen cross-linking.
Methodology:
-
Sample Hydrolysis: Hydrolyze the collagen-containing tissue or purified collagen sample in 6 M HCl at approximately 110°C for 18-24 hours to release the constituent amino acids, including the cross-linking molecules.[6]
-
Prefractionation (Optional but Recommended): To reduce interfering substances, pass the hydrolyzed sample through a cellulose (B213188) CF1 partition column. Elute the cross-links with an appropriate solvent mixture and freeze-dry the collected fraction.[6]
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 column.[7]
-
Mobile Phase: Employ a gradient elution system. A common system involves a buffer such as 20 mM NH4Cl, pH 3.5, and an organic modifier like acetonitrile, with an ion-pairing agent such as 1-octanesulfonic acid or n-heptafluorobutyric acid.[6][7]
-
Detection: Monitor the column effluent using a fluorescence detector. Pyridinoline and deoxypyridinoline are naturally fluorescent, with excitation typically around 295 nm and emission around 395 nm.[7]
-
-
Quantification: Calculate the concentration of pyridinoline and deoxypyridinoline by comparing the peak areas from the sample to those of known standards.
In Vitro Collagen Fibrillogenesis Assay (Turbidity Assay)
Objective: To monitor the self-assembly of collagen molecules into fibrils in vitro, which can be influenced by the presence and modification of lysine (B10760008) residues.
Methodology:
-
Collagen Preparation: Prepare a solution of acid-solubilized collagen (e.g., from rat tail tendon) at a concentration of 0.3-0.5 mg/mL in a dilute acid (e.g., 20 mM acetic acid). Keep the solution on ice to prevent premature fibril formation.[10]
-
Initiation of Fibrillogenesis:
-
On ice, mix the collagen solution with a pre-chilled neutralization buffer (e.g., 10x PBS and 0.2 M HEPES) to bring the pH to ~7.4.[10]
-
To investigate the effects of L-lysine or L-hydroxylysine, these can be included in the neutralization buffer at desired concentrations.
-
-
Turbidity Measurement:
-
Data Analysis: The resulting turbidity curve will be sigmoidal, showing a lag phase (nucleation), a growth phase (fibril elongation), and a plateau phase (steady state). Parameters such as the lag time and the maximum turbidity can be used to compare the effects of different conditions on fibrillogenesis.[11]
Mandatory Visualizations
Signaling Pathway of Collagen Synthesis and Modification
Caption: Collagen biosynthesis and post-translational modification pathway.
Experimental Workflow for Collagen Stability Analysis
Caption: Workflow for comprehensive collagen stability analysis.
Regulatory Signaling Pathways
References
- 1. Proteomics Analysis of Lysine Hydroxylation and Cross-Linking of Collagen - Creative Proteomics [creative-proteomics.com]
- 2. Collagen fibril formation in vitro: From origin to opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Wnt and the Wnt signaling pathway in bone development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collagen - Wikipedia [en.wikipedia.org]
- 6. Crosstalk between the TGF-β and WNT signalling pathways during cardiac fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of in vitro collagen fibril assembly. Kinetic and morphological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of HPLC Methods for L-Hydroxylysine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of L-hydroxylysine, a critical amino acid involved in collagen cross-linking and bone matrix stabilization, is essential. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. This guide provides a comprehensive comparison of validated HPLC methods for L-hydroxylysine quantification, including pre-column derivatization, ion-paired reversed-phase HPLC, and Hydrophilic Interaction Liquid Chromatography (HILIC).
The primary challenge in the analysis of L-hydroxylysine and other amino acids is their lack of a strong UV chromophore, making direct detection difficult at low concentrations. To address this, various strategies have been developed, each with its own set of advantages and limitations. This guide will explore these methods, presenting their performance characteristics based on available experimental data to aid in the selection of the most appropriate technique for your research needs.
Comparison of Validated HPLC Methods
The selection of an optimal HPLC method for L-hydroxylysine quantification depends on factors such as required sensitivity, sample matrix, available equipment, and throughput needs. The following table summarizes the performance characteristics of the most common HPLC-based methods. Note: Some of the presented data is based on the analysis of general amino acids, as direct comparative studies for L-hydroxylysine are limited.
| Method | Principle | Linearity (r²) | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| Pre-column Derivatization (OPA/FMOC) | Covalent labeling of amino groups with fluorescent tags (o-phthalaldehyde for primary amines, 9-fluorenylmethyl chloroformate for secondary amines) prior to reversed-phase separation. | >0.999[1] | 93.3 - 109.4[1] | <4.6 (intra- and inter-day)[1] | 0.004 - 1.258 µg/mL[1] | 0.011 - 5.272 µg/mL[1] | High sensitivity and specificity, well-established methods. | Derivatization step adds complexity and potential for variability. Reagents can have limited stability. |
| Ion-Paired Reversed-Phase HPLC | Utilizes ion-pairing reagents to increase the retention of polar analytes like hydroxylysine on a non-polar stationary phase. | >0.999 (for similar compounds)[2][3] | 93.2 - 99.2 (for similar compounds)[4] | <2.0 (for similar compounds) | 0.07 - 0.34 µg/mL (for similar compounds)[4] | 0.21 - 1.04 µg/mL (for similar compounds)[4] | No derivatization required, simpler sample preparation. | Ion-pairing reagents can be harsh on columns and are not always MS-compatible. Method development can be complex. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation of polar analytes on a polar stationary phase with a high organic content mobile phase. | >0.995[5] | 75.6 - 118.0[5] | <14.9 (intra- and inter-day)[5] | 0.2 - 28.2 ng/mL[5] | 0.7 - 94.1 ng/mL[5] | Excellent retention of very polar compounds without derivatization, MS-compatible mobile phases. | Sensitive to mobile phase composition and water content, requires careful equilibration. |
Experimental Protocols
Pre-column Derivatization with OPA/FMOC
This method is based on the automated derivatization of primary and secondary amino acids followed by separation on a reversed-phase column and fluorescence detection.[1][6][7]
a. Sample Preparation:
-
Protein-containing samples are typically subjected to acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to liberate free amino acids.
-
The hydrolysate is neutralized and may require a solid-phase extraction (SPE) cleanup step depending on the sample matrix.
b. Automated Derivatization:
-
The autosampler is programmed to perform the following steps:
-
Mix the sample with a borate (B1201080) buffer.
-
Add o-phthalaldehyde (B127526) (OPA) reagent to derivatize primary amino acids.
-
Add 9-fluorenylmethyl chloroformate (FMOC) reagent to derivatize secondary amino acids.
-
Quench the reaction.
-
Inject the derivatized sample into the HPLC system.[8]
-
c. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Aqueous buffer (e.g., sodium acetate (B1210297) or phosphate).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A gradient from low to high organic mobile phase is used to elute the derivatized amino acids.
-
Detection: Fluorescence detector set to the appropriate excitation and emission wavelengths for OPA and FMOC derivatives.
Ion-Paired Reversed-Phase HPLC
This method allows for the direct analysis of L-hydroxylysine without derivatization.[9]
a. Sample Preparation:
-
Similar to the pre-column derivatization method, acid hydrolysis is required for protein-bound hydroxylysine.
-
The sample should be filtered prior to injection.
b. HPLC Conditions:
-
Column: C8 or C18 reversed-phase column.
-
Mobile Phase: An aqueous buffer containing an ion-pairing reagent (e.g., heptanesulfonate) and an organic modifier (e.g., acetonitrile).[9] A gradient of the organic modifier is typically used.
-
Detection: UV detector at a low wavelength (e.g., 210 nm).[9]
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for the retention and separation of highly polar compounds like L-hydroxylysine.[5][10][11]
a. Sample Preparation:
-
Acid hydrolysis is performed as previously described.
-
The final sample must be dissolved in a solvent with a high organic content (compatible with the initial mobile phase) to ensure proper focusing on the column.
b. HPLC Conditions:
-
Column: A HILIC stationary phase (e.g., silica, zwitterionic, or amide-based).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate).
-
Gradient: A gradient from high to low organic content is used to elute the analytes.
-
Detection: UV detection at a low wavelength or, ideally, mass spectrometry (MS) for enhanced sensitivity and selectivity.[5][10]
Visualizing the Workflow
A crucial aspect of any analytical method is its validation to ensure it is fit for its intended purpose. The following diagram illustrates a typical workflow for the validation of an HPLC method.
Caption: General workflow for HPLC method validation.
The logical relationship between different validation parameters is also important to understand.
Caption: Interrelationship of HPLC validation parameters.
References
- 1. [PDF] Validation of an HPLC method for the determination of amino acids in feed | Semantic Scholar [semanticscholar.org]
- 2. "Development and validation of an ion-pair HPLC chromatography for simu" by P. Ebrahimnejad, R. Dinarvand et al. [jfda-online.com]
- 3. jfda-online.com [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jasco-global.com [jasco-global.com]
- 8. axionlabs.com [axionlabs.com]
- 9. Separation of amino acids using ion-paired reversed-phase high-performance liquid chromatography with special reference to collagen hydrolysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of a HILIC UHPLC-MS/MS Method for Amino Acid Profiling in Triticum Species Wheat Flours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Glycosylated vs. Non-Glycosylated Hydroxylysine in Collagen Biosynthesis and Function
For researchers, scientists, and drug development professionals, understanding the nuanced roles of post-translational modifications (PTMs) is critical. Among the most significant of these in collagen, the most abundant protein in mammals, is the hydroxylation of lysine (B10760008) residues and their subsequent glycosylation. This guide provides an objective comparison of glycosylated and non-glycosylated hydroxylysine, supported by experimental data, to illuminate their distinct biochemical properties, biological functions, and the analytical methodologies used for their characterization.
Hydroxylysine (Hyl) is formed by the enzymatic hydroxylation of lysine residues within procollagen (B1174764) chains in the endoplasmic reticulum.[1] This modification is a prerequisite for the subsequent attachment of carbohydrate moieties, a process known as O-linked glycosylation.[2][3] This glycosylation results in the formation of either galactosyl-hydroxylysine (Gal-Hyl) or glucosyl-galactosyl-hydroxylysine (B15495863) (Glc-Gal-Hyl).[2][4] The presence or absence of these sugar residues profoundly impacts collagen's structure, function, and interaction with other molecules in the extracellular matrix (ECM).[2][5]
Biochemical and Functional Comparison
The hydroxylation of lysine is catalyzed by lysyl hydroxylase (LH) enzymes (LH1, LH2, and LH3), while the subsequent glycosylation is carried out by specific glycosyltransferases.[6][7] LH3 is a multifunctional enzyme possessing both lysyl hydroxylase and glycosyltransferase activities.[6][8][9] The extent and type of glycosylation vary between different collagen types and tissues. For instance, fibrillar collagens like type I and II have fewer glycosylated residues compared to the more extensively glycosylated mesh-type collagens, such as type IV found in basement membranes.[2][10]
| Feature | Non-Glycosylated Hydroxylysine | Glycosylated Hydroxylysine (Gal-Hyl & Glc-Gal-Hyl) |
| Primary Function | Primarily involved in the formation of covalent cross-links that stabilize collagen fibrils.[11] | Modulates collagen secretion, fibril assembly, and interaction with other ECM components.[2][5][6] |
| Role in Collagen Structure | Essential for the formation of stable, mature collagen fibers through intermolecular cross-linking.[11] | Influences the diameter and organization of collagen fibrils.[3][9] Higher levels of glycosylation are associated with less organized network-forming collagens.[2][10] |
| Enzymatic Regulation | Formation is catalyzed by lysyl hydroxylases (LH1, LH2, LH3).[6][11] | Formed by the sequential action of galactosyltransferases (e.g., COLGALT1) and glucosyltransferases (e.g., LH3).[2][6][12] |
| Tissue Distribution | Abundant in tissues with high tensile strength, such as tendons and ligaments, where stable cross-linking is crucial. | More prevalent in basement membranes (e.g., kidney glomeruli) and cartilage.[2][6] |
| Pathological Significance | Deficiencies in lysyl hydroxylase can lead to Ehlers-Danlos syndrome, characterized by joint hypermobility and skin fragility due to impaired cross-linking. | Alterations in glycosylation are associated with diseases like osteogenesis imperfecta, Gould syndrome, and certain cancers.[6][8] |
Experimental Protocols for Analysis
The differentiation and quantification of glycosylated and non-glycosylated hydroxylysine are primarily achieved through a combination of chromatographic separation and mass spectrometry.
Sample Preparation: Acid Hydrolysis
-
Objective: To break down the collagen protein into its constituent amino acids.
-
Protocol:
-
Lyophilize the purified collagen sample.
-
Add 6 M HCl to the sample.
-
Heat the sample at 110°C for 24 hours in a sealed, evacuated tube.
-
Remove the HCl by evaporation under vacuum.
-
Re-dissolve the hydrolysate in a suitable buffer for analysis.
-
Chromatographic Separation
1. Ion-Exchange Chromatography (IEC):
-
Principle: Separates molecules based on their net charge. Glycosylated hydroxylysine residues carry a different charge compared to their non-glycosylated counterparts, allowing for their separation.[13][14]
-
Typical Protocol:
-
Column: Cation-exchange column.
-
Mobile Phase: A pH gradient is typically used for elution. For instance, a gradient of increasing pH and ionic strength can be employed to sequentially elute non-glycosylated and then glycosylated hydroxylysine.
-
Detection: Post-column derivatization with ninhydrin (B49086) followed by spectrophotometric detection is a classic method.[15]
-
2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Principle: Separates molecules based on their hydrophobicity.[13] Derivatization of the amino acids is often required to enhance their hydrophobicity and allow for separation on a non-polar stationary phase.
-
Typical Protocol:
Mass Spectrometry for Identification and Quantification
-
Principle: Mass spectrometry (MS) is a powerful technique for identifying and quantifying molecules based on their mass-to-charge ratio.[16][17] Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the molecules.
-
Typical Workflow:
-
Enzymatic Digestion: Intact collagen is digested with enzymes like trypsin or bacterial collagenase. Note that glycosylated hydroxylysine residues can inhibit tryptic cleavage.[18]
-
Liquid Chromatography (LC) Separation: The resulting peptides are separated by RP-HPLC.
-
Mass Analysis: The eluting peptides are ionized (e.g., by electrospray ionization - ESI) and analyzed by a mass spectrometer.
-
Fragmentation: Peptides of interest are selected and fragmented using techniques like Collision-Induced Dissociation (CID), Electron Transfer Dissociation (ETD), or Higher-energy C-trap Dissociation (HCD).[18][19] ETD is particularly useful for preserving the labile glycosidic bonds.[18]
-
Data Analysis: The fragmentation patterns are used to determine the peptide sequence and the site and type of glycosylation.
-
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Collagen biosynthesis and post-translational modification pathway.
Caption: Analytical workflow for hydroxylysine analysis.
References
- 1. Collagen - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. Molecular Characterization of Collagen Hydroxylysine O-Glycosylation by Mass Spectrometry: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collagen hydroxylysine glycosylation: non-conventional substrates for atypical glycosyltransferase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of hydroxylysine-O-glycosylation on the structure of type I collagen molecule: A computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Lysyl hydroxylase 3-mediated post-translational modifications are required for proper biosynthesis of collagen α1α1α2(IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The glycosyltransferase activities of lysyl hydroxylase 3 (LH3) in the extracellular space are important for cell growth and viability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Proteomics Analysis of Lysine Hydroxylation and Cross-Linking of Collagen - Creative Proteomics [creative-proteomics.com]
- 12. The structural basis for the human procollagen lysine hydroxylation and dual-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Orthogonal Chromatographic Techniques for Therapeutic Protein Characterization [sartorius.com]
- 14. Chromatographic separation of the enzymes required for hydroxylation of lysine and proline residues of protocollagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pre-column derivatisation method for the measurement of glycosylated hydroxylysines of collagenous proteins [repository.tno.nl]
- 16. Scholarly Article or Book Chapter | Molecular Characterization of Collagen Hydroxylysine O-Glycosylation by Mass Spectrometry: Current Status | ID: pz50h3192 | Carolina Digital Repository [cdr.lib.unc.edu]
- 17. researchgate.net [researchgate.net]
- 18. Comprehensive Characterization of Glycosylation and Hydroxylation of Basement Membrane Collagen IV by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Hydroxylysine Quantification: A Cross-Validation of Analytical Methods
For researchers, scientists, and drug development professionals engaged in collagen biology, connective tissue disorders, and biopharmaceutical characterization, the accurate quantification of hydroxylysine (Hyl) is paramount. This post-translationally modified amino acid is a cornerstone of collagen stability, and its levels can serve as a critical biomarker for various physiological and pathological processes. This guide provides an objective comparison of prevalent analytical methods for hydroxylysine quantification, supported by available performance data and detailed experimental protocols.
The choice of an analytical method is often a trade-off between sensitivity, specificity, throughput, and cost. This guide explores four major techniques: Liquid Chromatography-Mass Spectrometry (LC-MS), Ion-Exchange Chromatography (IEC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). We present a comparative summary of their performance metrics, detailed methodologies, and visual workflows to aid in selecting the most suitable approach for your research needs.
Quantitative Performance: A Comparative Overview
The following table summarizes the performance characteristics of different analytical methods for the quantification of amino acids, including hydroxylysine. It is important to note that performance metrics can vary significantly based on the specific instrument, sample matrix, and protocol used. The data presented here is synthesized from various studies to provide a general comparison.
| Analytical Method | Principle | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Linearity (r²) | Key Advantages | Key Limitations |
| LC-MS/MS | Separation by liquid chromatography followed by mass-based detection and fragmentation. | 0.05 ng/mL[1] - 4.88 nmol/L | 10 ng/g[2] | > 0.998[3][4] | High sensitivity and specificity; suitable for complex matrices; allows for identification of isomers and post-translational modifications.[5] | High initial instrument cost; potential for matrix effects. |
| Ion-Exchange Chromatography (IEC) | Separation based on the net charge of the analyte interacting with a charged stationary phase. | ~0.05 - 0.23 µM (with fluorescence/MS detection)[6] | ~0.07 - 0.76 µM (with fluorescence/MS detection)[6] | Not widely reported | Robust and reproducible; well-established for amino acid analysis.[7] | Lower sensitivity than MS-based methods; requires post-column derivatization for UV/Vis detection; longer run times. |
| GC-MS | Separation of volatile derivatives by gas chromatography followed by mass-based detection. | Not specified for Hyl, but generally low µmol/L range | Not specified for Hyl | Good linearity reported for other amino acids | High chromatographic resolution; established libraries for spectral matching.[8] | Requires derivatization to make amino acids volatile, which can be complex and introduce variability.[8] |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. | Not specified for Hyl, but generally in the µmol/L range[9] | Not specified for Hyl, but generally in the µmol/L range[9] | Good linearity reported for other amino acids | High separation efficiency; very low sample consumption; rapid analysis times (<10 min reported for some amino acids).[10] | Lower concentration sensitivity compared to LC-MS; reproducibility can be challenging. |
Visualizing the Workflow and Pathway
To better understand the practical application and biological context, the following diagrams illustrate a generalized cross-validation workflow and the pivotal role of hydroxylysine in collagen synthesis.
References
- 1. Development and validation of an LC-MS/MS assay for the quantitative analysis of alprazolam, α-hydroxyalprazolam and hydrocodone in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development, validation and application of LC-MS/MS method for quantification of amino acids, kynurenine and serotonin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. purolite.com [purolite.com]
- 8. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of Lysyl Hydroxylase Activity Across Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of lysyl hydroxylase (LH) activity in various cell types, supported by experimental data. Lysyl hydroxylases are a family of enzymes crucial for collagen biosynthesis and extracellular matrix (ECM) remodeling. Their activity varies significantly between different cell types and is implicated in numerous physiological and pathological processes, including tissue development, fibrosis, and cancer progression. Understanding these cell-type-specific differences is paramount for developing targeted therapeutic strategies.
Quantitative Comparison of Lysyl Hydroxylase Expression
| Cell Type | PLOD1 (LH1) Expression | PLOD2 (LH2) Expression | PLOD3 (LH3) Expression | Key Findings & References |
| Normal Skin Fibroblasts (NSFs) | High | Low (undifferentiated) | High | High basal expression of PLOD1 and PLOD3. PLOD2 expression is typically low but can be induced.[1][2] |
| Osteoprogenitor Cells (BMSCs) | High | Low (undifferentiated), a 6-fold increase upon differentiation | High | PLOD2 expression significantly increases during osteoblastic differentiation, correlating with matrix mineralization.[1][2] |
| Chondrocytes | Expressed | LOXL2 is a major isoform | Expressed | Lysyl oxidase-like 2 (LOXL2) is notably expressed by pre-hypertrophic and hypertrophic chondrocytes and is crucial for their differentiation.[3] |
| Retinal Endothelial Cells | Expressed | Increased under high glucose | Expressed | High glucose conditions significantly increase lysyl oxidase (LOX) expression and activity, compromising the extracellular matrix barrier. |
| Cancer-Associated Fibroblasts (CAFs) | Often upregulated | Upregulated | Often upregulated | CAFs generally exhibit higher LOX activity compared to normal fibroblasts, contributing to a stiffer tumor microenvironment.[4] |
| Pancreatic Cancer Cells | Moderately expressed (upregulated vs. normal) | Highly expressed (upregulated vs. normal) | Highly expressed (upregulated vs. normal) | PLOD family genes are significantly upregulated in pancreatic cancer compared to normal pancreatic tissue.[5] |
| Glioma Cell Lines (LN229, GBM8401, U118MG) | Expressed | Expressed | Strongly higher than in normal brain tissue | PLOD3 is notably overexpressed in glioma cell lines compared to normal brain tissue.[6] |
Regulation of Lysyl Hydroxylase Activity by Signaling Pathways
The activity of lysyl hydroxylases is tightly regulated by various signaling pathways, with the Transforming Growth Factor-β (TGF-β) pathway being one of the most prominent. TGF-β signaling plays a critical role in tissue fibrosis and cancer progression, partly through its upregulation of lysyl hydroxylase expression and activity.
Experimental Protocols
Accurate measurement of lysyl hydroxylase activity is crucial for comparative studies. Two common methods are the tritium-release assay and the Amplex Red-based fluorometric assay.
Tritium-Release Assay for Lysyl Hydroxylase Activity
This is a highly sensitive and traditional method for measuring lysyl hydroxylase activity.[1]
Principle: This assay measures the release of tritium (B154650) (³H) from a [4,5-³H]lysine-labeled protocollagen substrate. The hydroxylation of lysine (B10760008) by lysyl hydroxylase releases tritium into the reaction medium, which can then be quantified.
Protocol:
-
Substrate Preparation: Prepare a [4,5-³H]lysine-labeled protocollagen substrate by incubating chick embryo tibiae with [4,5-³H]lysine in the presence of α,α'-dipyridyl to inhibit hydroxylation.
-
Enzyme Extraction: Homogenize cultured cells in a buffer containing Triton X-100, dithiothreitol (B142953) (DTT), and protease inhibitors. Centrifuge the homogenate to obtain the enzyme-containing supernatant.
-
Enzyme Assay:
-
Prepare a reaction mixture containing the enzyme extract, [4,5-³H]lysine-labeled protocollagen substrate, FeSO₄, α-ketoglutarate, ascorbic acid, and catalase in a suitable buffer (e.g., Tris-HCl).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).
-
Distill the released tritiated water from the reaction mixture.
-
Measure the radioactivity of the distilled water using a liquid scintillation counter.
-
-
Data Analysis: Calculate the enzyme activity as disintegrations per minute (dpm) of ³H released per milligram of protein per hour of incubation.
Amplex Red-Based Fluorometric Assay for Lysyl Oxidase Activity
This is a more modern, non-radioactive method that is suitable for high-throughput screening.[7][8]
Principle: This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the lysyl oxidase-catalyzed oxidation of a substrate. The H₂O₂ is detected using Amplex Red reagent, which in the presence of horseradish peroxidase (HRP), is converted to the fluorescent product, resorufin.
Protocol:
-
Enzyme Source: Conditioned cell culture medium is often used as the source of secreted lysyl oxidase. The medium can be concentrated using centrifugal filters.
-
Enzyme Assay:
-
In a 96-well black plate, add the concentrated conditioned medium or cell lysate.
-
Prepare a reaction mixture containing Amplex Red reagent, HRP, and a suitable lysyl oxidase substrate (e.g., 1,5-diaminopentane or putrescine) in an assay buffer (e.g., sodium borate (B1201080) buffer).
-
Add the reaction mixture to the wells containing the enzyme source.
-
Incubate the plate at 37°C, protected from light, for 30-60 minutes.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~540 nm and emission at ~590 nm.
-
-
Data Analysis: Generate a standard curve using known concentrations of H₂O₂. Calculate the lysyl oxidase activity as the amount of H₂O₂ produced per unit time per milligram of protein.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for comparing lysyl hydroxylase activity in different cell types.
References
- 1. Rapid assay for lysyl-protocollagen hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anabolic role of lysyl oxidase like-2 in cartilage of knee and temporomandibular joints with osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Insights Into Lysyl Oxidases in Cartilage Regeneration and Rejuvenation [frontiersin.org]
- 4. TGF Beta Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Overexpressing PLOD Family Genes Predict Poor Prognosis in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amplite® Fluorimetric Lysyl Oxidase Assay Kit *Red Fluorescence* | AAT Bioquest [aatbio.com]
- 8. biorxiv.org [biorxiv.org]
L-Hydroxylysine: A Specific Marker for Bone Resorption? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of bone resorption is critical in the study and management of metabolic bone diseases, including osteoporosis, and in monitoring the efficacy of therapeutic interventions. For decades, researchers have sought specific and sensitive biomarkers that reflect the rate of bone degradation. Among these, L-hydroxylysine and its derivatives have been investigated for their potential as specific indicators of bone resorption. This guide provides an objective comparison of L-hydroxylysine with other established bone resorption markers, supported by experimental data and detailed methodologies.
The Role of L-Hydroxylysine in Bone Metabolism
L-hydroxylysine is an amino acid that is almost exclusively found in collagen, the primary protein component of the bone matrix.[1] During bone resorption, osteoclasts break down the collagen matrix, releasing hydroxylysine and its glycosylated forms, galactosyl-hydroxylysine (GHYL) and glucosyl-galactosyl-hydroxylysine (B15495863) (GGHYL), into the circulation.[2] These products are then excreted in the urine.[3] The principle behind using hydroxylysine as a biomarker is that its urinary concentration should correlate with the rate of collagen degradation and, consequently, bone resorption.[3] Galactosyl-hydroxylysine is considered a more specific marker for bone turnover as it is the predominant form in bone collagen compared to other tissues.[2]
Comparison of Bone Resorption Markers
While L-hydroxylysine offers a direct measure of collagen breakdown, several other markers have been developed and are widely used in research and clinical settings. This section compares the performance of L-hydroxylysine (specifically its glycosylated form, Galactosyl-Hydroxylysine) with other key bone resorption markers.
| Marker | Sample Type | Assay Method | Intra-Assay CV (%) | Inter-Assay CV (%) | Sensitivity & Specificity | Advantages | Disadvantages |
| Galactosyl-Hydroxylysine (GHYL) | Urine, Serum | HPLC, Immunoassay[4] | ~7% (serum HPLC)[5] | ~14% (serum HPLC)[5] | Good discrimination in mildly increased bone resorption.[6] | Relatively specific to bone collagen; not influenced by diet.[4] | Not widely available as a routine assay; HPLC method can be complex.[7] |
| Deoxypyridinoline (DPD) | Urine | HPLC, Immunoassay | 6.4-12% (urine)[8] | 27-28% (urine)[8] | High discrimination power and accuracy for modest changes in bone resorption.[6] | Highly specific to bone and dentin collagen. | Significant diurnal variation. |
| N-terminal telopeptide (NTX) | Urine, Serum | ELISA | <10% | <15% | High sensitivity and specificity for monitoring antiresorptive therapy. | Well-established marker; available as automated immunoassays. | Significant diurnal and day-to-day variability.[9] |
| C-terminal telopeptide (CTX) | Serum, Urine | ELISA | <7% (urine) | <11% (urine) | Recommended reference marker for bone resorption; high sensitivity to changes with therapy.[9][10][11] | Well-established with extensive clinical data; automated assays available. | Affected by food intake (requires fasting samples); significant diurnal variation.[12] |
| Tartrate-Resistant Acid Phosphatase 5b (TRACP 5b) | Serum | Immunoassay | <6.5% | <8%[13] | High specificity for osteoclasts; Sensitivity of 86.3% and specificity of 90.6% for postmenopausal osteoporosis.[8] | Specific to osteoclast number and activity; low diurnal variation.[14] | May not reflect the degradation of the collagen matrix directly. |
| Hydroxyproline | Urine | Colorimetric, HPLC | ~12% (urine)[8] | ~12% (urine)[8] | Lacks sensitivity and specificity.[15] | Historically used; inexpensive assay. | Not specific to bone collagen; influenced by diet and breakdown of newly synthesized collagen.[15] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible measurement of bone resorption markers. Below are summarized protocols for the key assays discussed.
High-Performance Liquid Chromatography (HPLC) for Urinary Galactosyl-Hydroxylysine (GHYL)
This method is based on the separation and quantification of the dansyl derivative of GHYL.
-
Sample Preparation:
-
Centrifuge urine samples to remove sediment.
-
Perform solid-phase extraction to purify the hydroxylysine glycosides.
-
The sample is then subjected to acid hydrolysis to release the amino acids.
-
-
Derivatization:
-
The purified sample is derivatized with dansyl chloride.
-
-
HPLC Analysis:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer.
-
Detection: Fluorescence detector.
-
Quantification: The concentration of GHYL is determined by comparing the peak area to that of a known standard.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Serum C-terminal Telopeptide (CTX)
This is a competitive immunoassay.
-
Plate Preparation: Microtiter plates are pre-coated with streptavidin.
-
Assay Procedure:
-
Pipette standards, controls, and patient serum samples into the wells.
-
Add a mixture of a biotinylated antibody and a peroxidase-conjugated antibody specific for the CTX antigen.
-
During a 120-minute incubation at room temperature with shaking, a complex of the CTX antigen, biotinylated antibody, and peroxidase-conjugated antibody is formed. This complex binds to the streptavidin-coated wells.[16]
-
Wash the wells five times to remove unbound reagents.[17]
-
Add a chromogenic substrate (e.g., TMB). The enzyme on the bound antibody will catalyze a color change.
-
Incubate for 15-20 minutes at 37°C in the dark.[17]
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Read the absorbance at 450 nm using a microplate reader. The color intensity is inversely proportional to the concentration of CTX in the sample.
-
Immunoassay for Serum Tartrate-Resistant Acid Phosphatase 5b (TRACP 5b)
This is a sandwich enzyme immunoassay.
-
Plate Preparation: Microtiter plates are pre-coated with an antibody specific for TRACP 5b.[14]
-
Assay Procedure:
-
Pipette standards, controls, and patient serum samples into the wells.
-
Incubate for 90 minutes at 37°C to allow TRACP 5b to bind to the immobilized antibody.
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated anti-TRACP 5b antibody and incubate for 1 hour at 37°C.[14]
-
Wash the wells and add avidin-conjugated Horseradish Peroxidase (HRP). Incubate for 1 hour at 37°C.[14]
-
Wash the wells again and add a TMB substrate solution.
-
Incubate for 15-30 minutes at 37°C.[14]
-
Stop the reaction and measure the absorbance at 450 nm. The color intensity is directly proportional to the amount of TRACP 5b in the sample.
-
Visualizing Key Processes
To better understand the biological and experimental contexts, the following diagrams illustrate the RANKL signaling pathway, a key regulator of bone resorption, and a typical workflow for biomarker validation.
References
- 1. Urinary excretion of galactosyl-hydroxylysine is a marker of growth in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Development of an immunoassay for urinary galactosylhydroxylysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2bscientific.com [2bscientific.com]
- 5. High-performance liquid chromatographic method for measuring hydroxylysine glycosides and their ratio in urine as a possible marker of human bone collagen breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatographic preparation of galactosyl-hydroxylysine, a specific bone collagen marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bone Turnover Markers Testing [myhealthtoolkit.com]
- 8. Integrated Biomarker Discovery Workflow-Bioinformatics to Clinical Validation | Elucidata [elucidata.io]
- 9. From Discovery to Clinic: Navigating the Stages of Biomarker Identification and Validation [labx.com]
- 10. bbcbonehealth.org [bbcbonehealth.org]
- 11. mabtech.com [mabtech.com]
- 12. RANKL/RANK signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. cosmobiousa.com [cosmobiousa.com]
- 14. emedicine.medscape.com [emedicine.medscape.com]
- 15. abscience.com.tw [abscience.com.tw]
- 16. k-assay.com [k-assay.com]
- 17. file.elabscience.com [file.elabscience.com]
The Crucial Role of L-Hydroxylysine in Collagen Diversity: A Comparative Analysis
A comprehensive examination of L-hydroxylysine's differential functions across various collagen types, providing researchers, scientists, and drug development professionals with key data and experimental insights.
L-hydroxylysine, a post-translationally modified amino acid, is a cornerstone of collagen's structure and function. Its presence and subsequent modifications, including glycosylation and cross-linking, are not uniform across the diverse family of collagen proteins. These variations profoundly influence the biomechanical properties of tissues and are implicated in numerous physiological and pathological processes. This guide offers a comparative study of L-hydroxylysine's role in different collagen types, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Quantitative Comparison of L-Hydroxylysine in Different Collagen Types
The extent of lysine (B10760008) hydroxylation and subsequent glycosylation varies significantly among different collagen types, contributing to their distinct structural and functional roles. Fibrillar collagens, such as Types I, II, and III, generally exhibit lower levels of hydroxylysine and glycosylation compared to the network-forming collagens, like Type IV, which is a major component of basement membranes.[1][2] The molar ratio of hydroxyproline (B1673980) (Hyp) to hydroxylysine (Hyl) serves as a useful indicator to differentiate between collagen types.[3][4]
| Collagen Type | Primary Locations | Hydroxylysine Content (relative) | Glycosylation Level | Hyp/Hyl Molar Ratio | Key Functional Implications of Hydroxylysine |
| Type I | Skin, tendon, bone, ligaments, dentin, interstitial tissues | Moderate | Low | High | Provides tensile strength through stable cross-linking.[5][6] Altered hydroxylation is associated with bone and skin fragility. |
| Type II | Cartilage, vitreous humor | High | Moderate | Low | Essential for the structural integrity of cartilage and its resistance to compressive forces.[3][6] |
| Type III | Skin, muscle, blood vessels (reticular fibers) | Low | Low | High | Contributes to the distensibility of elastic tissues.[6][7] |
| Type IV | Basement membranes | Very High | High (predominantly disaccharides) | Very Low | Crucial for the formation and stability of the basement membrane network through extensive cross-linking and interactions with other matrix components.[1][2][7] |
| Type V | Cell surfaces, hair, placenta | High | High | Low | Plays a role in regulating collagen fibrillogenesis.[8] |
Table 1: Comparative Analysis of L-Hydroxylysine in Major Collagen Types. This table summarizes the relative content of hydroxylysine, the extent of its glycosylation, and the corresponding hydroxyproline to hydroxylysine molar ratios across different collagen types, highlighting the functional significance of these variations.
The Enzymatic Machinery: PLOD Isoforms and Their Specificity
The hydroxylation of lysine residues is catalyzed by a family of enzymes known as procollagen-lysine, 2-oxoglutarate 5-dioxygenases (PLODs), also referred to as lysyl hydroxylases (LHs).[5][9] Humans express three main isoforms—PLOD1, PLOD2, and PLOD3—each with distinct substrate specificities that contribute to the collagen type-specific patterns of hydroxylation.
-
PLOD1 and PLOD3: Primarily hydroxylate lysine residues within the triple-helical domain of collagen.[5][10]
-
PLOD2: Specifically hydroxylates lysine residues in the telopeptide regions of collagen, which is a critical step for the formation of stable, mature cross-links.[5][10][11]
-
PLOD3: In addition to its hydroxylase activity, it also possesses glycosyltransferase activity, playing a role in the glycosylation of hydroxylysine residues.[5][10]
The differential expression and activity of these PLOD isoforms in various tissues are key determinants of the final collagen phenotype and the mechanical properties of the extracellular matrix.
Experimental Protocols for the Analysis of L-Hydroxylysine
The accurate quantification and characterization of L-hydroxylysine and its modifications in collagen are essential for understanding its biological roles. The following are detailed methodologies for key experiments.
Mass Spectrometry for Quantification of Hydroxylysine and its Glycosides
Mass spectrometry (MS) is a powerful technique for the precise quantification of post-translational modifications in proteins.
1. Sample Preparation:
- Acid Hydrolysis: Tissues or purified collagen samples are hydrolyzed in 6 M HCl at 110°C for 16-24 hours to break down the protein into its constituent amino acids.[12]
- Enzymatic Digestion: For analysis of specific hydroxylation sites, purified collagen is digested with enzymes like trypsin or chymotrypsin. This generates peptides of a suitable size for MS analysis.
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
- The resulting amino acid or peptide mixture is separated using reverse-phase high-performance liquid chromatography (HPLC).
- The separated components are then introduced into a tandem mass spectrometer.
- Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions for hydroxylysine and its glycosylated forms (galactosyl-hydroxylysine and glucosyl-galactosyl-hydroxylysine) are monitored.[12][13] This provides high sensitivity and specificity.
3. Data Analysis:
- The abundance of hydroxylysine and its derivatives is quantified by comparing the peak areas of the target analytes to those of known standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Solid-state NMR spectroscopy is particularly useful for studying the conformation and dynamics of collagen in intact, hydrated tissues without the need for extraction or crystallization.[14]
1. Sample Preparation:
- For in vitro studies, collagen can be isotopically labeled (e.g., with ¹³C and ¹⁵N) by culturing cells in labeled media.
- Tissue samples are packed into an NMR rotor.
2. NMR Data Acquisition:
- One-dimensional (1D) and two-dimensional (2D) solid-state NMR spectra are acquired. 2D experiments, such as {¹H}-¹³C correlation spectra, can resolve individual amino acid signals.[15]
3. Spectral Analysis:
- Chemical shift changes in the NMR spectra can provide information about the local conformation and dynamics of the collagen triple helix.
- These changes can be correlated with the extent of hydroxylation and glycosylation, revealing their impact on the collagen structure.[16]
Immunohistochemistry for Visualization of Hydroxylated Lysine
Immunohistochemistry (IHC) allows for the visualization of the spatial distribution of hydroxylated lysine residues within tissue sections.
1. Tissue Preparation:
- Tissues are fixed in formalin and embedded in paraffin.[17]
- Thin sections (4-5 µm) are cut and mounted on slides.
2. Deparaffinization and Rehydration:
- Slides are treated with xylene to remove paraffin, followed by a graded series of ethanol (B145695) washes to rehydrate the tissue.
3. Antigen Retrieval:
- To unmask the antigenic sites, slides are often treated with heat (e.g., in a citrate (B86180) buffer) or enzymes (e.g., proteinase K).[17]
4. Staining:
- Sections are incubated with a primary antibody specific for hydroxylysine.
- A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then applied.
- A chromogenic substrate is added, which is converted by the enzyme into a colored precipitate at the location of the antigen.[18]
5. Visualization:
- The stained tissue sections are examined under a light microscope to observe the distribution and intensity of the staining, which corresponds to the location and abundance of hydroxylated lysine.
Signaling Pathways and Functional Implications
The hydroxylation of lysine in collagen is not merely a structural modification; it also has profound implications for cell signaling and tissue homeostasis. Aberrant hydroxylation is a hallmark of fibrotic diseases and cancer, where it contributes to pathological tissue stiffening and disease progression.[19]
Hydroxylysine-Mediated Collagen Cross-linking and Mechanotransduction
Increased activity of PLOD2 in cancer and fibrosis leads to elevated hydroxylation of telopeptide lysines.[11][19] This promotes the formation of more stable, hydroxylysine-derived cross-links, resulting in a stiffer extracellular matrix. This altered mechanical environment can activate intracellular signaling pathways, such as the integrin-mediated focal adhesion kinase (FAK) and Rho-GTPase pathways, promoting cell proliferation, migration, and invasion.
Caption: Hydroxylysine-driven mechanotransduction pathway.
Conclusion
The differential role of L-hydroxylysine in various collagen types is a testament to the intricate regulation of the extracellular matrix. The degree of lysine hydroxylation, orchestrated by specific PLOD enzymes, and subsequent modifications like glycosylation, fine-tune the structural and functional properties of collagen, impacting everything from the tensile strength of tendons to the filtration properties of basement membranes. Understanding these nuances is critical for developing targeted therapies for a range of conditions, including fibrotic diseases, genetic collagen disorders, and cancer. The experimental approaches outlined in this guide provide a robust framework for researchers to further unravel the complexities of L-hydroxylysine's function in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Collagen glycosylation | Department of Physiology | UZH [physiol.uzh.ch]
- 3. Hydroxyproline to hydroxylysine molar ratio indicates collagen type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicaljournalssweden.se [medicaljournalssweden.se]
- 5. Roles of PLODs in Collagen Synthesis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collagen - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
- 8. Type I and type V procollagen triple helix uses different subsets of the molecular ensemble for lysine posttranslational modifications in the rER - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of PLODs in Collagen Synthesis and Cancer Progression [agris.fao.org]
- 10. Lysyl hydroxylase - Wikipedia [en.wikipedia.org]
- 11. Procollagen Lysyl Hydroxylase 2 is Essential for Hypoxia-Induced Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sciex.com [sciex.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Solid-state NMR Study Reveals Collagen I Structural Modifications of Amino Acid Side Chains upon Fibrillogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Conformational study of a collagen peptide by 1H NMR spectroscopy: observation of the 14N-1H spin-spin coupling of the Arg guanidinium moiety in the triple-helix structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. youtube.com [youtube.com]
- 19. Collagen cross-linking mediated by lysyl hydroxylase 2: an enzymatic battlefield to combat fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of L-Hydroxylysine Dihydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of L-hydroxylysine dihydrochloride (B599025), a key reagent in various research applications.
Chemical and Physical Properties
Understanding the properties of L-hydroxylysine dihydrochloride is the first step in safe handling and disposal.
| Property | Value |
| Molecular Weight | 182.65 g/mol |
| Appearance | White crystals[1] |
| Solubility | Soluble in water; slightly soluble in alcohol[1] |
| Stability | Stable under normal conditions.[2] Avoid contact with strong oxidizers.[1][2] |
| Hazards | Considered non-hazardous according to GHS classifications.[1] May cause skin and eye irritation.[3] |
Standard Disposal Procedure
Waste material must be disposed of in accordance with national and local regulations. The following is a general, step-by-step guide for the proper disposal of this compound.
-
Containment: Leave the chemical in its original container whenever possible. If transferring to a waste container, ensure it is clearly labeled with the chemical name and any associated hazards.
-
Segregation: Do not mix this compound waste with other chemical waste streams.
-
Container Management: Handle uncleaned containers as you would the product itself.
-
Institutional Guidelines: Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. They will provide guidance on the appropriate waste stream and any specific labeling requirements.
-
Waste Pickup: Arrange for collection by a licensed chemical waste disposal company, as directed by your EHS department.
Spill Cleanup Protocol
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
-
Personal Protective Equipment (PPE): Before addressing a spill, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat. For larger spills, respiratory protection may be necessary.[3]
-
Containment: For dry spills, carefully sweep up the material, avoiding dust generation.[2][4] Place the swept material into a sealed bag or container for disposal.[1]
-
Decontamination: After the material has been collected, wash the spill site with water.[1]
-
Disposal: Dispose of the sealed container and any contaminated cleaning materials as chemical waste, following the standard disposal procedure outlined above.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling L-hydroxylysine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling L-hydroxylysine dihydrochloride (B599025) in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure research environment.
I. Personal Protective Equipment (PPE)
When handling L-hydroxylysine dihydrochloride, which is classified as a corrosive substance, a comprehensive suite of personal protective equipment is mandatory to prevent contact with skin and eyes.
| Protection Type | Specific PPE | Purpose |
| Eye and Face Protection | Chemical splash goggles and a face shield | To protect against splashes and airborne particles. A face shield must be worn in conjunction with goggles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber) | To prevent skin contact with the corrosive solid.[1][2] |
| Body Protection | Laboratory coat and a chemical-resistant apron | To protect against spills and contamination of personal clothing.[1] |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a fume hood or if dust generation is likely. |
| Footwear | Closed-toe shoes | To protect feet from spills.[3] |
II. Operational Plan: Step-by-Step Handling Procedure
Following a systematic procedure for handling this compound is crucial to minimize exposure and ensure the integrity of the compound.
-
Preparation and Engineering Controls :
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of airborne particles.[1][2][3]
-
Ensure that a safety shower and an eyewash station are readily accessible and in good working order before commencing any work.[1]
-
Cover the work surface with absorbent, disposable bench paper to contain any potential spills.
-
-
Weighing and Aliquoting :
-
When weighing the powdered compound, use an analytical balance inside the fume hood to contain any dust.
-
Use a spatula to handle the solid. Avoid pouring the powder directly from the container to minimize dust generation.
-
Keep the container of this compound tightly closed when not in use.
-
-
Dissolving the Compound :
-
When preparing solutions, slowly add the this compound to the solvent (e.g., water) while stirring. This should be done in a beaker or flask that is appropriately sized for the volume of the solution.
-
Be aware that the dissolution of dihydrochloride salts can be exothermic.
-
-
Storage :
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent moisture absorption.
-
Store corrosives below eye level.[3]
-
III. Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste :
-
Collect any unused this compound and any materials grossly contaminated with the solid (e.g., weigh boats, contaminated paper towels) in a designated, properly labeled hazardous waste container.
-
The container must be clearly marked as "Hazardous Waste - Corrosive Solid".[4]
-
-
Liquid Waste :
-
Aqueous solutions of this compound should be considered corrosive waste.
-
Depending on institutional and local regulations, small quantities of acidic or basic solutions may be neutralized to a pH between 5.5 and 9.5 before drain disposal.[5] However, it is generally recommended to collect all chemical waste for professional disposal.
-
Collect all liquid waste containing this compound in a designated, labeled, and sealed hazardous waste container.
-
-
Empty Containers :
-
Triple-rinse empty containers with a suitable solvent (e.g., water).
-
The rinsate should be collected and disposed of as hazardous liquid waste.[4]
-
After triple-rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste.
-
-
Spill Cleanup :
-
In the event of a spill, evacuate the immediate area and alert others.
-
For small spills of the solid, carefully sweep it up and place it in the hazardous waste container.
-
For liquid spills, use a spill kit with an appropriate neutralizer for acids.
-
Ensure you are wearing the appropriate PPE during the entire cleanup process.
-
IV. Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 2. scienceequip.com.au [scienceequip.com.au]
- 3. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
